Pneumocandin B0
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C50H80N8O17 |
|---|---|
Peso molecular |
1065.2 g/mol |
Nombre IUPAC |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25?,26?,27-,30+,31-,32-,33-,34-,35+,38-,39-,40-,41-,42-,43-,46+/m0/s1 |
Clave InChI |
DQXPFAADCTZLNL-YSHLLHMASA-N |
SMILES isomérico |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CC(=O)N)O)O)O)O |
SMILES canónico |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |
Pictogramas |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
L 688,786 L 688786 L-688,786 L-688786 pneumocandin B(0) pneumocandin B0 pneumocardin B(0) |
Origen del producto |
United States |
Foundational & Exploratory
The Genesis of a Potent Antifungal: A Technical Guide to the Discovery and Isolation of Pneumocandin B0 from Glarea lozoyensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of Pneumocandin B0, a crucial precursor to the semi-synthetic antifungal drug Caspofungin. Sourced from the filamentous fungus Glarea lozoyensis, this compound's journey from a minor fermentation product to a key pharmaceutical intermediate is a testament to advancements in microbial genetics and process engineering. This document details the intricate biosynthetic pathway, optimized fermentation strategies, and robust purification protocols developed to enhance its production and purity.
Discovery and Biosynthesis
This compound is a lipohexapeptide belonging to the echinocandin family of antifungals, which act by inhibiting the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[1][2] It is a secondary metabolite produced by the fungus Glarea lozoyensis.[1] The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster encoding a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[3][4] These enzymes are responsible for assembling the cyclic hexapeptide core and the lipid side chain, respectively.[4] The biosynthetic gene cluster for pneumocandins is noted for being significantly autonomous and well-organized.[3]
In wild-type strains of G. lozoyensis, this compound is often a minor product, with Pneumocandin A0 being the predominant analogue.[5][6] This co-production of structurally similar analogues presents a significant challenge for purification.[5][6] The key difference between Pneumocandin A0 and B0 lies in the amino acid at the sixth position of the hexapeptide core: 3S-hydroxyl-4S-methyl-l-proline in A0 and 3S-hydroxyl-l-proline in B0.[5] Genetic engineering efforts, specifically the disruption of the GLOXY4 gene responsible for the formation of 4S-methyl-l-proline, have been successful in creating mutant strains that exclusively produce this compound.[5][7]
dot
Caption: Biosynthetic pathway of Pneumocandins A0 and B0 in G. lozoyensis.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of G. lozoyensis. Optimization of fermentation parameters, including media composition and culture conditions, is critical for maximizing the yield and minimizing the production of unwanted analogues.
Culture Media and Conditions
Several studies have investigated the optimal media composition for this compound production. While early studies utilized mannitol (B672) as a primary carbon source, cheaper alternatives like fructose (B13574) have been successfully employed in scaled-up fermentations.[2] The addition of specific amino acids, such as L-proline, can influence the ratio of pneumocandin analogues, favoring the production of B0.[2][8]
Table 1: Representative Fermentation Media Composition
| Component | Seed Medium Concentration | Production Medium (H Medium) |
| Glucose | 40 g/L[9] | - |
| Fructose/Mannitol | - | Varies |
| Soybean Powder | 20 g/L[9] | Varies |
| KH2PO4 | 1 g/L[9] | Varies |
| Trace Elements | FeSO4·7H2O (0.01 g/L), MnSO4·H2O (0.01 g/L), ZnSO4·7H2O (0.002 g/L), CaCl2·2H2O (0.001 g/L), HBO3 (0.00056 g/L), CuCl2·2H2O (0.00025 g/L), (NH4)5MO7O24·4H2O (0.00003 g/L)[9] | Varies |
| L-Proline | - | 5-10 g/L (to suppress Pneumocandin C0)[2] |
| Vitamin B5 | Added during fermentation to reduce Pneumocandin C0[10] | - |
Table 2: Typical Fermentation Parameters
| Parameter | Value | Reference |
| Strain | Glarea lozoyensis (e.g., ATCC 20868, ATCC 74030) | [3][11] |
| Temperature | 25°C | [5][9][12] |
| Agitation | 220 rpm | [5][9][12] |
| pH | Controlled to suppress byproducts | [10] |
| Aeration | Dissolved oxygen > 20% | [8] |
| Seed Culture Incubation | 5-7 days (168 hours) | [4][5][12] |
| Production Culture Incubation | 14 days (up to 432 hours) | [5][12] |
Fermentation Protocol
-
Seed Culture Preparation: A suitable seed medium is inoculated with G. lozoyensis from a stock culture. The culture is incubated at 25°C with shaking at 220 rpm for 5-7 days.[4]
-
Inoculation: The seed culture (typically 10% v/v) is transferred to the production fermentation medium.[4][12]
-
Production Phase: The production culture is incubated for up to 14 days under controlled conditions of temperature, agitation, and aeration.[5][12] Fed-batch strategies with controlled osmotic stress have been shown to improve titers.[13]
-
Monitoring: The fermentation is monitored for biomass, substrate consumption, and this compound concentration.[9]
Table 3: Reported this compound Titers
| Strain/Condition | Titer (mg/L) | Reference |
| Wild-type G. lozoyensis ATCC 20868 (mutagenesis) | 18 to 241 µg/mL (13-fold increase) | [11] |
| Low-temperature adaptive laboratory evolution (ALE50) | 2131 g/L (a probable typo in the source, likely mg/L) | [9][12] |
| Osmotic stress control fed-batch | 2711 mg/L | [13] |
| GLOXY4 disruption mutant | 9.5-fold increase over wild-type | [5][7] |
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the target molecule from other cellular components and structurally related analogues. A significant portion of this compound is intracellular, necessitating the extraction of the entire fermentation broth.[4][9]
dot
Caption: General workflow for the isolation and purification of this compound.
Extraction Protocols
Several solvent systems can be employed for the extraction of this compound from the fermentation broth.
Protocol 1: Ethanol (B145695) Extraction
-
Add 4 volumes of ethanol to 1 volume of the whole fermentation broth.[4][9]
-
Agitate the mixture vigorously for 10 minutes to 1 hour to ensure complete extraction.[4][5][9]
-
Centrifuge the mixture at 8000 x g for 5-10 minutes to separate the cell debris.[9]
-
Collect the supernatant containing the crude this compound extract.
Protocol 2: n-Butanol Extraction
-
Extract the whole fermentation broth or the separated biomass with a water-immiscible solvent such as n-butanol (e.g., 1:2 ratio of broth to solvent).[8][14]
-
Separate the n-butanol phase containing the crude product.[8][14]
-
Concentrate the n-butanol extract under vacuum at a temperature not exceeding 45-50°C.[8][14]
Purification Protocols
Following extraction, a series of purification steps are employed to remove impurities and enrich for this compound.
-
Liquid-Liquid Extraction: The concentrated crude extract can be washed with immiscible solvents to remove certain impurities.[14][15]
-
Carbon Treatment: The extract is treated with activated carbon to remove colored impurities.[14][15]
-
Precipitation/Crystallization: this compound can be precipitated from the concentrated extract by the addition of an anti-solvent, such as acetonitrile (B52724).[14][16]
-
Chromatography: For high-purity this compound, various chromatographic techniques are employed, including:
-
Adsorption Chromatography: Using adsorbent resins to capture and then elute this compound.[15][17]
-
Silica (B1680970) Gel Chromatography: Spherical silica gel can be used with a mobile phase such as a dichloromethane-methanol mixture to achieve high purity.[18]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly effective for separating the closely related this compound and C0 isomers.[8]
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary analytical method for quantifying this compound during fermentation and purification.[5][9] Mass spectrometry is used for confirmation of the identity of the compound.[7][8]
Table 4: Example HPLC Conditions for Pneumocandin Analysis
| Parameter | Condition | Reference |
| Column | HILIC column (e.g., Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm) | [8] |
| Mobile Phase | 85% (v/v) acetonitrile (ACN) and 15% (v/v) aqueous buffer (e.g., 0.1% w/w ammonium (B1175870) acetate, pH 4.5) | [8] |
| Flow Rate | 1 ml/min | [8] |
| Detection | UV at 210 nm and/or Mass Spectrometry (MS) | [8] |
Conclusion
The successful production of this compound for the synthesis of Caspofungin is a prime example of integrated bioprocess development. Through a combination of genomic insights, strain engineering, fermentation optimization, and robust downstream processing, a minor natural product has been transformed into a commercially viable pharmaceutical precursor. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals working on the production of this vital antifungal agent. Further innovations in metabolic engineering and fermentation technology will continue to enhance the efficiency and cost-effectiveness of this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 10. CN106755225B - Fermentation method of this compound - Google Patents [patents.google.com]
- 11. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel osmotic stress control strategy for improved this compound production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Process For The Purification Of this compound From Fermentation [quickcompany.in]
- 15. data.epo.org [data.epo.org]
- 16. This compound purification method - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN107778357B - Extraction and purification method of this compound - Google Patents [patents.google.com]
- 18. Purification method for this compound with few solid wastes - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Pneumocandin B0
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pneumocandin B0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis.[1][2] It serves as a crucial precursor for the semi-synthesis of Caspofungin Acetate, a potent antifungal drug.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation, purification, and characterization are provided, along with a visual representation of its mechanism of action.
Chemical Structure and Identification
This compound is a cyclic hexapeptide with a fatty acid side chain.[5] Its complex structure is fundamental to its biological activity.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N-{(2R,6S,9S,11R,12R,14aS,15S,20S,23S,25aS)-20-[(1S)-3-Amino-1-hydroxy-3-oxopropyl]-23-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-2,11,12,15-tetrahydroxy-6-[(1S)-1-hydroxyethyl]-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][3][6][7][8][9][10]hexaazacyclohenicosin-9-yl}-10,12-dimethyltetradecanamide[2] |
| CAS Number | 135575-42-7[2] |
| Chemical Formula | C₅₀H₈₀N₈O₁₇[2] |
| SMILES String | CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C--INVALID-LINK--[C@@H]2--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]3C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O)O)--INVALID-LINK--O)O)O)--INVALID-LINK--N)O)O)O">C@HO[2] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 1065.229 g·mol⁻¹[2] |
| Appearance | White to yellowish-white crystalline powder.[2][5] |
| Melting Point | >230°C (with decomposition)[11] |
| Density | 1.411 g·cm⁻³ (Predicted)[2] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO; limited water solubility.[2] |
| Storage Conditions | Preserve in tight containers, protected from light, and store at 2~8℃.[5] For long-term storage as a powder, -20°C is recommended.[12] |
Biological Activity and Mechanism of Action
This compound exhibits potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][13] This inhibition is non-competitive and targets the (1,3)-β-D-glucan synthase enzyme complex.[1] The absence of this enzyme in mammalian cells contributes to the selective toxicity of this compound against fungal pathogens.[1]
Table 3: In Vitro Inhibitory Activity of this compound
| Fungal Species | IC₅₀ (ng/mL) for Glucan Synthase Inhibition |
| Candida albicans | 70 |
| Aspergillus fumigatus | 67 |
The inhibition of β-(1,3)-D-glucan synthesis disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell lysis.[5]
Experimental Protocols
Fermentation for this compound Production
This compound is produced through fermentation of Glarea lozoyensis.[9] The following is a representative fermentation protocol aimed at maximizing this compound yield.
Protocol:
-
Strain: Glarea lozoyensis.[9]
-
Seed Medium: A suitable seed medium is inoculated with a frozen stock of G. lozoyensis.
-
Seed Culture Incubation: The seed culture is incubated at 25°C with agitation (e.g., 220 rpm) for approximately 168 hours.[9]
-
Production Medium: A production fermentation medium, optimized for this compound production, is inoculated with the seed culture (e.g., 10% v/v).[9]
-
Production Fermentation: The production culture is incubated at 25°C with agitation (e.g., 220 rpm) for approximately 432 hours.[9]
-
Harvesting: The fermentation broth is harvested, and the mycelial biomass is separated from the liquid medium by filtration.
Isolation and Purification
The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation biomass.
Protocol:
-
Solvent Extraction: The collected biomass is extracted with a water-immiscible organic solvent, such as n-butanol, to extract the lipophilic pneumocandins.
-
Phase Separation: The organic phase containing the crude extract is separated from the aqueous phase and the spent biomass.
-
Concentration: The organic extract is concentrated under vacuum.
-
Chromatographic Purification: The concentrated crude extract is subjected to chromatographic separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating this compound from its closely related isomers, such as Pneumocandin C0.[6]
-
Column: A HILIC column (e.g., Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm) is used.[13]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 85% acetonitrile and 15% 0.1% w/w ammonium (B1175870) acetate, pH 4.5).[13]
-
Detection: Elution is monitored using a UV detector (e.g., at 210 nm) and/or a mass spectrometer.
-
-
Fraction Collection and Post-Purification: Fractions containing pure this compound are collected, and the solvent is removed by evaporation under vacuum to yield the purified compound.
Analytical Characterization
HPLC is a primary method for assessing the purity of this compound and for separating it from related impurities.
Protocol:
-
Sample Preparation: A known concentration of the this compound sample is dissolved in the mobile phase and filtered through a 0.22 µm filter.[6]
-
Chromatographic System: An HPLC system equipped with a suitable detector (UV or MS) is used.
-
Column and Mobile Phase: As described in the purification protocol, a HILIC column with an acetonitrile/aqueous buffer mobile phase is effective for isomer separation.[6][13]
-
Analysis: The sample is injected, and the retention time and peak area are used to determine the purity and concentration relative to a reference standard.
NMR spectroscopy is essential for the structural elucidation of this compound.
Protocol:
-
Sample Preparation: A sufficient amount of purified this compound is dissolved in a suitable deuterated solvent (e.g., CD₃OD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used for analysis.
-
Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.
-
Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are analyzed to confirm the chemical structure of this compound.
Biological Activity Assay: (1,3)-β-D-Glucan Synthase Inhibition
This assay quantifies the inhibitory effect of this compound on its target enzyme.
Protocol:
-
Enzyme Source Preparation: Microsomal fractions containing the (1,3)-β-D-glucan synthase enzyme complex are prepared from a suitable fungal strain (e.g., Candida albicans).[1] This involves cell culture, lysis, and ultracentrifugation to isolate the microsomal membranes.[1]
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, the substrate UDP-glucose (often radiolabeled), and the prepared microsomal fraction.[1]
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control with no inhibitor is also prepared.[1]
-
Enzyme Reaction: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration.[1]
-
Reaction Termination and Product Quantification: The reaction is stopped, and the amount of synthesized (1,3)-β-D-glucan is quantified, often by measuring the incorporation of the radiolabeled substrate.[1] The IC₅₀ value is then determined.
Conclusion
This compound is a vital natural product with significant antifungal properties, primarily serving as the starting material for the synthesis of the clinically important drug Caspofungin. Its unique chemical structure and specific mechanism of action make it a continued subject of interest in the fields of natural product chemistry, microbiology, and drug development. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working with this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. Pneumocandins from Zalerion arboricola. III. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journal.r-project.org [journal.r-project.org]
- 6. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.kaust.edu.sa]
- 8. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Pneumocandin B0: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Molecular Characteristics, Biosynthesis, and Antifungal Properties of a Key Echinocandin Precursor
Abstract
Pneumocandin B0, a lipopeptide natural product from the echinocandin class, is a cornerstone in the development of modern antifungal therapeutics. Produced by the fungus Glarea lozoyensis, this complex molecule serves as the crucial starting material for the semi-synthesis of Caspofungin, a first-line treatment for invasive fungal infections. This technical guide provides a comprehensive overview of this compound, detailing its molecular formula and weight, mechanism of action as a potent inhibitor of (1,3)-β-D-glucan synthase, and its biosynthetic pathway. Furthermore, this document outlines experimental protocols for its extraction and purification, the enzymatic inhibition assay, and its chemical conversion to Caspofungin, supported by quantitative data on its biological activity.
Molecular Profile of this compound
This compound is a cyclic hexapeptide with a long fatty acid side chain, a characteristic feature of the echinocandin family of antifungal agents. Its chemical properties are fundamental to its biological activity and its utility as a synthetic precursor.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₀H₈₀N₈O₁₇ | [1][2] |
| Molecular Weight | 1065.21 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in ethanol, methanol (B129727), DMSO; limited water solubility | [1] |
| CAS Number | 135575-42-7 | [3] |
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
The antifungal activity of this compound stems from its highly specific, non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[1][2] This enzyme is a critical component of the fungal cell wall biosynthesis machinery, responsible for the synthesis of (1,3)-β-D-glucan, a major structural polymer that ensures the osmotic stability and integrity of the fungal cell.[1][2] By binding to the FKS1 subunit of the synthase complex, this compound induces a conformational change that inactivates the enzyme.[1] This disruption of cell wall synthesis leads to osmotic instability and, ultimately, fungal cell lysis. The absence of (1,3)-β-D-glucan synthase in mammalian cells accounts for the high therapeutic index and low toxicity of echinocandin-class drugs.[2]
Signaling Pathway of (1,3)-β-D-Glucan Synthase Inhibition
Figure 1. Signaling pathway of this compound's inhibitory action.
Antifungal Activity
This compound exhibits a broad spectrum of activity against various fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Caspofungin (a derivative of this compound) and other related pneumocandins against several clinically relevant Candida and Aspergillus species. While specific MIC data for this compound is limited in publicly available literature, the data for its close analogs provide a strong indication of its potency.
| Fungal Species | Caspofungin MIC (µg/mL) | Pneumocandin L-733,560 Mean MIC (µg/mL) | Pneumocandin L-743,872 MIC (µg/mL) | Reference(s) |
| Candida albicans | 0.25 - 0.5 (MIC⁹⁰) | 0.04 | "Best activity" | [4] |
| Candida glabrata | 0.25 - 0.5 (MIC⁹⁰) | 0.04 | "Best activity" | [4] |
| Candida tropicalis | 0.25 - 0.5 (MIC⁹⁰) | 0.04 | "Best activity" | [4] |
| Candida parapsilosis | 1 (MIC⁹⁰) | 0.72 | "Less activity" | [4] |
| Candida krusei | 1 (MIC⁹⁰) | 0.78 | "Less activity" | [4] |
| Candida guilliermondii | >8 (MIC⁹⁰) | 1.25 | "Least activity" | [4] |
| Candida lusitaniae | 2 (MIC⁹⁰) | 0.15 | "Less activity" | [4] |
| Aspergillus fumigatus | ≤0.015 - 0.5 (MEC) | - | - | [5] |
| Aspergillus flavus | ≤0.015 - 0.12 (MEC) | - | - | [5] |
| Aspergillus niger | ≤0.015 - 0.12 (MEC) | - | - | [5] |
| Aspergillus terreus | ≤0.015 - 0.5 (MEC) | - | - | [5] |
Note: MIC⁹⁰ represents the concentration required to inhibit 90% of the tested isolates. MEC (Minimum Effective Concentration) is the lowest drug concentration that produces abnormal hyphal growth.
Experimental Protocols
Extraction and Purification of this compound from Glarea lozoyensis Fermentation Broth
The following protocol provides a general framework for the extraction and purification of this compound.
-
Mycelial Harvest : Filter the fermentation broth of Glarea lozoyensis to separate the mycelia.
-
Solvent Extraction : Extract the collected mycelia with methanol. Filter the mixture to obtain the methanol extract.
-
Concentration and Solvent Exchange : Evaporate the methanol from the extract and then perform a liquid-liquid extraction with n-butanol to transfer this compound into the butanol phase.
-
Chromatographic Purification :
-
Evaporate the n-butanol and dissolve the residue in 70-80% methanol.
-
Apply the solution to a neutral alumina (B75360) column and collect the eluate.
-
After evaporating the eluate, dissolve the residue in 60-70% methanol and load it onto an HP20 polymeric adsorbent column.
-
Elute with 85-95% methanol and collect the fractions containing this compound.
-
-
Decolorization and Final Purification :
-
Add activated carbon to the collected eluent, stir, and filter to decolorize.
-
Dilute the decolorized solution with water to a methanol concentration of 20-30% (v/v) and perform ultrafiltration followed by adsorption onto a polymeric resin.
-
Wash the resin with 30-50% (v/v) methanol-water solution.
-
Elute the purified this compound with 80-100% (v/v) methanol-water solution.
-
-
Concentration : Concentrate the final eluent in vacuo to obtain the purified this compound crude product.
(1,3)-β-D-Glucan Synthase Inhibition Assay
This protocol outlines a radiometric assay to determine the inhibitory activity of this compound against (1,3)-β-D-glucan synthase.[1]
-
Enzyme Preparation (Microsomal Fraction) :
-
Grow fungal cells (e.g., Candida albicans) to the mid-logarithmic phase.
-
Harvest cells by centrifugation, wash, and resuspend in a lysis buffer with protease inhibitors.
-
Disrupt the cells mechanically (e.g., bead beater or French press).
-
Perform differential centrifugation of the lysate to isolate the microsomal fraction, which contains the membrane-bound (1,3)-β-D-glucan synthase.
-
Resuspend the microsomal pellet in a storage buffer and store at -80°C.
-
-
Assay Reaction :
-
Prepare a reaction mixture containing buffer, a divalent cation (e.g., MgCl₂), a GTP analog (e.g., GTPγS), and radiolabeled UDP-[¹⁴C]glucose.
-
Add varying concentrations of this compound to the reaction wells. Include a control without the inhibitor.
-
Initiate the reaction by adding the prepared microsomal fraction.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
-
Product Quantification :
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Collect the precipitated radiolabeled (1,3)-β-D-glucan on glass fiber filters.
-
Wash the filters to remove unincorporated UDP-[¹⁴C]glucose.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of enzyme inhibition for each this compound concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Figure 2. Experimental workflow for the (1,3)-β-D-glucan synthase inhibition assay.
Biosynthesis of this compound in Glarea lozoyensis
This compound is a secondary metabolite synthesized via a complex pathway involving a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The biosynthesis is a multi-step process involving the assembly of amino acid precursors and a fatty acid side chain. In wild-type Glarea lozoyensis, this compound is a minor product compared to Pneumocandin A0.[2][6] Genetic engineering efforts, such as the disruption of the GLOXY4 gene (encoding an oxygenase responsible for a key step in Pneumocandin A0 synthesis), have been successful in creating strains that exclusively produce this compound.[2][6]
Figure 3. Biosynthetic scheme for exclusive production of this compound.
Semi-synthesis of Caspofungin from this compound
This compound is the direct precursor for the semi-synthesis of Caspofungin. The process involves a series of chemical modifications to enhance the drug's efficacy and pharmacokinetic properties. A general four-step process is outlined below.[7]
-
Selective Dehydration : The primary amide group on the glutamine residue of this compound is selectively dehydrated to form a nitrile intermediate.
-
Reduction of Nitrile : The nitrile group is then reduced to a primary amine.
-
Thioether Formation : The primary amine reacts with an arylthiol in a suitable solvent to form a thioether.
-
Reaction with Ethylenediamine (B42938) : The final step involves the reaction of the thioether with ethylenediamine to yield Caspofungin.
Figure 4. Workflow for the semi-synthesis of Caspofungin from this compound.
Conclusion
This compound remains a molecule of significant interest to the scientific and pharmaceutical communities. Its potent and specific antifungal activity, coupled with its role as a key precursor to a clinically vital antifungal agent, underscores its importance. This technical guide has provided a detailed overview of its molecular characteristics, mechanism of action, and relevant experimental protocols to aid researchers and drug development professionals in their ongoing efforts to combat invasive fungal diseases. Further research into the biosynthesis and chemical modification of this compound holds the potential for the development of novel and more effective echinocandin antifungals.
References
- 1. benchchem.com [benchchem.com]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US20100168415A1 - Process for preparation of Caspofungin acetate - Google Patents [patents.google.com]
Mechanism of action of Pneumocandin B0 as a β-(1,3)-D-glucan synthase inhibitor
An In-depth Technical Guide on the Mechanism of Action of Pneumocandin B0 as a β-(1,3)-D-Glucan Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a lipopeptide natural product produced by the fungus Glarea lozoyensis, is a potent antifungal agent and the immediate precursor for the semi-synthesis of Caspofungin, a first-line clinical antifungal drug.[1][2][3] Its efficacy stems from a highly specific mechanism of action: the noncompetitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[2][4][5] This document provides a comprehensive technical overview of this mechanism, detailing the molecular interactions, kinetic effects, and the structural basis of its inhibitory action. It includes quantitative data on enzyme inhibition, detailed experimental protocols for assaying enzyme activity, and visual diagrams of the key pathways and processes.
Introduction: The Fungal Cell Wall and its Achilles' Heel
The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell morphology, providing osmotic protection, and facilitating interactions with the environment.[6] Unlike mammalian cells, which lack a cell wall, this structure presents an ideal target for selective antifungal therapy.[3][6] A primary structural component of most pathogenic fungi is β-(1,3)-D-glucan, a homopolysaccharide that forms the core scaffold of the cell wall.[1][6]
The synthesis of this critical polymer is catalyzed by the β-(1,3)-D-glucan synthase enzyme complex. This compound and other members of the echinocandin class exert their antifungal effect by specifically targeting this enzyme.[1][2] This targeted inhibition disrupts cell wall integrity, leading to osmotic instability and fungal cell lysis.[4][7]
The Molecular Target: β-(1,3)-D-Glucan Synthase
The β-(1,3)-D-glucan synthase is an integral membrane enzyme complex.[8] High-resolution cryo-electron microscopy (cryo-EM) studies have elucidated its structure, revealing a complex architecture.[6][9][10][11][12][13][14][15]
-
Catalytic Subunit (FKS): The core of the enzyme is the catalytic subunit, encoded by the FKS genes (e.g., FKS1, FKS2 in Saccharomyces cerevisiae).[6][8] This large, multi-spanning transmembrane protein contains the cytosolic glycosyltransferase (GT) domain, which is responsible for polymerizing UDP-glucose into linear glucan chains.[6][10][15] The FKS subunit also forms a transmembrane channel through which the nascent glucan chain is believed to be extruded into the periplasmic space.[10][11][15]
-
Regulatory Subunit (Rho1): The activity of the FKS subunit is regulated by a small GTPase, Rho1.[8][9][13][16] Rho1, in its GTP-bound state, activates the FKS subunit, promoting a conformational change that initiates or enhances glucan synthesis.[9][13][16]
This enzyme's essential role in fungal viability and its absence in humans make it a prime target for developing safe and effective antifungal drugs.[1][6]
Core Mechanism of Inhibition
This compound functions as a potent, noncompetitive inhibitor of the β-(1,3)-D-glucan synthase complex.[2][4][5][17]
Noncompetitive inhibition implies that this compound does not bind to the enzyme's active site where the substrate (UDP-glucose) binds. Instead, it binds to an allosteric site on the FKS subunit. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency (Vmax) without affecting the binding affinity of the substrate (Km).
Structural studies and mutational analyses have mapped the binding site for echinocandins to a region near the cytoplasmic side of the plasma membrane, involving several transmembrane helices of the FKS1 protein.[10][11] This region is distinct from the primary catalytic domain. Inhibition at this site effectively jams the enzymatic machinery, halting the synthesis and translocation of the glucan polymer. The resulting depletion of β-(1,3)-D-glucan in the cell wall leads to structurally weak points, particularly in areas of active growth like hyphal tips, ultimately causing cell lysis due to osmotic pressure.[4][18]
Caption: Mechanism of this compound action on β-(1,3)-D-glucan synthase.
Quantitative Data on Inhibition and Resistance
The inhibitory effect of pneumocandins and the impact of resistance mutations have been quantified through various studies.
Table 1: In Vitro Inhibition of β-(1,3)-D-Glucan Synthase This table summarizes the 50% inhibitory concentrations (IC₅₀s) of echinocandins against glucan synthase complexes from wild-type and resistant fungal strains. Lower IC₅₀ values indicate greater potency.
| Compound | Fungal Species | FKS Genotype | IC₅₀ (ng/mL) | Fold Increase vs. WT | Reference |
| Anidulafungin | C. tropicalis | Wild-Type | 1.2 | - | [19] |
| Anidulafungin | C. tropicalis | FKS1 (F76S) | >25,000 | >20,833 | [19] |
| Caspofungin | C. glabrata | Wild-Type | 62.5 | - | [19] |
| Caspofungin | C. glabrata | FKS1 (S629P) | 1,620 | 26 | [19] |
| Micafungin | C. glabrata | Wild-Type | 15.6 | - | [19] |
| Micafungin | C. glabrata | FKS1 (S629P) | 2,750 | 176 | [19] |
Table 2: Kinetic Parameters of Glucan Synthase from Candida albicans This table shows the impact of FKS1 hot spot mutations on the enzyme's maximum catalytic velocity (Vmax), a measure of its efficiency.
| Strain Type | FKS1 Mutation | Vmax (pmol/min/mg protein) | % Change from WT | Reference |
| Wild-Type | None | 2058 ± 167 | - | [20] |
| Mutant | S645P (homozygous) | 716 ± 123 | -65% | [20] |
| Mutant | S645Y (homozygous) | 1851 ± 204 | -10% | [20] |
| Mutant | F641S (homozygous) | 996 ± 101 | -52% | [20] |
Data presented as mean ± standard deviation.
Experimental Protocols
(1,3)-β-D-Glucan Synthase Activity Assay (Radiometric)
This assay is the standard method for quantifying the inhibitory activity of compounds like this compound.[8][21]
A. Enzyme Preparation:
-
Cell Culture: Grow fungal cells (e.g., S. cerevisiae, C. albicans) to the mid-logarithmic phase in appropriate liquid media.
-
Harvesting: Harvest cells by centrifugation at 4°C.
-
Lysis: Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, protease inhibitors). Lyse the cells mechanically, for instance, by vortexing with glass beads.[8]
-
Membrane Fractionation: Centrifuge the lysate at low speed to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the membrane fraction, which contains the glucan synthase.
-
Solubilization: Resuspend the membrane pellet in a buffer containing a non-ionic detergent (e.g., CHAPS) to solubilize the enzyme complex.[21]
B. Assay Reaction:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂), a GTP analog like GTPγS (to activate Rho1), and the test inhibitor (this compound) at various concentrations.[8]
-
Enzyme Addition: Add the prepared enzyme solution to the reaction mixture.
-
Initiation: Start the reaction by adding the substrate, UDP-[¹⁴C]glucose (uridine diphosphate-radiolabeled glucose).[8]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[8]
C. Product Quantification:
-
Termination: Stop the reaction by adding cold 10% trichloroacetic acid (TCA).[8][22]
-
Precipitation & Filtration: The product, [¹⁴C]-glucan, is insoluble in acid. Collect the precipitate by filtering the reaction mixture through a glass fiber filter.[8]
-
Washing: Wash the filter multiple times with cold TCA and then ethanol (B145695) to remove any unincorporated UDP-[¹⁴C]glucose.[8][21]
-
Counting: Place the dried filter in a vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the enzyme activity.
Caption: Experimental workflow for a radiometric β-(1,3)-D-glucan synthase assay.
Mechanisms of Resistance
The primary mechanism of acquired clinical resistance to echinocandins, including this compound derivatives, involves specific mutations in the FKS genes.[20][23][24]
-
Hot Spot Mutations: These mutations are typically clustered in highly conserved regions of the FKS1 (or FKS2) gene, often referred to as "hot spots."[19][23] In Candida albicans, for example, common mutations occur at amino acid positions like F641 and S645.[20][23]
-
Altered Binding Site: These amino acid substitutions occur in the region of the protein where the inhibitor binds. The structural change reduces the binding affinity of this compound for the FKS subunit.
-
Reduced Inhibition: With reduced binding, the drug is less effective at inhibiting the enzyme's function. This results in a significant increase in the drug concentration required to inhibit fungal growth, leading to elevated Minimum Inhibitory Concentration (MIC) values and clinical treatment failure.[19][23]
-
Fitness Cost: Interestingly, some resistance mutations can come at a biological cost. Studies have shown that certain FKS1 mutations lead to a decrease in the enzyme's catalytic efficiency (Vmax), which can result in slower growth rates and reduced virulence of the fungal pathogen.[20]
Caption: Logical pathway from drug exposure to clinical echinocandin resistance.
Conclusion
This compound's mechanism of action is a paradigm of targeted antifungal therapy. Its specific, noncompetitive inhibition of β-(1,3)-D-glucan synthase disrupts a fundamental process unique to fungi, providing a high degree of selective toxicity. Understanding the precise molecular interactions, the kinetic consequences of inhibition, and the structural basis for resistance is paramount for the ongoing development of next-generation echinocandins and for devising strategies to overcome the challenge of drug-resistant fungal infections. The detailed protocols and quantitative data presented herein serve as a crucial resource for researchers dedicated to advancing the field of antifungal drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure of a fungal 1,3-β-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural and mechanistic insights into fungal β-1,3-glucan synthase FKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. Cryo-EM structure of the β-1,3-glucan synthase FKS1-Rho1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure of a fungal 1,3-β-glucan synthase | Semantic Scholar [semanticscholar.org]
- 15. Structure of a fungal 1,3-β-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EMDB-37614: Cryo-EM structure of the beta-1,3-glucan synthase FKS1-Rho1 complex - Yorodumi [pdbj.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Fitness and Virulence Costs of Candida albicans FKS1 Hot Spot Mutations Associated With Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Evolutionary accumulation of FKS1 mutations from clinical echinocandin-resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Blueprint of a Potent Antifungal: A Technical Guide to the Biosynthesis of Pneumocandin B0 in Glarea lozoyensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pneumocandin B0, a lipohexapeptide produced by the fungus Glarea lozoyensis, is the direct precursor to the semi-synthetic echinocandin antifungal agent, caspofungin. Understanding the intricate biosynthetic machinery responsible for its production is paramount for rational strain improvement and the generation of novel, more potent antifungal analogs. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic cascade, and key chemical transformations. Quantitative data from fermentation and genetic engineering studies are summarized, and detailed experimental protocols for key analytical and molecular biology techniques are provided. Visualizations of the core biosynthetic pathway and experimental workflows are presented to facilitate a deeper understanding of this complex secondary metabolic pathway.
The this compound Biosynthetic Gene Cluster: A Coordinated Assembly Line
The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Glarea lozoyensis. This cluster houses the genes encoding the core enzymatic machinery, including a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS), as well as a suite of tailoring enzymes responsible for modifications of the core structure.[1][2][3] The key genes within this cluster are organized in a contiguous fashion, suggesting a coordinated regulation of their expression.[4]
Key Genes in the this compound Biosynthetic Cluster:
| Gene | Encoded Enzyme/Protein | Putative Function in this compound Biosynthesis |
| GLNRPS4 | Non-ribosomal Peptide Synthetase | Assembles the hexapeptide core of this compound.[1][2] |
| GLPKS4 | Polyketide Synthase | Synthesizes the 10,12-dimethylmyristoyl lipid side chain.[1][2] |
| GLOXY4 | α-ketoglutarate-dependent oxygenase | Involved in the modification of a proline precursor, differentiating between the biosynthesis of pneumocandin A0 and B0.[5][6] |
| GLligase | Acyl-CoA Ligase | Activates the polyketide side chain for attachment to the NRPS.[4] |
| P450s | Cytochrome P450 Monooxygenases | Catalyze various hydroxylation steps on the peptide core.[1][3] |
| --- | Genes for L-homotyrosine biosynthesis | Provide a non-proteinogenic amino acid precursor for the hexapeptide core.[1][2] |
The Biosynthetic Pathway: A Step-by-Step Assembly
The formation of this compound is a multi-step process that can be broadly divided into three key stages: 1) synthesis of the lipid side chain, 2) assembly of the cyclic hexapeptide core, and 3) tailoring modifications.
2.1. Initiation: Synthesis of the 10,12-dimethylmyristoyl Side Chain
The pathway is initiated by the polyketide synthase, GLPKS4, which synthesizes the 10,12-dimethylmyristoyl fatty acid side chain.[1][2] This lipid moiety is then activated by an acyl-CoA ligase (GLligase) to form an acyl-AMP intermediate, preparing it for transfer to the NRPS assembly line.[4]
2.2. Elongation and Cyclization: The NRPS Assembly Line
The core of the biosynthetic machinery is the multi-modular non-ribosomal peptide synthetase, GLNRPS4.[1][2] This enzymatic complex functions as an assembly line, sequentially adding six amino acid precursors to the growing peptide chain, which is tethered to the enzyme. The amino acid precursors for this compound include proteinogenic amino acids like proline, tyrosine, and glutamic acid, as well as non-proteinogenic amino acids such as L-homotyrosine.[4] Once the linear hexapeptide is assembled, it is cyclized and released from the NRPS enzyme.
2.3. Tailoring Modifications: The Final Touches
Following cyclization, the pneumocandin scaffold undergoes a series of post-assembly modifications catalyzed by tailoring enzymes, primarily cytochrome P450 monooxygenases.[1][3] These enzymes are responsible for the various hydroxylation reactions that decorate the hexapeptide core, contributing to the final structure and biological activity of this compound.
A critical tailoring step that differentiates the biosynthesis of this compound from the major fermentation product, pneumocandin A0, is the modification of a proline residue. The enzyme GLOXY4 is responsible for the formation of 4-methyl-L-proline, a precursor for pneumocandin A0.[5][6] Disruption of the GLOXY4 gene abolishes pneumocandin A0 production and redirects the pathway to exclusively produce this compound.[5][6]
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Insights into this compound Production
The production of this compound is influenced by a variety of factors, including genetic background, fermentation conditions, and precursor availability. The following tables summarize key quantitative data from published studies.
Table 1: Impact of Genetic Modifications on Pneumocandin Production
| Genetic Modification | Effect on Pneumocandin Production | Fold Change in this compound Titer | Reference |
| Disruption of GLNRPS4 | Abolished production of pneumocandins A0 and B0. | - | [1][2] |
| Disruption of GLPKS4 | Abolished production of pneumocandins A0 and B0. | - | [1][2] |
| Disruption of GLOXY4 | Abolished pneumocandin A0 production; exclusive production of this compound. | 9.5-fold increase | [5] |
Table 2: Fermentation Titers of this compound under Various Conditions
| Strain | Fermentation Condition | This compound Titer (mg/L) | Reference |
| G. lozoyensis ATCC 74030 (mutant) | Chemical mutagenesis from wild-type | 241 (from 18 in wild-type) | [4] |
| G. lozoyensis | Optimization of culture medium | 1840 | [4] |
| G. lozoyensis | Addition of SDS during late fermentation | 2529 | [4] |
| G. lozoyensis ALE50 | Low-temperature adaptive laboratory evolution | 2131 | [7] |
| G. lozoyensis | Fructose as carbon source | Increased by 54.76% compared to glucose | [8][9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of this compound biosynthesis.
4.1. Gene Disruption in Glarea lozoyensis via Agrobacterium tumefaciens-Mediated Transformation (ATMT)
This protocol outlines the general steps for targeted gene disruption in G. lozoyensis.
Caption: Workflow for gene disruption in G. lozoyensis.
Protocol:
-
Construction of the Gene Disruption Vector:
-
Amplify the 5' and 3' flanking regions (typically 1-2 kb) of the target gene from G. lozoyensis genomic DNA using high-fidelity DNA polymerase.
-
Clone the amplified flanking regions into a binary vector (e.g., pAg1-H3) on either side of a selectable marker, such as the hygromycin B resistance cassette (hph).
-
Verify the final construct by restriction digestion and sequencing.
-
-
Agrobacterium tumefaciens Transformation:
-
Introduce the gene disruption vector into a competent A. tumefaciens strain (e.g., AGL-1) by electroporation or heat shock.
-
Select for transformed A. tumefaciens colonies on Luria-Bertani (LB) agar (B569324) containing appropriate antibiotics (e.g., kanamycin (B1662678) for the binary vector and carbenicillin (B1668345) to select against E. coli).
-
Grow a liquid culture of the transformed A. tumefaciens to an OD600 of 0.5-0.8.
-
-
Co-cultivation of A. tumefaciens and G. lozoyensis :
-
Harvest and wash the A. tumefaciens cells and resuspend them in induction medium (e.g., IM) containing acetosyringone (B1664989) to induce the vir genes.
-
Prepare a suspension of G. lozoyensis conidia.
-
Mix the A. tumefaciens and G. lozoyensis conidia suspensions and plate the mixture onto a co-cultivation medium (e.g., IM agar with acetosyringone).
-
Incubate the plates for 2-3 days at a suitable temperature (e.g., 25°C).
-
-
Selection of G. lozoyensis Transformants:
-
After co-cultivation, overlay the plates with a selection medium containing hygromycin B to select for fungal transformants and an antibiotic to inhibit the growth of A. tumefaciens (e.g., cefotaxime).
-
Incubate the plates for 7-14 days until hygromycin-resistant fungal colonies appear.
-
-
Verification of Gene Disruption:
-
Isolate genomic DNA from the putative transformants.
-
Perform PCR analysis using primers that flank the insertion site and primers internal to the selectable marker to confirm homologous recombination and the absence of the wild-type gene.
-
For further confirmation, Southern blot analysis can be performed.
-
4.2. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the extraction and quantification of this compound from G. lozoyensis fermentation cultures.
Protocol:
-
Sample Preparation (Extraction):
-
Homogenize a known volume of the fermentation broth (mycelia and supernatant).
-
Extract the pneumocandins with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate) by vigorous vortexing or sonication.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant and evaporate the solvent under reduced pressure.
-
Re-dissolve the dried extract in a known volume of the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid or formic acid) is typically employed.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
-
Confirmation (Optional):
-
For unambiguous identification, collected HPLC fractions can be subjected to mass spectrometry (LC-MS) to confirm the molecular weight of this compound.
-
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway has provided a robust framework for the targeted genetic engineering of G. lozoyensis to improve product titers and generate novel echinocandin analogs.[3] Future research will likely focus on a deeper understanding of the regulatory networks that govern the expression of the biosynthetic gene cluster, the characterization of the remaining unassigned enzymes within the cluster, and the application of synthetic biology principles to reconstruct and optimize the pathway in heterologous hosts. These efforts will undoubtedly pave the way for the development of next-generation antifungal therapies with improved efficacy and broader spectrums of activity.
References
- 1. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a New Antifungal Era: A Technical Deep Dive into the Early Research and Development of Pneumocandin B0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin B0 is a naturally occurring lipopeptide and a member of the echinocandin class of antifungal agents.[1] First isolated from the fungus Glarea lozoyensis (initially identified as Zalerion arboricola), it represents a pivotal discovery in the fight against invasive fungal infections.[2][3] Its primary significance lies in its role as the direct precursor for the semi-synthetic drug Caspofungin (CANCIDAS®), the first echinocandin approved for clinical use.[1][4] This technical guide provides an in-depth exploration of the foundational research and development that transformed this compound from a minor fermentation product into a cornerstone of modern antifungal therapy. The journey involved overcoming significant production challenges, elucidating a novel mechanism of action, and pioneering semi-synthetic modifications to enhance its therapeutic properties.[5]
Discovery and Production Challenges
The discovery of this compound by Merck in the mid-1980s was a result of extensive natural product screening programs aimed at identifying novel cell wall-active antifungal agents.[3] However, the initial development was fraught with challenges. The wild-type strain of G. lozoyensis produced a family of related pneumocandins, with Pneumocandin A0 being the most abundant compound.[6][7] this compound, the desired precursor for drug development due to its superior potency and spectrum, was a minor component, with a challenging Pneumocandin A0 to B0 ratio of approximately 7:1.[7][8] This low yield and the structural similarity between the analogues made purification and large-scale production commercially unviable, necessitating a multi-pronged approach to enhance its production.[7]
Mechanism of Action: Targeting the Fungal Cell Wall
This compound and its derivatives exert their antifungal effect through a highly specific mechanism: the non-competitive inhibition of β-(1,3)-D-glucan synthase.[1][9] This enzyme is an integral component of the fungal cell wall, responsible for synthesizing β-(1,3)-D-glucan, a crucial polysaccharide that provides structural integrity.[1] By inhibiting this enzyme, this compound disrupts cell wall formation, leading to osmotic instability and ultimately, cell lysis. A key therapeutic advantage of this mechanism is its fungal specificity; mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, resulting in a high degree of selective toxicity and a favorable safety profile.[1]
Caption: Mechanism of action of this compound.
Production Enhancement and Fermentation
Overcoming the low yield of this compound was a critical step in its development. This was achieved through a combination of classical strain improvement and process optimization.
Strain Improvement through Mutagenesis
A major breakthrough came from extensive mutagenesis programs applied to G. lozoyensis.[6] By subjecting the fungus to chemical mutagens and screening subsequent generations, researchers were able to isolate mutant strains with a dramatically altered production profile. This effort successfully inverted the natural production ratio, with the best mutants producing this compound as the main product.[3][5] This classical mutagenesis approach eventually shifted the Pneumocandin A0:B0 ratio from 7:1 in the wild type to an industrially viable 1:80 in the mutant strain ATCC 74030.[7][8] Later genomic analysis revealed that these mutations had inadvertently disrupted the function of the GLOXY4 gene, which is responsible for synthesizing a precursor unique to Pneumocandin A0.[10]
Fermentation Media and Process Optimization
In parallel with genetic modification, significant efforts were dedicated to optimizing the fermentation process. This involved refining the composition of the seed and production media to maximize the yield.[6]
-
Carbon and Nitrogen Sources: Studies showed that using a combination of mannitol (B672) and glucose as carbon sources could increase the yield by 65%. The use of cotton seed powder as a nitrogen source also led to a 23% enhancement in production.[11]
-
Precursor Feeding: The addition of amino acid precursors, particularly proline, was found to increase the yield of this compound in a dose-dependent manner.[11]
-
Process Conditions: Cultivation parameters such as temperature, pH, and osmotic pressure were carefully controlled and optimized to further boost production, with some strategies leading to yields as high as 2711 mg/L.[11][12]
Caption: Workflow for enhancing this compound production.
Experimental Protocols
Isolation and Purification of this compound
The purification of this compound from the fermentation broth is a multi-step process designed to separate the lipophilic product from the biomass and other related pneumocandin isomers.
-
Extraction: The fermentation broth is first filtered to separate the mycelia (biomass), where this compound is primarily located. The product is then extracted from the biomass using an appropriate organic solvent, such as n-butanol or methanol.[13][14]
-
Liquid-Liquid Separation: The crude extract undergoes liquid-liquid separation to remove highly polar and non-polar impurities. This often involves a multi-solvent system (e.g., methylcyclohexane, n-butanol, methanol, and water) to partition the desired compound into a specific phase.[13]
-
Concentration: The solvent phase containing this compound is concentrated under vacuum to reduce the volume.[15]
-
Carbon Treatment: The concentrate is treated with activated carbon to remove colored impurities.[13]
-
Chromatography: Further purification is achieved using column chromatography. Adsorbents like silica (B1680970) gel or specialized resins are used.[14][15] The column is washed with a series of solvents to elute impurities before a product-selective solvent is used to elute the high-purity this compound.[16]
-
Precipitation/Crystallization: The purified product is precipitated or crystallized from the concentrated eluate by adding an anti-solvent, such as acetonitrile (B52724) or acetone. The resulting solid is filtered and dried under vacuum.[13][16]
Antifungal Susceptibility Testing: Broth Microdilution
The in vitro activity of this compound and its derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) using a standardized broth microdilution assay.
-
Inoculum Preparation: Fungal isolates are cultured on agar (B569324) plates, and a standardized suspension of fungal cells (e.g., Candida spp.) or conidia (e.g., Aspergillus spp.) is prepared in a sterile saline solution and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Drug Dilution: The antifungal agent is serially diluted (typically two-fold) in a liquid growth medium (e.g., RPMI 1640) in the wells of a 96-well microtiter plate.
-
Inoculation: A standardized volume of the fungal inoculum is added to each well containing the drug dilutions. Growth and sterility control wells (containing no drug and no inoculum, respectively) are included on each plate.
-
Incubation: The plates are incubated at 35°C. Incubation times vary by organism, typically 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[17]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control. For echinocandins against molds like Aspergillus, a Minimum Effective Concentration (MEC) may be determined, which is the lowest drug concentration that leads to the growth of abnormal, stunted hyphae.[17]
Quantitative Data: In Vitro Efficacy
Direct and extensive MIC data for this compound from early development is not widely published. However, the activity of its immediate semi-synthetic derivative, Caspofungin (MK-0991), was thoroughly characterized and serves as a robust indicator of the compound's intrinsic antifungal potential.
Table 1: In Vitro Activity of Caspofungin against Fungal Pathogens
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida Species | |||
| Candida albicans | 0.03 - >8 | 0.25 | 0.5 |
| Candida glabrata | 0.03 - >8 | 0.25 | 0.5 |
| Candida tropicalis | 0.03 - >8 | 0.25 | 0.5 |
| Candida parapsilosis | 0.03 - >8 | 1.0 | 2.0 |
| Aspergillus Species | |||
| Aspergillus fumigatus | ≤0.015 - 0.5 | 0.03 | 0.06 |
| Aspergillus flavus | ≤0.015 - 0.12 | 0.03 | 0.06 |
| Aspergillus niger | ≤0.015 - 0.12 | 0.03 | 0.06 |
| Aspergillus terreus | ≤0.015 - 0.5 | 0.03 | 0.12 |
Data derived from studies on Caspofungin, the semi-synthetic derivative of this compound. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.[17]
Semi-Synthetic Modification: From this compound to Caspofungin
While this compound possessed potent antifungal activity, early research identified limitations in its physicochemical properties, such as limited water solubility.[1][3] To overcome this and improve its overall pharmacological profile, a medicinal chemistry program was initiated. This led to the development of Caspofungin (MK-0991), a semi-synthetic derivative created through a two-step modification of the this compound core.[11][18] This chemical modification successfully enhanced water solubility and stability, creating a viable preclinical candidate that would ultimately become the first-in-class approved echinocandin.[2][3][18]
Caption: From natural product to preclinical candidate.
Conclusion
The early research and development of this compound is a landmark case study in natural product drug discovery. It showcases the power of a multidisciplinary approach, combining microbiology, fermentation science, medicinal chemistry, and pharmacology. The journey from identifying a minor fungal metabolite to developing a life-saving antifungal drug required overcoming significant hurdles in production and optimizing the molecule's properties through semi-synthesis. The foundational work on this compound not only yielded Caspofungin but also validated the β-(1,3)-D-glucan synthase as a premier antifungal target, paving the way for an entire class of essential medicines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of first in class antifungal caspofungin (CANCIDAS®)--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of first in class antifungal caspofungin (CANCIDAS®)—A case study - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP70070D [pubs.rsc.org]
- 4. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel osmotic stress control strategy for improved this compound production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Process For The Purification Of this compound From Fermentation [quickcompany.in]
- 14. Purification method for this compound with few solid wastes - Eureka | Patsnap [eureka.patsnap.com]
- 15. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 16. data.epo.org [data.epo.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
The Lipopeptide Nature of Pneumocandin B0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pneumocandin B0 is a naturally occurring lipopeptide with significant antifungal properties, belonging to the echinocandin class of antibiotics. Produced by the filamentous fungus Glarea lozoyensis, it serves as the crucial precursor for the semi-synthesis of Caspofungin, a frontline clinical antifungal agent.[1][2] This technical guide provides an in-depth exploration of the core lipopeptide characteristics of this compound, including its molecular structure, biosynthesis, mechanism of action, and key physicochemical and biological data. Detailed experimental methodologies are provided to facilitate further research and development in this area.
Core Lipopeptide Structure
This compound is a complex biomolecule characterized by a cyclic hexapeptide core linked to a lipid side chain.[3][4] This amphiphilic nature is fundamental to its biological activity.
-
Cyclic Hexapeptide Core: The core consists of six amino acid residues, including non-proteinogenic amino acids such as (3S)-hydroxyl-L-proline.[1][5] The specific sequence and conformation of these amino acids are critical for the molecule's interaction with its biological target.
-
Lipid Side Chain: Attached to the cyclic peptide is a 10R,12S-dimethylmyristoyl fatty acid side chain.[3] This lipid tail is essential for anchoring the molecule to the fungal cell membrane, a prerequisite for its inhibitory action.
The complete chemical formula for this compound is C₅₀H₈₀N₈O₁₇, with a molar mass of 1065.229 g·mol⁻¹.[1] It typically appears as a white or yellowish-white crystalline powder with limited solubility in water but is soluble in organic solvents like ethanol, methanol, DMSO, and DMF.[1][4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₀H₈₀N₈O₁₇ | [1] |
| Molar Mass | 1065.229 g·mol⁻¹ | [1] |
| Appearance | White or yellowish-white crystalline powder | [1][4] |
| Solubility | Limited water solubility; Soluble in ethanol, methanol, DMSO, DMF | [1] |
| Storage Conditions | 2~8℃, protected from light in tight containers | [4] |
Biosynthesis of this compound in Glarea lozoyensis
This compound is a secondary metabolite synthesized through a complex biosynthetic pathway involving a series of enzymes encoded by a dedicated gene cluster in Glarea lozoyensis.[2][6] The synthesis is a hybrid of non-ribosomal peptide synthesis (NRPS) and polyketide synthesis (PKS) pathways.
In the wild-type fungus, this compound is often a minor product compared to other analogues like Pneumocandin A0.[2][7] Genetic engineering has been instrumental in enhancing its production. A key development was the disruption of the GLOXY4 gene, which encodes a nonheme, α-ketoglutarate-dependent oxygenase.[1][5] This enzyme is responsible for a modification that leads to the synthesis of Pneumocandin A0. Its inactivation redirects the metabolic flux towards the exclusive production of this compound, significantly increasing its yield.[1][5]
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
The antifungal activity of this compound stems from its ability to specifically inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells.[1][6] This targeted action results in a high degree of selective toxicity.
The mechanism unfolds as follows:
-
Membrane Insertion: The lipophilic side chain of this compound facilitates its insertion into the fungal cell membrane.
-
Enzyme Inhibition: Once localized at the membrane, the cyclic peptide core non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex.[4][6]
-
Cell Wall Disruption: The inhibition of glucan synthesis weakens the structural integrity of the cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand internal osmotic pressure, leading to cell lysis and fungal death.[4]
Antifungal Activity of this compound
| Organism | Metric | Value (ng/mL) | Reference |
| Candida albicans | IC₅₀ | 70 | [8] |
| Aspergillus fumigatus | IC₅₀ | 67 | [8] |
Experimental Protocols
Fermentation of Glarea lozoyensis for this compound Production
This protocol is adapted from methodologies described for enhancing this compound production.[3][9]
a) Media Preparation:
-
Seed Medium: (Composition per liter) 20 g Mannitol, 5 g Yeast Extract, 5 g Peptone, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 6.8.
-
Fermentation Medium: (Composition per liter) 80 g Mannitol, 10 g Cotton Seed Powder, 3 g L-Proline, 2 g KH₂PO₄, 1 g MgSO₄·7H₂O, 1 g (NH₄)₂SO₄. Adjust pH to 6.8.
b) Inoculation and Culture Conditions:
-
Inoculate 50 mL of seed medium in a 250-mL shake flask with frozen mycelia of G. lozoyensis.
-
Incubate at 25°C with shaking at 220 rpm for 168 hours to obtain the seed culture.
-
Inoculate 50 mL of fermentation medium in a 250-mL flask with 10% (v/v) of the seed culture.
-
Incubate at 25°C with shaking at 220 rpm for up to 432 hours.
Extraction and Quantification of this compound by HPLC
This protocol outlines the extraction and analysis of this compound from fermentation broth.[3]
a) Extraction:
-
Take a 1 mL aliquot of the cell-containing fermentation broth.
-
Add 4 mL of ethyl alcohol and vortex for 10 minutes.
-
Centrifuge the mixture at 8000 x g for 5 minutes at room temperature.
-
Collect the supernatant for HPLC analysis.
-
To determine extracellular concentration, centrifuge the broth without alcohol extraction and analyze the supernatant.
-
Intracellular concentration can be calculated by subtracting the extracellular from the total concentration.
b) HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).
-
Detection: UV absorbance at 210 nm.
-
Quantification: Calculate the concentration based on a standard curve generated with purified this compound.
Genetic Manipulation: Disruption of the GLOXY4 Gene
This section provides a conceptual workflow for the targeted gene disruption in G. lozoyensis, a key strategy for enhancing this compound production.[2][5]
Conclusion
This compound stands as a testament to the chemical intricacy and therapeutic potential of natural products. Its lipopeptide architecture is the cornerstone of its potent and selective antifungal activity. A thorough understanding of its structure, biosynthesis, and mechanism of action is paramount for professionals in drug discovery and development. The methodologies outlined in this guide, from fermentation and genetic engineering to analytical quantification, provide a solid foundation for future innovations aimed at optimizing the production of this vital antifungal precursor and exploring novel derivatives with enhanced therapeutic profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 4. newdarin.com [newdarin.com]
- 5. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Pneumocandin B0 Against Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the biological activity of Pneumocandin B0, a naturally occurring lipopeptide of the echinocandin class. Produced by the fungus Glarea lozoyensis, this compound is a potent antifungal agent and the direct precursor for the semi-synthesis of Caspofungin, a first-line clinical antifungal drug.[1][2][3] This guide details its mechanism of action, quantitative in vitro activity, standard experimental protocols, and the fungal cellular response to its inhibitory effects.
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
The primary antifungal activity of this compound stems from its highly specific, non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[2][4] This enzyme is an essential component of the fungal cell wall biosynthesis machinery, responsible for creating the (1,3)-β-D-glucan polymers that form the core structural framework of the cell wall.[1][5]
By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall.[4] This leads to osmotic instability, excessive branching in molds, and ultimately, cell lysis and death.[4][6] This targeted mechanism provides a high degree of selective toxicity, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme, minimizing mechanism-based toxicity in hosts.[3][4] The fungicidal activity of this compound and its derivatives makes them effective against a wide range of pathogenic fungi, including those resistant to other antifungal classes like azoles.[1][2][7]
Caption: Mechanism of action for this compound.
Quantitative In Vitro Activity Data
The potency of this compound and its close semi-synthetic analogues is quantified by two primary metrics: the half-maximal inhibitory concentration (IC50) against the target enzyme and the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) against whole fungal cells.
Table 1: (1,3)-β-D-Glucan Synthase Inhibition
This table summarizes the IC50 values, representing the concentration of the compound required to inhibit 50% of the (1,3)-β-D-glucan synthase enzyme activity in vitro.
| Compound | Fungal Species | IC50 (µg/mL) | Reference |
| This compound | Schizosaccharomyces pombe | > 0.250 | [8] |
| Papulacandin B | Schizosaccharomyces pombe | 0.00002 | [8] |
| Caspofungin | Schizosaccharomyces pombe | 0.00004 | [8] |
Table 2: In Vitro Antifungal Susceptibility (MIC)
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[9] The following data is for close, water-soluble analogues of this compound, which were developed to improve upon the parent compound for therapeutic use.
| Compound | Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| L-733,560 | Candida albicans | 48 | 0.08 - 0.62 | 0.15 | [10][11] |
| L-733,560 | Candida albicans (Fluconazole-R) | 23 | 0.08 - 0.62 | 0.31 | [10][11] |
| L-733,560 | Candida glabrata | 11 | 0.08 - 0.62 | 0.31 | [10][11] |
| L-733,560 | Candida tropicalis | 10 | 0.08 - 0.62 | 0.31 | [10][11] |
| L-733,560 | Candida krusei | 5 | 0.62 - 1.25 | 0.78 | [10][11] |
| L-733,560 | Candida parapsilosis | 5 | 0.62 - 1.25 | 0.72 | [10][11] |
| L-743,872 | Candida albicans | 45 | ≤0.015 - 0.25 | 0.03 | [7] |
| L-743,872 | Candida glabrata | 20 | ≤0.015 - 0.12 | 0.06 | [7] |
| L-743,872 | Candida tropicalis | 20 | ≤0.015 - 0.06 | 0.03 | [7] |
| L-743,872 | Candida parapsilosis | 10 | 0.12 - 0.5 | 0.25 | [7] |
| L-743,872 | Candida krusei | 5 | 0.25 - 1.0 | 1.0 | [7] |
MIC90: The concentration required to inhibit the growth of 90% of the tested isolates.
Experimental Protocols
Standardized methodologies are crucial for evaluating and comparing the activity of antifungal agents. The following are generalized protocols for key assays.
Protocol 1: In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay
This protocol outlines the steps to measure the direct inhibitory effect of this compound on its target enzyme.[4]
-
Enzyme Preparation:
-
Culture the selected fungal strain (e.g., Candida albicans) to mid-log phase.
-
Harvest cells via centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).
-
Lyse the cells using mechanical disruption (e.g., bead beating) in lysis buffer containing protease inhibitors.
-
Prepare a membrane fraction by differential centrifugation to isolate the glucan synthase enzyme complex. Resuspend the final pellet in a storage buffer.
-
-
Reaction Mixture Setup:
-
Prepare a reaction mixture in a microtiter plate containing:
-
Buffer (50 mM Tris-HCl, pH 7.5)
-
Activator (e.g., GTP)
-
Substrate: UDP-[14C]glucose
-
Test compound (this compound) at various concentrations.
-
Bovine Serum Albumin (BSA)
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the prepared enzyme fraction to the reaction mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Quantification of Inhibition:
-
Stop the reaction by adding an excess of cold ethanol.
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble [14C]glucan product.
-
Wash the filter extensively to remove unincorporated UDP-[14C]glucose.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-drug control.
-
Determine the IC50 value by plotting inhibition versus log concentration.
-
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a generalized method based on the standards from the Clinical and Laboratory Standards Institute (CLSI M27-A3) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the MIC of echinocandins against yeasts like Candida spp.[12][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Discovery of novel antifungal (1,3)-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of a new pneumocandin antifungal, L-743,872, against azole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Activities of Three Families of Specific β(1,3)Glucan Synthase Inhibitors in Wild-type and Resistant Strains of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Echinocandin MICs for Candida Species in Less than 8 Hours: Comparison of the Rapid Susceptibility Assay with the Clinical and Laboratory Standards Institute's Broth Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Clinical and Laboratory Development of Echinocandin Resistance in Candida glabrata: Molecular Characterization [frontiersin.org]
An In-depth Technical Guide to the Structural and Functional Divergence of Pneumocandin B0 and Pneumocandin A0
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the structural, biosynthetic, and functional differences between Pneumocandin B0 and Pneumocandin A0. Both are naturally occurring lipopeptide members of the echinocandin class of antifungal agents, produced by the fungus Glarea lozoyensis. While structurally similar, a subtle distinction in their hexapeptide core leads to significant differences in their prevalence in the wild-type producing organism and their ultimate utility in antifungal drug development. This compound is the direct precursor to the semi-synthetic antifungal drug Caspofungin, a critical therapeutic for invasive fungal infections. This document details their structural elucidation, comparative physicochemical and biological properties, and the experimental protocols for their separation and characterization.
Core Structural Differences
This compound and Pneumocandin A0 are cyclic lipohexapeptides, each comprising a cyclic hexapeptide core N-acylated with a 10,12-dimethylmyristoyl lipid side chain. The fundamental structural difference between these two molecules lies at position 6 of the hexapeptide ring.
-
This compound incorporates a (3S)-hydroxy-L-proline residue at position 6.
-
Pneumocandin A0 contains a (4S)-methyl-L-proline residue at the same position.[1][2]
This seemingly minor variation has profound implications for the industrial production of Caspofungin, as the purification of this compound from the more abundantly produced Pneumocandin A0 is a significant challenge.[3]
Below is a DOT language script for a diagram illustrating this key structural divergence.
Caption: Key structural difference between this compound and A0.
Physicochemical and Biological Properties
While detailed side-by-side comparative data is sparse in the literature, the selection of this compound as the precursor for Caspofungin was driven by its superior biological activity profile.
| Property | This compound | Pneumocandin A0 | Reference |
| Chemical Formula | C₅₀H₈₀N₈O₁₇ | C₅₁H₈₂N₈O₁₆ | [4] |
| Molar Mass | 1065.21 g/mol | Not explicitly found, but calculable from formula | [4] |
| Appearance | White to yellowish-white crystalline powder | Not explicitly described, but expected to be similar | [4][5] |
| Solubility | Soluble in ethanol (B145695), methanol, DMF, DMSO; limited water solubility | Expected to have similar solubility | [4] |
| Antifungal Potency | Superior potency and a broader pathogen spectrum, making it the preferred precursor for Caspofungin.[3] | Less potent than this compound. | [3] |
| Natural Abundance | Minor fermentation product in wild-type G. lozoyensis (A0:B0 ratio ≈ 7:1).[3] | Major fermentation product in wild-type G. lozoyensis. | [3] |
| Biosynthetic Precursor | Serves as the direct precursor for the semi-synthesis of the antifungal drug Caspofungin.[4] | Not utilized for major commercial antifungal synthesis. |
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Both Pneumocandin A0 and B0, as members of the echinocandin class, exert their antifungal effect by targeting a crucial enzyme in the fungal cell wall biosynthesis pathway: β-(1,3)-D-glucan synthase.[6] This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, an essential structural component of the fungal cell wall that is absent in mammalian cells.[1][7] This specificity provides a high therapeutic index for echinocandin-based drugs.
The inhibition of β-(1,3)-D-glucan synthase disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell lysis.[5]
The following DOT script visualizes this signaling pathway.
Caption: Mechanism of action of Pneumocandins.
Experimental Protocols
Fermentation and Extraction of Pneumocandins
The production of pneumocandins is achieved through the fermentation of Glarea lozoyensis. While industrial processes are optimized for this compound production through strain mutation and media optimization, a baseline laboratory-scale fermentation will yield a mixture of pneumocandins.[3][8]
Protocol for General Extraction:
-
Solvent Extraction: A water-miscible organic solvent, such as ethanol or acetone, is added to the fermentation broth (e.g., a common ratio is 4 volumes of ethanol to 1 volume of broth).
-
Homogenization: The mixture is agitated vigorously to ensure the thorough extraction of the lipophilic pneumocandins from the mycelia into the solvent phase.
-
Separation: The mixture is centrifuged to pellet the solid cellular debris.
-
Concentration: The supernatant, containing the crude pneumocandin extract, is collected and concentrated under reduced pressure to remove the extraction solvent.
Separation and Purification of this compound and A0
The structural similarity of pneumocandin isomers makes their separation challenging, with standard reversed-phase chromatography often proving ineffective.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred method for achieving baseline separation.
Illustrative HILIC-HPLC Protocol:
-
Instrumentation: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV or mass spectrometry (MS) detector.
-
Column: A HILIC stationary phase column (e.g., Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm).[10][11]
-
Mobile Phase: An isocratic mobile phase consisting of a high percentage of an organic solvent and a small percentage of an aqueous buffer. A typical mobile phase is 85% (v/v) acetonitrile (B52724) and 15% (v/v) 0.1% (w/w) aqueous ammonium (B1175870) acetate (B1210297), adjusted to pH 4.5.[10][11]
-
Sample Preparation: The concentrated crude extract is dissolved in the mobile phase and filtered through a 0.22 µm syringe filter prior to injection.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or, for greater specificity and sensitivity, coupled to a mass spectrometer (e.g., Q-TOF MS).[10][11]
The following DOT script outlines a general workflow for the separation and analysis of this compound and A0.
Caption: Workflow for pneumocandin separation and analysis.
Structural Characterization
The definitive identification of this compound and A0 relies on a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Co-injection of the purified samples with authentic standards can confirm the identity of the peaks based on retention time.[3]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to confirm the elemental composition of each molecule.[3]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information about the peptide sequence and the lipid side chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed for the complete and unambiguous structural elucidation of the cyclic peptide core and the precise location of substituents.
Conclusion
This compound and Pneumocandin A0 represent a fascinating example of how a subtle change in a natural product's structure can have a significant impact on its biological activity and industrial relevance. The substitution of a hydroxyl group for a methyl group on the proline residue at position 6 of the hexapeptide core distinguishes these two molecules. This difference results in the superior antifungal potency of this compound, establishing it as the crucial starting material for the life-saving drug Caspofungin.[3] The methodologies for their separation and characterization, particularly the use of HILIC-HPLC, are vital for the quality control and process optimization in the manufacturing of this important class of antifungal agents. Further research into the quantitative structure-activity relationships of a wider range of pneumocandin analogues could pave the way for the development of next-generation echinocandins.
References
- 1. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ijbpsa.com [ijbpsa.com]
- 7. mdpi.com [mdpi.com]
- 8. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. WO2011019285A1 - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
- 11. EP2464374B1 - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
Methodological & Application
Glarea lozoyensis fermentation protocol for Pneumocandin B0 production
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumocandin B0 is a crucial precursor for the semi-synthesis of Caspofungin acetate (B1210297), a frontline antifungal drug.[1][2][3] This document provides a detailed protocol for the submerged fermentation of the filamentous fungus Glarea lozoyensis to produce this compound. The protocols and data presented are compiled from various studies to offer a comprehensive guide for laboratory-scale production. In its wild-type form, Glarea lozoyensis produces this compound as a minor component alongside other analogues like Pneumocandin A0.[2][3] Significant improvements in yield and specificity have been achieved through classical mutagenesis and genetic engineering, such as the disruption of the GLOXY4 gene to create strains that exclusively produce this compound.[1][2][3]
Experimental Protocols
This section outlines the step-by-step procedures for the fermentation of Glarea lozoyensis to produce this compound, from culture initiation to product extraction and analysis.
Inoculum Preparation (Seed Culture)
The initial step involves the preparation of a healthy and active seed culture to inoculate the production medium.
a. Strain Maintenance:
-
Maintain Glarea lozoyensis strains (e.g., ATCC 20868, ATCC 74030, or engineered variants) on Potato Dextrose Agar (B569324) (PDA) slants.
-
Alternatively, conidia can be prepared from cultures grown on oat bran agar (4% oat bran, 2% agar in tap water).[2]
b. Seed Culture Medium Preparation:
-
Prepare the seed medium as detailed in Table 1.
-
Dispense the medium into shake flasks (e.g., 50 mL in 250 mL flasks).
-
Sterilize the medium by autoclaving.
c. Inoculation and Incubation:
-
Inoculate the sterilized seed medium with mycelia from a PDA slant or conidia.[2][5]
-
Incubate the flasks on a rotary shaker at 220 rpm and 25°C for 5 to 7 days.[5][6]
Production Fermentation
a. Production Medium Preparation:
-
Prepare the fermentation production medium according to the compositions provided in Table 2.
-
Dispense the medium into fermentation vessels (e.g., 50 mL in 250 mL flasks).
-
Sterilize the medium by autoclaving.
b. Inoculation and Fermentation Conditions:
-
Inoculate the production medium with the seed culture, typically at a 10% (v/v) ratio.[5][6][7]
-
Incubate the production cultures at 25°C with agitation at 220 rpm.[5][6][7] The optimal temperature for this compound production is between 23.5 and 25°C.[8]
-
The fermentation is typically carried out for an extended period, ranging from 17 to 21 days, to maximize the accumulation of this compound.[5][6]
Extraction and Quantification of this compound
This compound is primarily an intracellular product.[5] Therefore, extraction is performed on the whole fermentation broth.
a. Extraction:
-
Take a 1 mL aliquot of the whole fermentation broth.
-
Add 4 mL of ethanol (B145695) to the broth.[7]
-
Vortex the mixture vigorously for 10 minutes to ensure efficient extraction.[7]
-
Centrifuge the extract at 8000 x g for 5-10 minutes to separate the mycelial debris.[4][7]
-
Collect the supernatant for analysis.
b. Quantification by HPLC:
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound.
-
The HPLC system should be equipped with a C18 column.
-
Quantification is achieved by comparing the peak areas of the samples to those of a standard this compound solution.
Data Presentation
The following tables summarize the compositions of various media used for the seed culture and production fermentation of Glarea lozoyensis.
Table 1: Seed Medium Compositions for Glarea lozoyensis
| Component | Concentration (g/L) - Medium A | Concentration (g/L) - Medium B |
| Glucose | 40 | - |
| Lactose | - | 30 |
| Soybean Powder | 20 | - |
| Cotton Seed Powder | - | - |
| Yeast Powder | - | 10 |
| Threonine | - | 10 |
| Proline | - | 12 |
| KH₂PO₄ | 1 | 1.5 |
| MgSO₄·7H₂O | - | 0.5 |
| MES buffer salt | - | 15 |
| Trace Element Solution | 10 mL/L | - |
| Initial pH | 5.0 | 5.3 |
| Reference | [4][5] | [9] |
Note: The trace element solution in Medium A contains FeSO₄·7H₂O, MnSO₄·H₂O, ZnSO₄·7H₂O, CaCl₂·2H₂O, HBO₃, CuCl₂·2H₂O, and (NH₄)₅MO₇O₂₄·4H₂O.[4] A study has also shown that using cotton seed powder as a nitrogen source in the seed medium can lead to the formation of smaller, more compact pellets, which can improve the fermentation process and increase this compound yield.[10]
Table 2: Production Medium Compositions for Glarea lozoyensis
| Component | Concentration (g/L) - Medium X | Concentration (g/L) - Medium Y |
| D-Mannitol | 80 | 100 |
| Glucose | 20 | 20 |
| Peptone | 20 | - |
| Soybean Meal | - | - |
| Soy Peptone | - | 20 |
| K₂HPO₄ | 2.5 | 2.5 |
| Initial pH | 6.8 | 6.8 |
| Reference | [4][5][7] | [10] |
Note: Mannitol is a commonly used carbon source, though it can be replaced by fructose (B13574) in larger-scale fermentations for cost-effectiveness.[11] The addition of L-proline (5-10 g/L) to the production medium can help reduce the formation of the side-product Pneumocandin C0.[11]
Visualizations
Diagram 1: Experimental Workflow for this compound Production
Caption: Workflow for this compound production.
Diagram 2: Signaling Pathway for Enhanced this compound Production
Caption: Genetic engineering for exclusive this compound production.
References
- 1. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 5. Effect of SDS on release of intracellular this compound in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106755225B - Fermentation method of this compound - Google Patents [patents.google.com]
- 10. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and this compound Yield of Glarea lozoyensis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of Pneumocandin B0 from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Pneumocandin B0, a crucial intermediate for the potent antifungal drug Caspofungin Acetate, from the fermentation broth of Glarea lozoyensis.
This compound is a secondary metabolite produced by the fungus Glarea lozoyensis.[1] As a member of the echinocandin family of cyclic lipopeptides, it exhibits strong antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, a vital component of most fungal cell walls.[2] The industrial production of this compound has been achieved through extensive mutation of the wild-type strain and optimization of the fermentation medium.[2] This document outlines various methods for its extraction and purification, providing both summary data and detailed experimental procedures.
I. Overview of Extraction and Purification Strategies
The purification of this compound from fermentation broth is a multi-step process designed to isolate the target molecule from a complex mixture of cellular biomass, residual media components, and other related impurities, such as Pneumocandin A0 and C0.[3][4] The general workflow involves initial extraction from the fermentation broth or biomass, followed by a series of purification steps including liquid-liquid extraction, carbon treatment, adsorption chromatography, and crystallization.[1][3][5]
II. Quantitative Data Summary
The following table summarizes quantitative data from various extraction and purification methods described in the literature. This allows for a comparative analysis of the efficiency of different techniques in terms of yield and purity.
| Stage | Method | Starting Material | Key Reagents/Materials | Purity | Yield/Recovery | Reference |
| Extraction | n-Butanol Extraction (Whole Broth) | 600ml fermentation broth (1.176g this compound) | n-Butanol | 13.3% | 87% | [1] |
| Extraction | n-Butanol Extraction (Filtered Biomass) | 140g wet biomass from 600ml broth | n-Butanol | - | - | [1] |
| Precipitation | Anti-solvent Precipitation | n-Butanol extract | Acetonitrile | 53% | 88% (step yield), 63% (overall recovery) | [1] |
| Precipitation | Anti-solvent Precipitation | n-Butanol extract | Acetonitrile | 69% | 84% (step yield), 71.3% (overall recovery) | [1] |
| Crystallization | First Crystallization | Concentrated n-butanol extract | Acetone | 75-85% | Higher yields at 0-3 °C | [3] |
| Column Chromatography | Adsorption on Neutral Alumina (B75360) | 1.5g solid product (77.99% purity) | Methanol (B129727), Neutral Alumina | >90% | - | [3] |
| Crystallization | Final Crystallization | Pooled high-purity fractions | Acetone | 91.37% | - | [3] |
| Chromatography | Reversed-phase & Normal Phase | Crude this compound | C8 or C18 column, Cyano-bonded silica (B1680970) gel | >95% | - | [6] |
| Adsorption | Adsorption Resin (XR910) & Spherical Silica Gel Chromatography | Methanol extract of mycelia | XR910 resin, Dichloromethane-methanol | >99% | - | [7] |
III. Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of this compound extraction and purification.
Protocol 1: Solvent Extraction from Whole Fermentation Broth
This protocol describes the extraction of this compound directly from the whole fermentation broth using n-butanol.
Materials:
-
Fermentation broth containing this compound
-
n-Butanol
-
Separatory funnel or equivalent liquid-liquid extraction equipment
Procedure:
-
Measure a defined volume of fermentation broth (e.g., 600 mL containing approximately 1.176 g of this compound).[1]
-
Add n-butanol to the fermentation broth in a 1:2 ratio (broth:solvent).[1]
-
Agitate the mixture thoroughly to ensure efficient extraction of this compound into the organic phase.
-
Allow the two phases to separate.
-
Collect the upper n-butanol phase, which contains the extracted this compound.[1]
-
Re-extract the remaining aqueous/biomass layer with an additional volume of n-butanol to maximize recovery.[1]
-
Combine the n-butanol extracts from both extraction steps. The combined extract can then be further processed.[1]
Protocol 2: Purification by Adsorption Chromatography and Crystallization
This protocol details a purification strategy involving adsorption onto neutral alumina followed by crystallization to achieve high purity.[3]
Materials:
-
Partially purified this compound solid (e.g., 75-85% purity)
-
Methanol
-
Neutral Alumina
-
Glass chromatography column
-
Acetone
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound solid (e.g., 1.5 g) in methanol to achieve a concentration of approximately 25 g/L.[3]
-
Column Packing: Prepare a glass column packed with a slurry of neutral alumina in a suitable solvent.[3]
-
Loading: Load the methanol solution of this compound onto the prepared alumina column.
-
Elution of Impurities: Elute the column with a solvent system that selectively removes impurities while retaining this compound. The specific solvent composition may need optimization.[3]
-
Elution of Product: Elute the this compound from the column using a more polar solvent system that is selective for the product.[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those with high purity this compound.[3]
-
Concentration: Pool the high-purity fractions and concentrate them under vacuum at a temperature not exceeding 45-50 °C.[3]
-
Crystallization: Induce crystallization by the controlled addition of an anti-solvent such as acetone. Cooling to 0-3 °C can improve the yield.[3]
-
Filtration and Drying: Filter the resulting crystals, wash with a small amount of cold anti-solvent, and dry under vacuum to obtain high-purity this compound solid (>90%).[3]
Protocol 3: Two-Step Chromatographic Purification
This protocol utilizes a combination of reversed-phase and normal-phase column chromatography to achieve a final purity of over 95%.[6]
Materials:
-
Crude this compound
-
Reversed-phase chromatography column (C8 or C18)
-
Normal-phase chromatography column (cyano-bonded silica gel)
-
Appropriate mobile phase solvents for both chromatography steps
-
Rotary evaporator or other solvent removal equipment
Procedure:
-
Reversed-Phase Chromatography:
-
Dissolve the crude this compound in a suitable solvent.
-
Load the solution onto a C8 or C18 reversed-phase column.
-
Elute with an appropriate solvent gradient to separate this compound from more polar and less polar impurities.
-
Collect the fractions containing this compound.
-
Concentrate the pooled fractions under reduced pressure to obtain a semi-pure product.[6]
-
-
Normal-Phase Chromatography:
-
Dissolve the semi-pure product from the previous step in a minimal amount of a suitable solvent.
-
Load the solution onto a normal-phase column packed with cyano-bonded silica gel.[6]
-
Elute with a non-polar mobile phase to separate this compound from closely related isomers.[8][9]
-
Collect the high-purity fractions.
-
Analyze the purity of the final product using HPLC. The chromatographic purity should exceed 95%.[6]
-
IV. Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described extraction and purification processes.
Caption: General workflow for this compound extraction and purification.
Caption: Chromatographic strategies for this compound purification.
References
- 1. Process For The Purification Of this compound From Fermentation [quickcompany.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. CN102816207B - Method for purifying caspofungin precursor this compound component - Google Patents [patents.google.com]
- 7. Purification method for this compound with few solid wastes - Eureka | Patsnap [eureka.patsnap.com]
- 8. EP2464374B1 - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
- 9. WO2011019285A1 - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
Application Notes & Protocols for the Quantification of Pneumocandin B0
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Pneumocandin B0, a key precursor in the synthesis of the antifungal drug Caspofungin. Accurate and robust analytical techniques are critical for monitoring fermentation processes, ensuring product quality, and conducting research and development activities. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering the necessary selectivity and sensitivity.
Introduction to this compound Analysis
This compound is a lipopeptide belonging to the echinocandin class of antifungal agents.[1] It is produced during the fermentation of the fungus Glarea lozoyensis.[2][3] A significant analytical challenge in the quantification of this compound is its separation from closely related isomers, particularly Pneumocandin C0, which differs only by the position of a single hydroxyl group.[4][5] Reversed-phase chromatography has been reported to be ineffective for separating these isomers, making alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and normal-phase chromatography the preferred methods.[1][4]
This document outlines protocols for sample preparation from fermentation broth and subsequent analysis using HPLC and LC-MS/MS.
Experimental Protocols
Protocol 1: Sample Preparation from Fermentation Broth
This protocol describes the extraction of this compound from a Glarea lozoyensis fermentation broth for subsequent HPLC or LC-MS/MS analysis.[6][7]
Materials:
-
Fermentation broth containing Glarea lozoyensis
-
Ethanol (B145695) or Methanol (HPLC grade)[7]
-
Acetone (B3395972) (HPLC grade)[8][9]
-
Centrifuge
-
Vortex mixer[6]
-
0.22 µm syringe filters[1]
-
Evaporator (e.g., rotary evaporator or nitrogen evaporator) (optional, for sample concentration)
Procedure:
-
Transfer a known volume (e.g., 1 mL or 5 g) of the fermentation broth to a centrifuge tube or volumetric flask.[6][8]
-
Add a suitable volume of organic solvent. Common extraction solvents include:
-
Ensure thorough mixing and extraction by either vortexing for 10 minutes or sonicating for 20 minutes.[6][8]
-
Centrifuge the mixture at approximately 8,000-10,000 x g for 5-10 minutes to pellet the fungal cells and other solid debris.[6]
-
Carefully collect the supernatant.[6]
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial for HPLC analysis.[1]
-
For increased sensitivity, the extract can be evaporated to dryness under vacuum or a stream of nitrogen and reconstituted in a known volume of the initial mobile phase.
Protocol 2: HILIC-HPLC Method for this compound and C0 Separation
This protocol outlines a Hydrophilic Interaction Liquid Chromatography (HILIC) method suitable for the separation and quantification of this compound from its isomer, Pneumocandin C0.[4][10]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and UV or PDA detector.[10]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Supelco Ascentis Si HILIC (15 cm x 2.1 mm, 5 µm) or similar silica-based HILIC column.[10] |
| Mobile Phase A | 0.1% (w/w) Ammonium Acetate in Water, pH 4.5.[10] |
| Mobile Phase B | Acetonitrile.[10] |
| Gradient | Isocratic. |
| Composition | 13% Mobile Phase A and 87% Mobile Phase B. |
| Flow Rate | 0.2 mL/min. |
| Column Temperature | 40 °C. |
| Detection Wavelength | 210 nm. |
| Injection Volume | 10 µL. |
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a calibration curve using certified reference standards of this compound at a minimum of five concentration levels.
-
Inject the prepared samples and standards.
-
Integrate the peak area corresponding to this compound.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 3: Normal Phase HPLC for Pneumocandin Isomer Separation
Normal phase chromatography is another established method for separating Pneumocandin isomers.[1][11]
Instrumentation:
-
HPLC system with a PDA and/or RI detector.[11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Silica Gel Column (e.g., KR60-SIL, 250 x 4.6 mm).[11] |
| Mobile Phase | Ethyl acetate–methanol–water mixture (84:9:7, v/v/v).[11] |
| Flow Rate | Variable, can be optimized (e.g., 1.0 mL/min).[11] |
| Column Temperature | Ambient. |
| Detection | PDA and/or RI.[11] |
| Injection Volume | Dependent on column loading studies.[11] |
Procedure:
-
Dissolve the Pneumocandin sample in the mobile phase. A co-solvent might be necessary due to lower solubility in normal phase solvents.[1]
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
Follow steps 2-6 from the HILIC-HPLC protocol for system equilibration, calibration, and quantification.
Quantitative Data Summary
The following tables summarize key quantitative data and performance characteristics for the analytical methods described.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | HILIC-based Method[10] | Normal Phase-based Method[1][11] |
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography | Normal Phase Chromatography |
| Stationary Phase | Unmodified Silica or HILIC Silica Gel | Silica Gel |
| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer | Ethyl Acetate/Methanol/Water |
| Detection | UV (210 nm), MS | PDA, RI |
| Key Advantage | Good separation of polar isomers, volatile mobile phase compatible with MS. | Established method for isomer separation. |
| Potential Challenge | Requires careful control of mobile phase water content for reproducibility. | Less volatile mobile phase components may require optimization for MS compatibility. |
Table 2: Fermentation Yields of this compound
| Fermentation Condition | This compound Yield (mg/L) | Reference |
| Extractive batch fermentation with 1.0 g/L SDS (added on day 13) | 2528.67 | [2] |
| Extractive batch fermentation (extracellular) | 580.33 | [2] |
| Batch fermentation (control) | 1837.00 (total) | [12] |
| Batch fermentation (extracellular) | 228.67 | [12] |
| Stearic acid addition group | 2235.57 | [7] |
| Acetic acid addition group | 1981.47 | [7] |
Table 3: Method Validation Parameters (Illustrative)
While specific validation data is often proprietary, this table provides expected performance characteristics based on typical HPLC-MS method validations as per ICH guidelines.[1]
| Validation Parameter | Expected Performance |
| Specificity | Baseline separation of this compound and C0.[1] |
| **Linearity (R²) ** | ≥ 0.99 |
| Range (µg/mL) | 0.1 - 100 (HILIC) / 0.5 - 100 (Normal Phase).[1] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD) | Repeatability < 2%.[1] |
| LOD / LOQ | Method dependent, requires experimental determination. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2011019285A1 - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
- 5. ijpsm.com [ijpsm.com]
- 6. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of fatty acids on intracellular this compound storage in the fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP2464374B1 - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
- 11. joac.info [joac.info]
- 12. Effect of SDS on release of intracellular this compound in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Susceptibility Testing of Pneumocandin B0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin B0 is a naturally occurring lipopeptide and a member of the echinocandin class of antifungal agents.[1] It is the direct precursor to the semi-synthetic antifungal drug, caspofungin.[1][2] Echinocandins, including this compound, exhibit their antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] This specific mechanism of action provides a selective advantage, as mammalian cells lack a cell wall.[1] These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of fungal isolates to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
This compound targets the fungal-specific enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan polymers, which are crucial for maintaining the structural integrity of the fungal cell wall. By non-competitively inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to osmotic instability and ultimately fungal cell death. The activity of β-(1,3)-D-glucan synthase is regulated by the Rho-GTPase and protein kinase C (PKC) signaling pathways.
Caption: Mechanism of action of this compound.
Data Presentation
Note on Data: Direct and extensive MIC (Minimum Inhibitory Concentration) data for this compound is limited in publicly available literature, as research quickly progressed to its more water-soluble and clinically applicable derivatives like caspofungin. The following tables summarize the in vitro activity of these closely related pneumocandin analogues, which are expected to have similar antifungal spectrums.
Table 1: In Vitro Activity of a Water-Soluble this compound Derivative (L-733,560) against Candida Species
| Fungal Species | Number of Isolates | Mean MIC (µg/mL) |
| Candida albicans | 46 | 0.01-0.06 |
| Candida glabrata | Not Specified | 0.2 |
| Candida tropicalis | Not Specified | 0.28 |
| Candida kefyr | Not Specified | 0.36 |
| Candida lusitaniae | Not Specified | 0.15 |
| Candida parapsilosis | Not Specified | 0.72 |
| Candida krusei | Not Specified | 0.78 |
| Candida guilliermondii | Not Specified | 1.25 |
Data is derived from studies on the water-soluble this compound derivative L-733,560.[3][4]
Table 2: In Vitro Activity of a Water-Soluble this compound Derivative (L-743,872/Caspofungin) against Molds
| Fungal Species | Number of Isolates | Geometric Mean MIC (µg/mL) |
| Aspergillus fumigatus | 8 | ≤0.09 |
| Aspergillus flavus | 8 | 0.20 |
| Alternaria sp. | Not Specified | ≤0.09 |
| Curvularia lunata | 4 | 0.38 |
| Exophiala jeanselmei | 2 | 1.10 |
| Fonsecaea pedrosoi | 4 | 0.13 |
| Paecilomyces variotii | 2 | ≤0.09 |
| Scedosporium apiospermum | 4 | 0.38 |
Data is derived from studies on the water-soluble this compound derivative L-743,872 (Caspofungin). This study noted a lack of significant in vitro inhibitory activity against Fusarium oxysporum, Fusarium solani, and Rhizopus arrhizus.
Experimental Protocols
The following protocols are based on the CLSI M27 and EUCAST E.Def 7.3.2 guidelines for broth microdilution antifungal susceptibility testing of yeasts. These can be adapted for molds based on CLSI M38 guidelines.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Solvent Selection: this compound has limited water solubility and is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1] For in vitro testing, DMSO is the recommended solvent.
-
Stock Solution Preparation: Dissolve the weighed this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1,600 µg/mL). Ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -70°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing
This protocol outlines the general steps for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution in DMSO
-
Sterile 96-well, U-bottom microtiter plates
-
RPMI-1640 broth with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Fungal isolates
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader (optional)
-
Humidified incubator
Experimental Workflow Diagram:
Caption: Broth microdilution workflow.
Step-by-Step Procedure:
-
Inoculum Preparation (Yeasts - e.g., Candida spp.):
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, well-isolated colonies.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Inoculum Preparation (Molds - e.g., Aspergillus spp.):
-
Grow the mold on a PDA plate at 35°C for 5-7 days to promote conidiation.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration.
-
-
Preparation of Drug Dilutions in Microtiter Plate:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate.
-
Prepare a working solution of this compound in RPMI-1640 at twice the highest desired final concentration.
-
Add 200 µL of this working solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the drug-free growth control, and well 12 as the sterility control (medium only).
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. Do not inoculate well 12.
-
-
Incubation:
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C. The incubation period is typically 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control well.
-
Visual Reading: The endpoint is typically defined as the lowest drug concentration that produces a prominent decrease in turbidity (for echinocandins, often a ≥50% reduction in growth).
-
Spectrophotometric Reading: A microplate reader can be used to measure the optical density (OD) at 530 nm. The MIC is defined as the lowest drug concentration that causes a predefined reduction in OD (e.g., 50%) compared to the growth control.
-
Logical Relationship for MIC Interpretation:
Caption: Interpretation of MIC values.
Quality Control
For quality control, reference strains with known MIC ranges for echinocandins should be tested concurrently. Recommended QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. The obtained MIC values for these strains should fall within the established ranges to ensure the validity of the test results.
Conclusion
The broth microdilution method is a standardized and reproducible approach for determining the in vitro antifungal activity of this compound. Adherence to established protocols from CLSI and EUCAST is crucial for obtaining reliable and comparable MIC data. This information is fundamental for the preclinical evaluation of this compound and for understanding the susceptibility patterns of clinically relevant fungal pathogens to the echinocandin class of antifungals.
References
In Vivo Efficacy of Pneumocandin B0: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin B0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis.[1] It is a potent, non-competitive inhibitor of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[2] This targeted mechanism provides a significant therapeutic advantage, as mammalian cells lack a cell wall, minimizing the potential for mechanism-based toxicity.[1][2] this compound is the direct precursor for the semi-synthetic antifungal drug, caspofungin acetate (B1210297), a first-line therapy for many invasive fungal infections.[1]
While extensive in vivo efficacy data for this compound is limited in publicly available literature, the performance of its close derivatives, particularly caspofungin and the related pneumocandin A0 derivative L-671,329, provides a strong basis for designing and evaluating its therapeutic potential in animal models. These studies demonstrate significant efficacy in reducing fungal burden and improving survival in models of disseminated candidiasis and aspergillosis.
This document provides detailed application notes and standardized protocols for conducting in vivo efficacy studies of this compound in relevant animal models, drawing upon established methodologies for the echinocandin class.
Mechanism of Action
Pneumocandins exert their fungicidal activity by inhibiting the β-(1,3)-D-glucan synthase enzyme complex. This inhibition disrupts the synthesis of β-(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. The resulting weakened cell wall leads to osmotic instability and, ultimately, fungal cell lysis and death.
Caption: Mechanism of action of this compound.
Data Presentation: In Vivo Efficacy of Pneumocandin Derivatives
The following tables summarize the in vivo efficacy of well-documented pneumocandin derivatives against Candida albicans and Aspergillus fumigatus. This data serves as a benchmark for designing and evaluating studies with this compound.
Table 1: Efficacy of Pneumocandin A0 Derivative (L-671,329) in a Murine Model of Disseminated Candidiasis
| Animal Model | Fungal Strain | Treatment Regimen (Intraperitoneal) | Efficacy Endpoint | Results | Reference |
| DBA/2 Mice | Candida albicans MY1055 | 1.25 to 10 mg/kg, twice daily for 4 days | Reduction in kidney fungal burden (CFU/g) | Significant, dose-dependent reduction in kidney CFU compared to vehicle control. | [2] |
Table 2: Efficacy of Caspofungin (this compound Derivative) in Murine Models of Fungal Infections
| Animal Model | Fungal Strain | Treatment Regimen (Intravenous) | Efficacy Endpoint | Results | Reference |
| Immunosuppressed Mice | Candida albicans | 0.25 - 2.0 mg/kg/day | Reduction in kidney fungal burden | 80-100% of mice with sterile kidneys. | [3] |
| Immunosuppressed Mice | Candida albicans | 0.5 and 1.0 mg/kg/day | Survival | 70% and 90% survival, respectively. | [3] |
| Transiently Leukopenic Mice | Aspergillus fumigatus | 0.5 - 2.0 mg/kg/day | Survival | Dose-dependent increase in survival rate. | [3] |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of in vivo efficacy studies. The following protocols are adapted from established studies with pneumocandin derivatives.[2]
Protocol 1: Murine Model of Disseminated Candidiasis
This model is suitable for evaluating the efficacy of antifungal agents against systemic Candida infections.
1. Animal Model:
-
Species/Strain: DBA/2 mice are recommended due to their enhanced susceptibility to C. albicans, allowing for sensitive discrimination of antifungal efficacy.[2] Alternatively, BALB/c or ICR mice can be used, often requiring immunosuppression.
-
Sex/Age: Female, 4-6 weeks old.
-
Acclimation: Acclimate animals for at least 7 days before the experiment.
2. Immunosuppression (if required):
-
Administer cyclophosphamide (B585) at 150-200 mg/kg via intraperitoneal (IP) injection 3-4 days prior to infection to induce neutropenia.
3. Inoculum Preparation:
-
Culture Candida albicans (e.g., strain MY1055 or SC5314) on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours at 35°C.
-
Harvest yeast cells and wash twice with sterile phosphate-buffered saline (PBS).
-
Adjust the final concentration to 1 x 10⁵ cells/mL in sterile PBS for a target inoculum of 1 x 10⁴ cells per mouse. Verify cell count using a hemocytometer and viability by plating serial dilutions.
4. Infection Procedure:
-
Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared inoculum (1 x 10⁴ CFU/mouse).
5. Antifungal Treatment:
-
Test Article: Prepare this compound in a suitable vehicle (e.g., sterile water, saline, or a solution containing a solubilizing agent like DMSO, ensuring final DMSO concentration is non-toxic).
-
Dosing: Administer this compound at various doses (e.g., 0.1, 0.5, 1, 5, 10 mg/kg) via IV or IP injection.
-
Regimen: Begin treatment 2-4 hours post-infection. Administer once or twice daily for 4-7 days.
-
Controls: Include a vehicle control group and potentially a positive control group (e.g., caspofungin at a known effective dose).
6. Efficacy Assessment:
-
Primary Endpoint: Fungal burden in target organs (typically kidneys).
-
On day 5-8 post-infection (24 hours after the last dose), euthanize mice.
-
Aseptically harvest kidneys, weigh them, and homogenize in sterile PBS.
-
Plate serial dilutions of the homogenate onto SDA plates (containing antibiotics to prevent bacterial growth).
-
Incubate at 35°C for 24-48 hours and count colonies.
-
Express results as Log₁₀ CFU per gram of tissue.
-
-
Secondary Endpoint (Optional): Survival. Monitor mice daily for a predetermined period (e.g., 21 days) and record mortality.
Caption: Workflow for a murine disseminated candidiasis model.
Protocol 2: Murine Model of Invasive Aspergillosis
This model is used to assess antifungal efficacy against pulmonary and disseminated Aspergillus infections, which are common in immunocompromised patients.
1. Animal Model:
-
Species/Strain: BALB/c or C57BL/6 mice.
-
Sex/Age: Male or female, 6-8 weeks old.
2. Immunosuppression:
-
Induce profound neutropenia using a combination of cyclophosphamide (e.g., 150 mg/kg IP on days -2 and +3 relative to infection) and cortisone (B1669442) acetate (e.g., 250 mg/kg subcutaneously on day -1). This regimen mimics the severely immunocompromised state of at-risk patients.
3. Inoculum Preparation:
-
Culture Aspergillus fumigatus (e.g., strain AF293) on potato dextrose agar for 5-7 days at 37°C to generate conidia.
-
Harvest conidia by washing the agar surface with sterile PBS containing 0.05% Tween 80.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash conidia twice and adjust to the desired concentration (e.g., 2.5 x 10⁶ conidia/mL for a target inoculum of 5 x 10⁴ conidia/mouse).
4. Infection Procedure:
-
Anesthetize mice lightly (e.g., with isoflurane).
-
Administer the inoculum via intranasal instillation (e.g., 20 µL of the conidial suspension) to establish a primary pulmonary infection.
5. Antifungal Treatment:
-
Test Article: Prepare this compound as described in Protocol 1.
-
Dosing: Administer this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) via IV or IP injection.
-
Regimen: Begin treatment 12-24 hours post-infection and continue once daily for 7-10 days.
-
Controls: Include vehicle control and positive control (e.g., caspofungin or amphotericin B) groups.
6. Efficacy Assessment:
-
Primary Endpoint: Survival. Monitor animals at least twice daily for 21 days post-infection and record mortality. Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test).
-
Secondary Endpoint (Optional): Fungal burden in lungs.
-
At a predetermined time point (e.g., day 4), euthanize a subset of mice from each group.
-
Harvest lungs and determine fungal burden by quantitative PCR (qPCR) for fungal DNA or by plating tissue homogenates (as described in Protocol 1).
-
Caption: Logical workflow for a survival-based aspergillosis study.
Conclusion
The protocols and comparative data provided in this document offer a robust framework for the preclinical evaluation of this compound in established animal models of invasive fungal disease. While direct in vivo data for this compound is not widely published, the demonstrated efficacy of its semi-synthetic derivative, caspofungin, and other related pneumocandins strongly supports its potential as a therapeutic agent. Rigorous adherence to standardized protocols is essential for generating reproducible and translatable data to guide further drug development efforts.
References
Application Notes: Chemical Synthesis of Caspofungin from Pneumocandin B0
Introduction
Caspofungin, a potent antifungal agent, is a semi-synthetic lipopeptide derived from the natural fermentation product Pneumocandin B0. It functions by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, demonstrating high efficacy against a broad spectrum of fungal pathogens with low toxicity to mammalian cells. The chemical synthesis of caspofungin from this compound involves targeted modifications at two key sites on the precursor molecule: the reduction of a primary amide and the amination of the hemiaminal moiety. This document provides detailed protocols for a highly efficient, three-step synthesis of Caspofungin Acetate (B1210297) from this compound.
Core Synthesis Strategy
The conversion of this compound to Caspofungin Acetate is achieved through a three-step chemical process.[1][2] This synthetic route is highlighted by its stereoselectivity and high yields. The key transformations include the stereoselective formation of a phenylthioaminal, a chemoselective one-step borane (B79455) reduction of a primary amide, and a stereoselective substitution of the phenylthioaminal with ethylenediamine (B42938).[1][2] This process culminates in an overall yield of approximately 45%.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound
-
Acetonitrile
-
Methoxy (B1213986) diethylborane
-
Triflic acid
-
Sodium acetate
-
Borane-dimethyl sulfide (B99878) complex
-
Methanol
-
Ethylenediamine
-
Acetic acid
-
Water
-
Palladium on carbon (Pd/C) for optional hydrogenation
-
N-Boc ethylene (B1197577) diamine for an alternative route
Step 1: Formation of the Ethane (B1197151) Sulfide Intermediate (Compound II)
This initial step involves the reaction of this compound with ethanethiol in the presence of methoxy diethylborane and triflic acid to form an ethane sulfide intermediate.
Protocol:
-
In a suitable reaction vessel under a nitrogen atmosphere, dissolve 250g of this compound in 7.5 L of acetonitrile.
-
To this solution, add 110 ml of methoxy diethylborane and 52 ml of ethanethiol at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
Cool the mixture to -20°C.
-
Slowly add 62 ml of Triflic acid, maintaining the temperature at -20°C.
-
Stir the reaction for 1 hour.
-
Upon completion of the reaction, add a sodium acetate solution to precipitate the product.
-
Filter the resulting solid, wash it with 250 ml of acetonitrile, and dry it under a vacuum to yield the ethane sulfide compound (Compound II).
Step 2: Reduction of the Primary Amide
The primary amide group on the glutamine residue of the intermediate is selectively reduced to a primary amine using a borane dimethyl sulfide complex.
Protocol:
-
Suspend the dried ethane sulfide intermediate (Compound II) in a suitable anhydrous solvent (e.g., THF) under a nitrogen atmosphere.
-
Cool the suspension to 0°C.
-
Slowly add an appropriate molar equivalent of borane dimethyl sulfide complex.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by a suitable chromatographic method (e.g., HPLC).
-
Carefully quench the reaction with methanol.
-
The resulting product is the amine-containing intermediate.
Note: Some protocols describe the use of boronate ester protection for the vicinal diol systems prior to the borane reduction to achieve high chemoselectivity.[3]
Step 3: Synthesis of Caspofungin Acetate
The final step involves the substitution of the ethane sulfide group with ethylenediamine to form caspofungin, which is then converted to its acetate salt.
Protocol:
-
Dissolve 30g of the intermediate from Step 2 in 120 ml of methanol.
-
In a separate flask, prepare a solution of 89 ml of ethylenediamine in 120 ml of methanol.
-
Add the ethylenediamine solution to the intermediate solution at 10°C.
-
Stir the reaction mixture for 4 hours.
-
After the reaction is complete, add 165 ml of acetic acid followed by 100 ml of water.
-
Concentrate the reaction mass to obtain the caspofungin acetate solution.
-
The crude caspofungin acetate can be purified by methods such as preparative C-18 column chromatography.[4][5]
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield |
| 1 | This compound | Methoxy diethylborane, Ethanethiol, Triflic acid, Sodium acetate | Acetonitrile | Room Temp, then -20 | ~1.5 | High |
| 2 | Ethane Sulfide Intermediate | Borane-dimethyl sulfide complex | Anhydrous THF | 0 to Room Temp | Varies (monitored) | High |
| 3 | Amine Intermediate | Ethylenediamine, Acetic acid | Methanol, Water | 10 | 4 | High |
| Overall | This compound | ~45% [1][2] |
Note: Yields for individual steps are generally high but can vary based on specific reaction conditions and purification methods.
Visualizations
Chemical Synthesis Workflow of Caspofungin
A diagram illustrating the three-step chemical synthesis of Caspofungin Acetate from this compound.
Logical Relationship of Key Transformations
A diagram showing the core chemical transformations in the synthesis of Caspofungin from this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]
- 4. EP1785432A1 - Process and intermediates for the synthesis of caspofungin. - Google Patents [patents.google.com]
- 5. US8951958B2 - Purification of caspofungin intermediates - Google Patents [patents.google.com]
Maximizing Pneumocandin B0 Yield from Glarea lozoyensis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pneumocandin B0, a secondary metabolite produced by the filamentous fungus Glarea lozoyensis, is the crucial precursor for the semi-synthesis of Caspofungin, a potent antifungal drug.[1][2][3] Optimizing the fermentation process to maximize the yield of this compound is of significant interest in the pharmaceutical industry. This document provides detailed application notes and protocols based on published research to guide the cultivation of Glarea lozoyensis for enhanced this compound production. It covers optimized culture media, fermentation parameters, and nutrient feeding strategies.
Introduction
Glarea lozoyensis produces a family of related lipohexapeptide compounds known as pneumocandins.[3][4][5] In wild-type strains, this compound is often a minor product.[5] Consequently, significant research has focused on strain improvement through mutagenesis and the optimization of fermentation conditions to increase its yield and reduce the co-production of structurally similar analogues like Pneumocandin C0.[4][6][7] Key factors influencing production include media composition, temperature, pH, and aeration.[1][8] This guide synthesizes findings from various studies to provide a comprehensive overview of the culture conditions for maximizing this compound yield.
I. Optimized Culture Media
The composition of both the seed and production media is critical for robust fungal growth and high-yield production of this compound.
Seed Culture Medium
A well-formulated seed medium is essential for developing a healthy and productive inoculum.
Table 1: Seed Culture Medium Compositions for Glarea lozoyensis
| Component | Concentration (g/L) | Reference |
| Glucose | 40 | [9] |
| Soybean Powder | 20 | [9] |
| Cotton Seed Powder | 10-20 | [10] |
| KH2PO4 | 1 | [9] |
| FeSO4·7H2O | 0.01 | [9] |
| MnSO4·H2O | 0.01 | [9] |
| ZnSO4·7H2O | 0.002 | [9] |
| CaCl2·2H2O | 0.001 | [9] |
| HBO3 | 0.00056 | [9] |
| CuCl2·2H2O | 0.00025 | [9] |
| (NH4)5MO7O24·4H2O | 0.00003 | [9] |
| Mannitol | 20 | [11] |
| Cotton Seed Meal | 7.5 | [11] |
| Dextrose | 8.0 | [11] |
| Corn Steep Liquor | 3.5 | [11] |
| KHPO | 7.0 | [11] |
Note: The initial pH of the seed medium is typically adjusted to 5.0.[9] Cotton seed powder has been shown to promote the formation of small, compact pellets, which can improve oxygen transfer and lead to higher yields.[10]
Production Fermentation Medium
The production medium is designed to support the synthesis of this compound. Several formulations have been reported to enhance yield.
Table 2: Production Fermentation Medium Compositions for Maximizing this compound
| Component | Concentration (wt%) | Reference |
| Lactose | 3.0 | [6][8] |
| Threonine | 1.0 | [6][8] |
| Yeast Powder | 1.0 | [6][8] |
| Proline | 1.2 | [6][8] |
| KH2PO4 | 0.15 | [6][8] |
| Magnesium Sulfate Heptahydrate | 0.05 | [6][8] |
| MES Buffer Salt | 1.5 | [6][8] |
Note: The initial pH of this production medium is reported to be 5.3.[6][8] The addition of L-proline to the medium can significantly increase the production of this compound while reducing the formation of the C0 analogue.[1][12]
II. Fermentation Parameters
Precise control of fermentation parameters is crucial for achieving high yields of this compound.
Table 3: Key Fermentation Parameters for this compound Production
| Parameter | Optimal Range/Value | Reference |
| Temperature | 24-26 °C | [1][8] |
| pH | 5.3 (initial), controlled between 6.2-6.6 during fermentation | [6][8] |
| Aeration (Throughput) | Initial: 0.5-1.0 VVM; Increased to maintain DO ≥ 20% (max 1.2 VVM) | [8] |
| Agitation | Increased as needed to maintain DO (max 600 rpm) | [8] |
| Dissolved Oxygen (DO) | Not less than 20% | [1][8] |
| Fermentation Duration | Up to 432 hours (18 days) | [3][9] |
III. Experimental Protocols
Protocol 1: Seed Culture Preparation
This protocol describes the preparation of the inoculum for the production fermenter.
-
Medium Preparation: Prepare the seed medium according to one of the formulations in Table 1. Adjust the pH to 5.0 before autoclaving.[9]
-
Inoculation: Inoculate the sterilized seed medium with a stock culture of Glarea lozoyensis.
-
Incubation: Incubate the seed culture at 25 °C with agitation at 220 rpm for 168 hours (7 days).[3][9]
Protocol 2: Production Fermentation
This protocol outlines the procedure for the production of this compound in a fermenter.
-
Medium Preparation and Sterilization: Prepare the production medium (Table 2) in a fermenter and sterilize at 121 °C for 30 minutes.[6]
-
Inoculation: Aseptically transfer the seed culture to the production fermenter. A typical inoculation volume is 10% (v/v).[3][9]
-
Fermentation: Carry out the fermentation under the conditions specified in Table 3.
-
Nutrient Feeding: A rational feeding strategy can significantly increase yield. For instance, after 48 hours of fermentation, adding vitamin B5 at a concentration of 30 mg/L has been shown to be beneficial.[6]
-
Monitoring: Regularly monitor parameters such as pH, dissolved oxygen, and substrate consumption.
-
Harvesting: After the fermentation period (up to 18 days), harvest the entire fermentation broth for extraction.[3]
Protocol 3: Extraction and Analysis of this compound
This compound is primarily an intracellular product.
-
Extraction: Add an equal volume of methanol (B129727) to the harvested fermentation broth.[13] Agitate the mixture at 220 rpm for 1 hour at 25 °C to extract the pneumocandins.[13]
-
Separation: Centrifuge the mixture at 8000 g for 5 minutes to separate the mycelial debris from the liquid extract.[9]
-
Analysis: Analyze the supernatant for this compound concentration using High-Performance Liquid Chromatography (HPLC).[9]
IV. Key Factors Influencing Yield
Strain Improvement
Wild-type Glarea lozoyensis produces low levels of this compound.[5] Strain improvement through mutagenesis (e.g., using Atmospheric and Room Temperature Plasma - ARTP) and adaptive laboratory evolution (ALE) has been shown to significantly increase yields.[2][7] For instance, a mutant strain, G. lozoyensis Q1, exhibited a 1.39-fold increase in production.[7] Low-temperature ALE has also been used to enhance membrane permeability, leading to a 32% increase in production.[2]
Metabolic Regulation
Metabolomic studies have revealed that acetyl-CoA and NADPH are key limiting factors in this compound biosynthesis.[14] Rational feeding strategies based on metabolic profiling have been shown to increase yields from 1821 mg/L to 2768 mg/L.[14]
V. Visualized Workflows and Pathways
Experimental Workflow for this compound Production
Caption: General workflow for this compound production.
Logical Relationship of Factors Affecting Yield
Caption: Key factors influencing this compound yield.
Conclusion
Maximizing the yield of this compound from Glarea lozoyensis is a multifactorial challenge that can be addressed through a combination of strain improvement, media optimization, and precise control of fermentation parameters. The protocols and data presented in these application notes provide a comprehensive starting point for researchers and drug development professionals. Further optimization using statistical methods like Response Surface Methodology (RSM) and advanced techniques such as metabolomics-guided feeding strategies can lead to further enhancements in production, ultimately improving the efficiency of Caspofungin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. journals.asm.org [journals.asm.org]
- 6. CN106755225B - Fermentation method of this compound - Google Patents [patents.google.com]
- 7. Protoplast mutant selection of Glarea Lozoyensis and statistical optimization of medium for this compound yield-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN106755223A - A kind of fermentation process of this compound - Google Patents [patents.google.com]
- 9. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolomics profiling reveals the mechanism of increased this compound production by comparing mutant and parent strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solvent Extraction of Pneumocandin B0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin B0 is a lipopeptide of the echinocandin family, produced by the fungus Glarea lozoyensis.[1][2][3] It is a crucial starting material for the semi-synthesis of Caspofungin Acetate (B1210297), a potent antifungal drug.[2][4] The isolation and purification of this compound from fermentation broth is a critical step in the manufacturing process. A significant challenge in this process is the presence of structurally similar analogs, such as Pneumocandin A0 and C0, which are often co-produced during fermentation.[2][5][6][7] This document provides detailed application notes and protocols for the solvent extraction of this compound, a key step in its downstream processing.
The primary method for the initial recovery of this compound from the fermentation broth involves solvent extraction. This technique leverages the lipophilic nature of the pneumocandin molecule to separate it from the aqueous fermentation medium and other polar impurities. Subsequent purification steps are then employed to remove less polar impurities and separate the closely related pneumocandin isomers.
Principle of Solvent Extraction
Solvent extraction for this compound isolation relies on the differential solubility of the target compound in two immiscible liquid phases. Typically, a water-immiscible organic solvent is used to extract the lipophilic this compound from the aqueous fermentation broth or the mycelial biomass. The choice of solvent is critical and is based on factors such as selectivity for this compound, immiscibility with the aqueous phase, and ease of removal in subsequent steps. Following extraction, a series of liquid-liquid washes and precipitation steps are often employed to further purify the product.
Experimental Protocols
The following protocols describe a general methodology for the solvent extraction of this compound from a Glarea lozoyensis fermentation broth. These protocols are based on established methods and can be adapted and optimized for specific laboratory or industrial-scale processes.
Protocol 1: Extraction of this compound from Fermentation Broth
This protocol details the initial extraction of the pneumocandin mixture from the fermentation broth using an organic solvent.
Materials:
-
Fermentation broth of Glarea lozoyensis containing this compound
-
n-butanol (or other suitable solvents like isobutanol or methanol)[1]
-
Filtration apparatus
-
Agitator/shaker
-
Separatory funnel or equivalent phase separation equipment
-
Rotary evaporator or other vacuum concentration system
Procedure:
-
Harvesting: Filter the entire fermentation broth to separate the mycelial biomass from the liquid medium. The pneumocandins are primarily located within the mycelia.
-
Solvent Extraction: The collected biomass is extracted with a water-immiscible solvent such as n-butanol.[6] For example, for 20 kg of initial fermentation broth, 8 kg of n-butanol can be used.[6][7] Thoroughly agitate the mixture to ensure efficient extraction of the lipophilic pneumocandins into the organic phase.[6]
-
Phase Separation: Separate the n-butanol phase, which contains the crude product, from the aqueous phase and the spent biomass.[1][6]
-
Concentration: Concentrate the n-butanol extract layer under a vacuum at a temperature of 45-50 °C.[6][8]
-
Washing: To remove polar impurities, wash the concentrated extract with an immiscible solvent like water.[6][8] A 1:1 (w/w) wash can be performed. The n-butanol layer, which retains the product, is then separated again.[6][7]
Protocol 2: Liquid-Liquid Extraction for Impurity Removal
This protocol describes a multi-solvent system for the removal of impurities from the concentrated n-butanol extract.
Materials:
-
Concentrated n-butanol extract containing this compound
-
Methanol
-
Water
-
Methylcyclohexane (B89554) (or cyclohexane)
-
Agitator/shaker
-
Separatory funnel or equivalent phase separation equipment
Procedure:
-
Solvent Addition: Mix the concentrated n-butanol layer with methanol, water, and methylcyclohexane. A common ratio is 1:0.8:0.6:1.3 (concentrated n-butanol:methanol:water:methylcyclohexane).[1]
-
Agitation and Phase Separation: Agitate the solvent mixture and then allow the two phases to separate by settling.[1]
-
Fraction Collection: The upper methylcyclohexane phase will contain certain impurities, while the lower phase will contain this compound along with methanol, water, and n-butanol.[1] Separate and collect the lower phase.
-
Further Concentration: The collected lower aqueous phase can be vacuum concentrated to form two layers: an upper n-butanol layer and a lower aqueous layer. The upper n-butanol layer contains the enriched this compound.[1]
Protocol 3: Carbon Treatment and Precipitation
This protocol outlines the steps for decolorization and initial precipitation of this compound.
Materials:
-
Enriched n-butanol layer from Protocol 2
-
Activated carbon (e.g., Norit SA Plus)[1]
-
Filtration apparatus
-
Anti-solvent (e.g., a non-polar solvent in which this compound is insoluble)
Procedure:
-
Carbon Treatment: Treat the n-butanol layer with activated carbon to remove colored impurities.[1]
-
Filtration: Filter the mixture to remove the activated carbon.
-
Precipitation: Add a suitable anti-solvent to the filtrate to precipitate this compound.[1]
-
Collection: Collect the precipitated solid, which is a partially purified form of this compound.
Data Presentation
The following tables summarize quantitative data from representative extraction and purification experiments.
Table 1: Example of this compound Extraction and Initial Purification
| Step | Starting Material | Product Mass | Purity |
| Extraction | 20 kg Fermentation Broth (containing ~31 g of this compound) | 4.3 g (in 853 g n-butanol extract) | 22.8% |
| Water Wash (1st) | Concentrated n-butanol extract | 4.1 g | 44.9% |
| Crystallization | Concentrated Extract | 1.017 g | 78.6% |
Data compiled from a representative example to illustrate purification progression.[6][7][8]
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Relationship of Key Pneumocandin Isomers
References
- 1. Process For The Purification Of this compound From Fermentation [quickcompany.in]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 8. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
Application Notes and Protocols for the Chromatographic Purification of Pneumocandin B0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin B0 is a cyclic lipopeptide of the echinocandin family, produced by the fungus Glarea lozoyensis. It is a crucial starting material for the semi-synthesis of Caspofungin Acetate, a potent antifungal drug used to treat invasive fungal infections.[1][2] During fermentation, several structurally similar analogues are co-produced, including Pneumocandin A0 and the isomeric Pneumocandin C0.[1][2] The structural similarity between this compound and C0, which differ by only a single hydroxyl group on a proline residue, makes their separation a significant challenge for downstream processing.[3][4] Standard methods like crystallization and reversed-phase chromatography are often insufficient to resolve these isomers effectively.[3][4][5]
This document provides detailed protocols for the chromatographic purification of this compound, with a focus on methods that effectively separate it from critical impurities like Pneumocandin C0. These protocols are intended to guide researchers and process development scientists in obtaining high-purity this compound suitable for further synthetic modifications and pharmaceutical applications.
Purification Strategy Overview
The overall strategy for purifying this compound from a fermentation broth involves a multi-step process. This typically begins with an initial extraction from the fermentation biomass, followed by one or more chromatographic steps designed to separate this compound from its closely related analogues. The final step often involves crystallization to obtain a high-purity, solid product.
A general workflow for the purification of this compound is illustrated below.
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. EP2464374B1 - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
- 4. WO2011019285A1 - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
- 5. KR20120059554A - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Pneumocandin B0 via Liquid-Liquid Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin B0 is a lipopeptide antifungal agent that serves as a crucial starting material for the synthesis of Caspofungin, a widely used semi-synthetic echinocandin.[1] Produced through fermentation of the fungus Glarea lozoyensis, this compound must be purified from a complex mixture of structurally related analogues, primarily Pneumocandin A0 and C0, and other process-related impurities.[2][3] Due to its lipophilic nature, stemming from a fatty acid side chain, and the presence of a cyclic hexapeptide core, liquid-liquid separation is a fundamental and effective technique for its initial purification from the fermentation broth.[4][5]
This document provides detailed application notes and protocols for the liquid-liquid separation of this compound, designed to guide researchers and professionals in developing robust and efficient purification strategies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing an effective liquid-liquid extraction protocol.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₈₀N₈O₁₇ | [1] |
| Molar Mass | 1065.229 g·mol⁻¹ | [1] |
| Appearance | White to yellowish-white crystalline powder | [1][4] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, DMSO. Limited water solubility. | [1] |
| XLogP3-AA | 0.5 | [2] |
The XLogP3-AA value of 0.5 suggests that this compound has a relatively balanced hydrophilic-lipophilic character, making solvent selection for liquid-liquid extraction a critical parameter.[2] Its limited water solubility and good solubility in alcohols like n-butanol form the basis of the initial extraction from the aqueous fermentation broth.[1]
Principles of Liquid-Liquid Separation for this compound
Liquid-liquid extraction (LLE) is a process that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of the extraction is determined by the partition coefficient (K) of the solute, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium.
For this compound, the initial LLE step aims to transfer the lipopeptide from the complex aqueous fermentation broth into an organic solvent, leaving behind more polar impurities. Subsequent LLE steps, often in the form of washes, are then used to remove less polar impurities from the organic phase. The choice of solvents is paramount and is guided by the physicochemical properties of this compound. n-Butanol is a commonly used solvent for the initial extraction due to its partial miscibility with water and its ability to effectively solubilize the lipopeptidic this compound.
Experimental Workflow for this compound Purification
The overall workflow for the purification of this compound from fermentation broth, with an emphasis on the liquid-liquid separation steps, is outlined below.
Caption: A generalized workflow for the purification of this compound.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the scientific and patent literature. They provide a starting point for the development of a laboratory-scale purification process for this compound.
Protocol 1: Initial Extraction of this compound from Fermentation Broth
This protocol describes the initial extraction of this compound from the fermentation broth using n-butanol.
Materials:
-
Fermentation broth of Glarea lozoyensis
-
n-Butanol
-
Separatory funnel or equivalent vessel
-
Agitator/mixer
-
Centrifuge (optional)
Procedure:
-
Measure the volume of the fermentation broth to be processed.
-
Combine the fermentation broth with n-butanol in a 1:1 to 1:2 (v/v) ratio in a suitable vessel.
-
Agitate the mixture vigorously for 30-60 minutes to ensure thorough mixing and mass transfer of this compound into the n-butanol phase.
-
Allow the phases to separate. This can be facilitated by centrifugation if an emulsion forms.
-
Carefully separate the upper n-butanol phase, which contains the this compound, from the lower aqueous phase (spent broth).
-
For improved recovery, the spent broth can be re-extracted with a fresh portion of n-butanol.
-
Combine the n-butanol extracts.
Quantitative Data from a Representative Extraction:
| Parameter | Value |
| Starting Material | 1 L Fermentation Broth |
| This compound in Broth | 1.51 g |
| Extraction Solvent | n-Butanol (2 x 1 L) |
| This compound in Combined n-Butanol Extract | 1.4 g |
| Yield | 93% |
| Initial Purity in n-Butanol Extract | ~11% |
Protocol 2: Multi-Solvent Liquid-Liquid Separation for Impurity Removal
This protocol describes a more complex liquid-liquid separation step to remove impurities from a concentrated n-butanol extract.
Materials:
-
Concentrated n-butanol extract containing this compound
-
Methanol
-
Deionized water
-
Separatory funnel or equivalent vessel
-
Agitator/mixer
Procedure:
-
Start with a concentrated n-butanol extract of this compound.
-
To the concentrated n-butanol layer, add methanol, water, and methylcyclohexane in a volumetric ratio of 1:0.8:0.6:1.3 (n-butanol extract:methanol:water:methylcyclohexane).
-
Agitate the multi-solvent mixture thoroughly for 30-60 minutes.
-
Allow the phases to separate. Two distinct phases will form: an upper methylcyclohexane-rich phase and a lower aqueous-alcoholic phase containing the this compound.
-
Separate and discard the upper methylcyclohexane phase, which contains non-polar impurities.
-
The lower phase, containing this compound, can be further processed, for example, by vacuum concentration to remove methanol and water, resulting in a more purified n-butanol solution.
Logical Relationship of Multi-Solvent Separation:
References
Application Notes and Protocols for Carbon Treatment and Precipitation in Pneumocandin B0 Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumocandin B0 is a crucial intermediate in the synthesis of the antifungal drug Caspofungin Acetate. Its purification from the fermentation broth of Glarea lozoyensis is a critical step to ensure the quality and efficacy of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for two key downstream purification steps: activated carbon treatment for the removal of color and other impurities, and subsequent precipitation for the isolation and concentration of this compound.
The following protocols are based on established methods and aim to provide a practical guide for laboratory and pilot-scale purification processes.
Data Presentation
The efficiency of the purification process can be evaluated by monitoring the yield and purity of this compound at various stages. The following tables summarize typical quantitative data obtained during the purification process, highlighting the impact of carbon treatment and precipitation.
Table 1: Purity of this compound at Different Purification Stages
| Purification Step | Initial Purity (%) | Purity after Liquid-Liquid Extraction (%) | Purity after Carbon Treatment & Precipitation (%) | Final Purity after further purification (%) |
| Example 1 | 11%[1] | 46%[1] | 69%[1] | >90%[2][3] |
| Example 2 | 13.3%[1] | 44.5%[1] | 53%[1] | Not Specified |
Table 2: Yield of this compound at Different Purification Stages
| Purification Step | Yield after Extraction (%) | Step Yield of Precipitation (%) | Overall Active Product Recovery (%) |
| Example 1 | 93%[1] | 84%[1] | 71.3%[1] |
| Example 2 | 87%[1] | 88%[1] | 63%[1] |
Experimental Protocols
The following are detailed protocols for the carbon treatment and precipitation steps in the purification of this compound.
Protocol 1: Activated Carbon Treatment of n-Butanol Extract
This protocol describes the use of activated carbon to decolorize and remove impurities from the n-butanol extract containing this compound.
Materials:
-
n-Butanol extract containing partially purified this compound
-
Activated carbon (e.g., Norit SA Plus, CN1)[1]
-
Celite
-
Stirring vessel
-
Filtration apparatus (e.g., Buchner funnel with vacuum flask)
-
N-butanol (for washing)
Procedure:
-
Preparation of the n-Butanol Layer: The process begins with the extraction of this compound from the fermentation broth using n-butanol, followed by concentration and liquid-liquid extraction to remove some impurities.[1] The resulting n-butanol layer, containing the product, is the starting material for this protocol.[1]
-
Dilution: The n-butanol layer containing this compound is diluted with additional n-butanol to achieve a product concentration of approximately 5-10 g/kg.[4]
-
Addition of Activated Carbon: Add activated carbon to the diluted n-butanol solution. A typical ratio of activated carbon to the estimated weight of this compound is between 0.5:1 and 5:1 (w/w).[3][4]
-
Stirring: The suspension is stirred thoroughly for a defined period, for example, for 1 hour, to ensure adequate adsorption of impurities onto the carbon particles.[4]
-
Filtration: The mixture is then filtered through a bed of celite to remove the activated carbon.[4]
-
Washing: The celite bed is washed with n-butanol to recover any adsorbed product.[4]
-
Collection: The filtrate, which is the decolorized n-butanol solution containing this compound, is collected for the subsequent precipitation step.
Protocol 2: Precipitation of this compound using an Antisolvent
This protocol details the precipitation of this compound from the carbon-treated n-butanol solution using an antisolvent.
Materials:
-
Carbon-treated n-butanol solution containing this compound
-
Antisolvent (e.g., acetonitrile, acetone, isopropyl acetate)[1]
-
Chilled reaction vessel with stirring
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Chilling: The carbon-treated n-butanol layer is chilled.[1]
-
Antisolvent Addition: While stirring, the antisolvent is slowly added to the chilled n-butanol solution. A common ratio is 1 part n-butanol to 3 parts acetonitrile.[1] The addition is typically carried out over a period of approximately 3 hours.[1]
-
Precipitation: The addition of the antisolvent causes this compound to precipitate out of the solution.
-
Filtration: The resulting precipitate is collected by filtration.[1]
-
Drying: The collected solid is dried in a vacuum oven at a temperature not exceeding 40°C to obtain the purified this compound product.[1]
Visualizations
The following diagrams illustrate the workflow of the carbon treatment and precipitation processes.
Caption: Workflow for Activated Carbon Treatment.
Caption: Workflow for this compound Precipitation.
References
- 1. Process For The Purification Of this compound From Fermentation [quickcompany.in]
- 2. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 3. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 4. CA2794688A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Industrial Scale Production of Pneumocandin B0
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale production of Pneumocandin B0, the precursor to the antifungal drug Caspofungin.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the wild-type Glarea lozoyensis not suitable for industrial this compound production?
A1: In the wild-type Glarea lozoyensis strain, this compound is a minor fermentation product. The major product is Pneumocandin A0, which is structurally very similar to B0, making purification difficult and costly.[1][2][3][4] The typical ratio of A0:B0 in the wild-type strain is approximately 7:1.[3][4] Industrial production requires strains that predominantly produce this compound to ensure an efficient and economical downstream process.[4]
Q2: What is the most effective strategy to increase the yield of this compound over other pneumocandins?
A2: The most effective strategy is genetic engineering of the production strain, Glarea lozoyensis. Specifically, the disruption or knockout of the GLOXY4 gene is a key manipulation.[1][2][3] This gene encodes an oxygenase responsible for a step in the biosynthesis of 4S-methyl-l-proline, a precursor for Pneumocandin A0.[1][2] Its absence abolishes Pneumocandin A0 production and results in the exclusive production of this compound.[1][2][4] This targeted genetic modification has been shown to be a more rational and efficient approach than random chemical mutagenesis.[1][2]
Q3: What are the main challenges in the downstream purification of this compound?
A3: The primary challenge in purification is the removal of structurally similar impurities, particularly the positional isomer Pneumocandin C0.[5][6] this compound and C0 differ only by the position of a hydroxyl group on a proline residue, making their separation by standard methods like crystallization and reverse-phase chromatography ineffective.[7] Additionally, other analogs like pneumocandins A0, B1, B5, D5, and E0 can be present depending on the fermentation conditions, further complicating purification.[4][8] Achieving high purity (e.g., >95%) often requires specialized chromatographic techniques such as normal phase or hydrophilic interaction liquid chromatography (HILIC).[7][9]
Q4: How does feedback inhibition affect this compound production, and how can it be overcome?
A4: this compound is primarily an intracellular product, and its accumulation within the mycelia of Glarea lozoyensis leads to feedback inhibition, limiting overall productivity.[10][11] High intracellular concentrations can also be cytotoxic.[12] Strategies to overcome this include:
-
Extractive Fermentation: Adding surfactants like sodium dodecyl sulfate (B86663) (SDS) to the fermentation broth can increase cell membrane permeability and promote the release of intracellular this compound.[5]
-
Adaptive Laboratory Evolution (ALE): Evolving strains under specific stress conditions, such as low temperature, can lead to enhanced membrane permeability and increased secretion of this compound.[10][11]
Q5: What are the critical physical parameters to control during fermentation for optimal this compound production?
A5: The key physical parameters that significantly impact this compound production are:
-
Dissolved Oxygen (DO): This is a critical parameter. The optimal DO for B0 production is around 20% air saturation. Low DO levels can lead to a substantial increase in unwanted analogs like B1, B5, and E0, while high DO levels can increase D5.[8]
-
Temperature: The process is sensitive to temperature, and maintaining an optimal temperature is crucial for consistent production.[8]
-
pH: While the process is relatively insensitive to pH within a certain range (e.g., 4.5 to 6.5), the optimal pH for volumetric productivity has been noted to be around 5.2.[13] However, pH extremes (below 4.0 or above 8.0) can negatively affect the stability of this compound.[14]
Section 2: Troubleshooting Guides
Issue 1: Low Titer of this compound
| Possible Cause | Troubleshooting Action |
| Suboptimal Strain | Ensure the use of a genetically modified strain of Glarea lozoyensis with the GLOXY4 gene disrupted to prevent Pneumocandin A0 formation.[1][2][3] |
| Nutrient Limitation | Optimize the fermentation medium. A combination of mannitol (B672) and glucose as carbon sources has been shown to be favorable.[14] Ensure adequate nitrogen sources like cotton seed powder are present.[14] Consider fed-batch strategies to maintain optimal nutrient levels, for example, by adding mannitol.[15] |
| Feedback Inhibition | Implement extractive fermentation by adding surfactants (e.g., SDS) in the late fermentation stage to enhance product secretion.[5][14] Alternatively, consider using a strain developed through adaptive laboratory evolution for improved membrane permeability.[10] |
| Suboptimal Physical Parameters | Tightly control dissolved oxygen levels to be at or above 20% air saturation.[8] Maintain optimal temperature and pH throughout the fermentation.[8][13] |
| Precursor Limitation | Supplement the medium with precursors like proline, which has been shown to increase this compound yield in a dose-dependent manner.[14][16] |
Issue 2: High Levels of Pneumocandin C0 Impurity
| Possible Cause | Troubleshooting Action |
| Metabolic Flux towards C0 Precursor | Supplement the fermentation medium with L-proline (5-10 g/L). This can inhibit the intracellular formation of 4-hydroxyproline, the precursor for Pneumocandin C0.[16] |
| Inefficient Downstream Separation | Employ specialized chromatographic techniques for purification. Normal phase chromatography or HILIC with an unmodified silica (B1680970) stationary phase and a hydrophobic mobile phase (e.g., acetonitrile (B52724) and an acidic aqueous solution) is effective for separating B0 from C0.[7] |
| Strain Characteristics | If high C0 levels persist, consider further strain development. Genetic engineering to replace the native proline hydroxylase (gloF) with a more specific one (ap-htyE) has been shown to reduce Pneumocandin C0 formation.[15][17] |
Issue 3: Poor Mycelial Morphology and Growth
| Possible Cause | Troubleshooting Action |
| Inappropriate Seed Culture Medium | Optimize the seed culture medium. Using cotton seed powder as a nitrogen source in the seed medium can lead to improved mycelial morphology and higher this compound yield in the production phase.[14] |
| Low Dissolved Oxygen | Ensure dissolved oxygen levels are maintained above the critical level for growth (2% air saturation). Low DO can negatively impact broth viscosity, suggesting an effect on morphology.[8] |
| Osmotic Stress Imbalance | While osmotic stress can enhance production, extreme levels can be detrimental to growth. Optimize the concentration of osmolytes like mannitol.[18] |
Section 3: Quantitative Data Summary
Table 1: Reported this compound Titers under Various Optimized Conditions
| Condition | This compound Titer (mg/L) | Reference |
| Mutant Strain 11-γ-12 (Shake Flask) | 1,480 | [15] |
| Response Surface Optimized Medium (Shake Flask) | 2,010 | [15] |
| Fed-batch with Mannitol Supplementation (5L Fermenter) | 2,710 | [15] |
| Adaptive Laboratory Evolution Strain (ALE50) | ~2,131 | [10] |
| Extractive Fermentation with SDS Addition | 2,528.67 | [5] |
| Osmotic Stress Control Fed-batch Strategy | 2,711 | [18] |
| Addition of Linoleic Acid | 2,691.56 | [12] |
Table 2: Impact of Dissolved Oxygen on Pneumocandin Analog Formation
| Dissolved Oxygen Level | Impact on this compound | Impact on Other Analogs | Reference |
| > 20% Air Saturation | Optimal Production | Disproportionate increase of D5 at high levels. | [8] |
| < 20% Air Saturation | Significant reduction in specific production rate | Substantial increase of B1, B5, and E0 at low levels. | [8] |
Section 4: Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Fermentation Broth
Objective: To extract this compound from a Glarea lozoyensis fermentation culture and quantify its concentration using HPLC.
Materials:
-
Fermentation broth
-
Centrifuge and tubes
-
0.22 µm syringe filters
-
HPLC system with a C18 column
-
This compound analytical standard
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid)
Methodology:
-
Extraction: a. Collect a sample of the whole fermentation broth. b. Add an equal volume of methanol to the broth sample.[4] c. Agitate the mixture vigorously for 1 hour at room temperature to ensure complete extraction of the intracellular product.[4] d. Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the mycelia and other solids. e. Carefully collect the supernatant.
-
Sample Preparation: a. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. b. If necessary, perform dilutions with the mobile phase to bring the concentration within the calibration range.
-
HPLC Analysis: a. Prepare a calibration curve using the this compound analytical standard. b. Inject the prepared sample onto the HPLC system. c. Run the appropriate gradient method to separate this compound from other components. d. Identify the this compound peak based on the retention time of the standard. e. Integrate the peak area and calculate the concentration using the calibration curve.
Protocol 2: Separation of this compound and C0 using HILIC
Objective: To achieve baseline separation of the isomers this compound and Pneumocandin C0 for accurate quantification and purification assessment.
Materials:
-
Partially purified Pneumocandin sample containing B0 and C0
-
HPLC or preparative chromatography system
-
Unmodified silica gel column (for HILIC)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Acidic aqueous solution (e.g., water with 0.1% formic acid)
Methodology:
-
Sample Preparation: Dissolve the dried extract containing pneumocandins in the initial mobile phase composition.
-
Chromatographic Conditions: a. Stationary Phase: Unmodified silica column.[7] b. Mobile Phase: A gradient of acetonitrile and an acidic aqueous solution. A typical starting condition could be 80-90% acetonitrile.[7] c. Flow Rate: Set an appropriate flow rate for the column dimensions. d. Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
Analysis: a. Inject the sample. b. Run the gradient program. This compound and C0 will elute at different retention times. c. Identify peaks based on analytical standards for B0 and C0. d. For preparative work, collect the fractions corresponding to the pure this compound peak.
Section 5: Visualizations
Caption: Biosynthesis of Pneumocandin A0 and B0 and the effect of GLOXY4 gene disruption.
Caption: Troubleshooting workflow for low this compound production titer.
References
- 1. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals - [thieme-connect.com]
- 7. EP2464374B1 - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
- 8. Pilot-scale process sensitivity studies for the scaleup of a fungal fermentation for the production of pneumocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 12. Effect of fatty acids on intracellular this compound storage in the fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain Breeding and Fermentation Process Optimization for Production of this compound by Filamentous fungus [cjph.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Novel osmotic stress control strategy for improved this compound production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to increase Pneumocandin B0 yield over Pneumocandin A0
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you develop strategies to increase the yield of Pneumocandin B0 over its common analogue, Pneumocandin A0, during fermentation with Glarea lozoyensis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in producing high yields of this compound?
In wild-type strains of Glarea lozoyensis, this compound is a minor fermentation product compared to the more abundant Pneumocandin A0.[1][2][3][4] The structural similarity between these two compounds makes the purification of this compound challenging and costly.[4] The initial ratio of A0 to B0 in wild-type fermentations can be as high as 7:1.[4]
Q2: What is the fundamental biological difference between Pneumocandin A0 and B0 biosynthesis?
The key difference lies in the amino acid at position six of the hexapeptide core. Pneumocandin A0 contains a 3S-hydroxyl-4S-methyl-l-proline residue, which originates from L-leucine.[4][5] In contrast, this compound incorporates a 3S-hydroxyl-l-proline residue, derived from L-proline.[4][5] The enzyme responsible for the formation of 4S-methyl-l-proline is a nonheme, α-ketoglutarate-dependent oxygenase encoded by the GLOXY4 gene.[2][3]
Q3: What are the main strategies to increase the yield of this compound relative to A0?
There are two primary approaches:
-
Genetic Engineering: Modifying the biosynthetic pathway of G. lozoyensis to prevent the formation of Pneumocandin A0 and channel precursors towards this compound synthesis.[1][2][3]
-
Fermentation and Process Optimization: Adjusting culture conditions and media composition to favor the production of this compound and enhance its extraction.[6][7][8]
Troubleshooting Guides
Genetic Engineering Strategies
Issue: My wild-type Glarea lozoyensis strain produces very low levels of this compound.
Solution: The most effective strategy is to create a mutant strain that exclusively produces this compound. This can be achieved by disrupting the GLOXY4 gene.
-
Mechanism: The GLOXY4 gene is essential for the synthesis of 4S-methyl-l-proline, the unique precursor for Pneumocandin A0.[2][3] By knocking out this gene, the production of Pneumocandin A0 is abolished. The nonribosomal peptide synthetase (NRPS) then incorporates 3S-hydroxyl-l-proline at position six, leading to the exclusive production of this compound.[1][2][3]
-
Expected Outcome: Disruption of GLOXY4 not only eliminates Pneumocandin A0 but can also lead to a significant increase in the this compound titer. Reports indicate a 9.5-fold increase in this compound production in a ΔGLOXY4 mutant compared to the wild-type strain.[3]
Issue: My this compound yield is still not optimal even after creating a ΔGLOXY4 mutant.
Solution: Further metabolic engineering can enhance the yield. Consider the following approaches:
-
Overexpression of Rate-Limiting Enzymes: Multi-omics analysis has identified several enzymes whose overexpression can boost this compound production. These include the thioesterase GLHYD, two cytochrome P450s (GLP450s), and the chorismate synthase GLCS.[9][10]
-
Elimination of Competing Pathways: Knocking out gene clusters responsible for producing competing secondary metabolites, such as 6-methylsalicylic acid and pyranidine E, can redirect metabolic flux towards this compound synthesis.[9][10]
-
Upregulation of Global Regulators: Overexpressing the global transcriptional activator GLHYP has been shown to increase this compound production by up to 2.38-fold.[9][10][11]
-
ROS Regulation: Deleting the Glyap1 gene, a regulator of intracellular reactive oxygen species (ROS), can increase the production of this compound per unit of biomass.[7]
Fermentation and Process Optimization
Issue: How can I optimize my fermentation medium to favor this compound production?
Solution: The composition of the fermentation medium plays a crucial role.
-
Carbon Sources: A combination of mannitol (B672) and glucose as co-fermentation carbon sources can increase the yield by 65%.[7] Replacing glucose with fructose (B13574) has also been shown to increase the total this compound yield by over 50%.[12]
-
Nitrogen Source: Using cotton seed powder as the nitrogen source in the seed culture can enhance production by 23%.[7]
-
Precursor Supplementation: Adding L-proline to the medium can promote the synthesis of this compound.[6][7][8][13] This also helps to reduce the formation of the side-product Pneumocandin C0.[13][14]
-
Fatty Acid Addition: Supplementing the medium with fatty acids like stearic acid (1 g/L) can increase the total production of this compound by approximately 23%.[15]
Issue: What are the optimal physical parameters for this compound fermentation?
Solution: Maintaining optimal cultivation conditions is critical.
-
Temperature: The optimal temperature for this compound production is between 23.5 and 25°C. G. lozoyensis does not grow well at temperatures of 28°C or higher.[7]
-
pH: The pH of the culture medium should be maintained around 5.2 for optimal production and stability.[7]
-
Osmotic Stress: Implementing an osmotic stress control fed-batch strategy with mannitol can lead to a significant increase in the final this compound concentration.[16][17]
Issue: A significant amount of the produced this compound remains inside the mycelia, limiting the yield.
Solution: This is a common issue due to feedback inhibition.[6]
-
Adaptive Laboratory Evolution (ALE): Subjecting the strain to low-temperature ALE can increase cell membrane permeability, which in turn increases the secretion of this compound and relieves intracellular feedback inhibition.[6] This method has been shown to increase production by 32%.[6]
-
Surfactant Addition: Adding surfactants like Sodium Dodecyl Sulfate (SDS) during the late fermentation stage can significantly increase the release of intracellular this compound, with reported yield increases of up to 38%.[7]
Quantitative Data Summary
Table 1: Impact of Genetic Modifications on this compound Production
| Genetic Modification | Effect on Pneumocandin A0 | Effect on this compound Titer | Reference |
| ΔGLOXY4 | Abolished | 9.5-fold increase vs. wild-type | [3] |
| Overexpression of GLHYP | Not Applicable | 2.38-fold increase | [11] |
| Combinatorial Strategy* | Not Applicable | 108.7% increase (to 2.63 g/L) | [9][10] |
*Combinatorial strategy includes overexpression of GLHYD, GLP450s, GLCS, GLHYP, and knockout of competing pathways.
Table 2: Effect of Fermentation Optimization on this compound Yield
| Optimization Strategy | Key Parameter | Resulting this compound Yield/Increase | Reference |
| Medium Optimization (RSM) | Mannitol, L-Proline, Coconut Oil | Six-fold enhancement | [8] |
| Carbon & Nitrogen Source | Mannitol + Glucose; Cotton seed powder | 65% increase; 23% increase | [7] |
| Low-Temperature ALE | Increased membrane permeability | 32% increase (to 2131 µg/L) | [6] |
| Osmotic Stress Control | Fed-batch with mannitol | 34.67% increase (to 2711 mg/L) | [16] |
| Surfactant Addition | SDS | 38% increase (to 2529 mg/L) | [7] |
| Fatty Acid Addition | Stearic Acid (1 g/L) | 22.98% increase | [15] |
Experimental Protocols
Key Experiment: Disruption of the GLOXY4 Gene in Glarea lozoyensis
This protocol outlines the general steps for creating a GLOXY4 knockout mutant using homologous recombination.
1. Construction of the Disruption Vector: a. Amplify approximately 1-2 kb upstream and downstream homologous fragments of the GLOXY4 gene from the genomic DNA of the wild-type G. lozoyensis strain. b. Clone these fragments into a disruption vector on either side of a selectable marker, such as the hygromycin resistance gene (hygR). c. Verify the sequence and orientation of the cloned fragments.
2. Protoplast Preparation and Transformation: a. Grow G. lozoyensis mycelia in a suitable liquid medium. b. Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts. c. Purify the protoplasts by filtration and osmotic washing. d. Transform the protoplasts with the linearized disruption vector using a polyethylene (B3416737) glycol (PEG)-mediated method.
3. Selection and Screening of Mutants: a. Plate the transformed protoplasts on a regeneration medium containing the selective agent (e.g., hygromycin). b. Isolate resistant colonies and cultivate them on a new selective medium. c. Screen the putative mutants for the absence of Pneumocandin A0 production using High-Performance Liquid Chromatography (HPLC).
4. Confirmation of Gene Disruption: a. Perform Southern blot analysis or diagnostic PCR on the genomic DNA of the selected mutants to confirm the correct integration of the disruption cassette at the GLOXY4 locus.
5. Fermentation and Analysis: a. Cultivate the confirmed ΔGLOXY4 mutant and the wild-type strain under identical fermentation conditions. b. Extract the pneumocandins from the culture broth and mycelia. c. Quantify the this compound titer using HPLC and compare the yields.
Visualizations
Caption: Biosynthetic pathways for Pneumocandin A0 and B0.
Caption: Workflow for creating a GLOXY4 disruption mutant.
Caption: Logic diagram for fermentation optimization strategies.
References
- 1. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic engineering of Glarea lozoyensis for high-level production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of the pneumocandin biosynthetic gene cluster based on efficient CRISPR/Cas9 gene editing strategy in Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel proline hydroxylase activities in the pneumocandin-producing fungus Glarea lozoyensis responsible for the formation of trans 3- and trans 4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of fatty acids on intracellular this compound storage in the fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel osmotic stress control strategy for improved this compound production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Optimizing culture media for enhanced Pneumocandin B0 biosynthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of culture media for enhanced Pneumocandin B0 biosynthesis by the fungus Glarea lozoyensis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fermentation process in a question-and-answer format.
Q1: My this compound yield is consistently low. What are the potential media-related causes and how can I address them?
A1: Low yield is a common issue that can often be traced back to suboptimal media composition or fermentation conditions. Consider the following:
-
Carbon Source: The combination and concentration of carbon sources are critical. While mannitol (B672) is an effective carbon source, combining it with a more rapidly consumed sugar like glucose or fructose (B13574) can improve outcomes.[1][2] A combination of mannitol and glucose has been shown to be optimal, as glucose is consumed quickly for initial cell growth, while mannitol can generate more NADPH for the biosynthesis phase.[2] Fructose has also been shown to increase the total yield by over 50% compared to glucose as a sole carbon source.[3]
-
Nitrogen Source: The choice of nitrogen source significantly impacts both mycelial morphology and productivity. The addition of cotton seed powder to the seed culture medium can lead to the formation of small, compact pellets, which improves oxygen transfer and can increase the final yield by over 20%.[4][5] In the production medium, amino acids like L-proline and L-threonine are often included.[6]
-
Precursor Limitation: this compound is a lipohexapeptide, and its synthesis is dependent on the availability of specific amino acid precursors. Proline and glutamate, in particular, are known precursors.[4][7] Supplementing the medium with L-proline has been shown to increase yield in a dose-dependent manner.[4]
-
Osmotic Stress: The osmotic pressure of the medium, not just the substrate concentration, is a key factor.[7] Using mannitol as the primary carbon source creates high osmotic pressure, which can enhance production.[7] A fed-batch strategy based on osmotic stress control has been shown to increase the final this compound concentration to 2711 mg/L.[7]
-
pH Control: The pH of the culture medium can affect both the stability and biosynthesis of this compound. The process is sensitive to pH values below 4.0 or above 8.0.[4] A starting pH of 5.3 has been used in some optimized media formulations.[6]
Q2: I am observing a high concentration of the byproduct Pneumocandin C0. How can I reduce its formation?
A2: Pneumocandin C0 is a structural analog of B0, differing by the position of a hydroxyl group on a proline residue.[8] Its presence complicates downstream purification.
-
L-Proline Supplementation: Adding L-proline to the culture medium at concentrations of 5-10 g/L can suppress the formation of the 4-hydroxyproline (B1632879) residue characteristic of Pneumocandin C0, thereby increasing the relative yield of this compound.[1]
-
Osmolality Control: High osmolality in the medium has been shown to reduce the content of trans-4-hydroxyproline required for Pneumocandin C0 synthesis, without negatively affecting the trans-3-hydroxyproline needed for this compound.[1]
-
Genetic Engineering: For a more permanent solution, gene editing can be employed. Replacing the native GloF gene with Ap-HtyE using CRISPR/Cas9 technology has been shown to reduce the production of Pneumocandin C0.[4]
Q3: My fermentation broth is extremely viscous, leading to poor mixing and low dissolved oxygen. What can I do?
A3: High viscosity is a common challenge in submerged cultures of filamentous fungi like G. lozoyensis and can severely limit productivity due to poor oxygen and nutrient transfer.[5]
-
Control of Mycelial Morphology: The morphology of the fungus is key. The goal is to encourage the formation of small, compact pellets rather than filamentous mycelia.
-
Nitrogen Source in Seed Medium: Using cotton seed powder as the nitrogen source in the seed medium has been demonstrated to induce the formation of small pellets.[4][5] This morphology leads to lower viscosity in the production fermenter, allowing dissolved oxygen levels to be maintained above 30% and increasing the final product yield by up to 40% in a 50-L fermenter.[5]
Q4: Can I add supplements during the fermentation to boost production?
A4: Yes, adding certain compounds during the fermentation (particularly in the later stages) can enhance yield.
-
Surfactants: The addition of surfactants like Sodium Dodecyl Sulfate (B86663) (SDS) in the late fermentation stage can significantly increase the measured yield.[4] Adding 1.0 g/L of SDS on day 13 of fermentation increased the total yield to 2528.67 mg/L, a 37.6% improvement over conventional batch fermentation, by promoting the release of the cell-associated product into the broth.[8]
-
Fatty Acids/Oils: Adding oils or fatty acids can also be beneficial. The addition of 1 g/L of oil can improve production.[9] Specifically, stearic acid and acetic acid have been shown to increase total production by 22.98% and 9.08%, respectively.[9][10] This is partly because lipid droplets can sequester the lipophilic this compound, potentially reducing feedback inhibition.[9]
-
Fed-Batch Feeding: A fed-batch strategy, particularly one that controls osmotic stress by feeding mannitol, can lead to significant improvements in final titer and productivity.[7][11]
Frequently Asked Questions (FAQs)
Q1: What are the key components of a culture medium for this compound production?
A1: A typical fermentation medium consists of a carbon source, a nitrogen source, amino acid precursors, and mineral salts. An example formulation includes lactose (B1674315) (3.0%), threonine (1.0%), yeast powder (1.0%), proline (1.2%), KH2PO4 (0.15%), magnesium sulfate heptahydrate (0.05%), and a MES buffer salt (1.5%) to maintain a pH of 5.3.[6] Other successful media use a combination of mannitol and glucose as carbon sources and peptone or cotton seed powder as a nitrogen source.[4][5][12]
Q2: What is the role of adding specific amino acids like L-proline and L-threonine?
A2: These amino acids act as precursors for the biosynthesis of the cyclic hexapeptide core of this compound.[4]
-
L-Proline: Serves as a direct precursor and its addition can increase the yield of this compound in a dose-dependent manner.[4] It also plays a crucial role in reducing the formation of the unwanted byproduct, Pneumocandin C0.[1]
-
L-Threonine: Is another precursor amino acid for the peptide core.[1][6] However, high concentrations (e.g., 5 g/L) of threonine or serine have been reported to reduce titers under certain conditions.[1]
Q3: How can I shift production from the naturally dominant Pneumocandin A0 to the desired this compound?
A3: In wild-type strains, Pneumocandin A0 is often the major product.[13] While extensive media optimization and classical mutagenesis have been used historically to shift this ratio, a more direct approach is genetic engineering.[8][13] The key is to disrupt the gene GLoxy4, which is responsible for creating the 4-methyl-l-proline residue unique to Pneumocandin A0.[14][15] Knocking out this gene abolishes Pneumocandin A0 production and results in the exclusive production of this compound.[13][14][15]
Q4: What are the optimal physical parameters for fermentation?
A4: Besides media composition, physical parameters are vital for maximizing yield.
-
Temperature: A constant temperature of 25°C is typically used for the production phase.[13][16] A two-stage temperature control strategy has been shown to be effective for related echinocandins, suggesting its potential applicability here.[4]
-
pH: The pH should be controlled, as values below 4.0 or above 8.0 can negatively impact product stability.[4] A starting pH of 5.3 to 6.8 has been reported in various media.[6][12]
-
Agitation and Aeration: Adequate agitation (e.g., 220 rpm in shake flasks) and aeration are necessary to ensure sufficient oxygen supply, which can be a limiting factor, especially in viscous cultures.[5][12][16]
Data Presentation
Table 1: Example Fermentation Media Compositions for Glarea lozoyensis
| Component | Concentration (g/L) | Reference |
| Medium 1 (Patented Formulation) | [6] | |
| Lactose | 30 | |
| L-Threonine | 10 | |
| Yeast Powder | 10 | |
| L-Proline | 12 | |
| KH₂PO₄ | 1.5 | |
| MgSO₄·7H₂O | 0.5 | |
| MES Buffer Salt | 15 | |
| Initial pH | 5.3 | |
| Medium 2 (ALE Study) | [12] | |
| Mannitol | 80 | |
| Glucose | 20 | |
| Peptone | 20 | |
| K₂HPO₄ | 2.5 | |
| Initial pH | 6.8 |
Table 2: Effect of Precursors and Additives on this compound Production
| Additive | Concentration | Timing | Effect on Yield | Reference |
| L-Proline | 5 - 10 g/L | Initial Medium | Increases B0 yield; hinders C0 formation | [1] |
| SDS (Surfactant) | 1.0 g/L | Day 13 | 37.6% increase (to 2529 mg/L) | [4][8] |
| Stearic Acid | Not specified | Initial Medium | 23.0% increase | [9] |
| Acetic Acid | Not specified | Initial Medium | 9.1% increase | [9] |
| Cotton Seed Powder | 10 g/L | Seed Medium | 22.9% increase (flasks); 40% (fermenter) | [4][5] |
Table 3: Key Fermentation Parameters and Their Optimal Ranges
| Parameter | Optimal Range/Value | Notes | Reference |
| Temperature | 25 °C | For production phase. | [13][16] |
| pH | 5.3 - 6.8 (Initial) | Stability is poor below 4.0 or above 8.0. | [4][6][12] |
| Agitation | 220 rpm (Shake Flask) | To ensure adequate mixing and aeration. | [12][16] |
| Osmotic Stress | High (Mannitol-based) | A key driver for production; can be controlled via fed-batch. | [7] |
Experimental Protocols
Protocol 1: Seed Culture Preparation
This protocol is for preparing the inoculum for the main production fermenter.
-
Seed Medium Preparation: Prepare the seed medium containing (per liter): 40 g glucose, 20 g soybean powder, 1 g KH₂PO₄, and various trace elements.[12] Adjust the initial pH to 5.0.[12]
-
Inoculation: Inoculate 50 mL of sterile seed medium in a 250-mL shake flask with a frozen mycelial stock.[12][16]
-
Incubation: Incubate the seed culture at 25°C with agitation at 220 rpm for 168 hours (7 days).[12][16]
Protocol 2: Production Fermentation
This protocol describes the main fermentation process for this compound production.
-
Production Medium Preparation: Prepare the fermentation medium as described in Table 1 (e.g., Medium 2).[12] Sterilize 50 mL of medium in 250-mL flasks.
-
Inoculation: Inoculate the production medium with 10% (v/v) of the seed culture (i.e., 5 mL of seed culture into 50 mL of production medium).[12][16]
-
Incubation: Incubate the production culture at 25°C with agitation at 220 rpm for up to 432 hours (18 days).[12][16]
-
Sampling: Withdraw samples periodically to measure biomass (Dry Cell Weight) and this compound concentration.
Protocol 3: this compound Extraction for HPLC Analysis
This protocol is for extracting the total (intracellular and extracellular) product for quantification.
-
Sample Collection: Take 1 mL of the whole fermentation broth (containing mycelia).[12]
-
Extraction: Add 4 mL of ethyl alcohol to the sample.[12]
-
Vortexing: Mix vigorously on a vortex mixer for 10 minutes at room temperature to ensure cell lysis and product extraction.[12]
-
Centrifugation: Centrifuge the extract at 8000 x g for 5 minutes.[12]
-
Analysis: Collect the supernatant and analyze it for this compound concentration using a suitable HPLC method.[12]
Mandatory Visualizations
Caption: Diagram 1: General Experimental Workflow for Media Optimization.
Caption: Diagram 2: Simplified Biosynthesis & Byproduct Formation.
Caption: Diagram 3: Troubleshooting Logic for Low this compound Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and this compound Yield of Glarea lozoyensis [frontiersin.org]
- 6. CN106755225B - Fermentation method of this compound - Google Patents [patents.google.com]
- 7. Novel osmotic stress control strategy for improved this compound production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of fatty acids on intracellular this compound storage in the fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of fatty acids on intracellular this compound storage in the fermentation of Glarea lozoyensis [agris.fao.org]
- 11. Strain Breeding and Fermentation Process Optimization for Production of this compound by Filamentous fungus [cjph.com.cn]
- 12. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
Technical Support Center: Purification of Pneumocandin B0 Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the purity of Pneumocandin B0 extracts.
Frequently Asked Questions (FAQs)
Q1: My initial n-butanol extraction of the fermentation broth yields a very low purity of this compound (around 20-30%). How can I improve this initial purification step?
A1: A low purity after initial extraction is common. To enhance the purity of your n-butanol extract, consider implementing a water wash. For instance, after concentrating the n-butanol extract, a wash with water (in a 1:1 or 3:1 w/w basis with the extract) can significantly increase purity. In one documented process, an initial n-butanol extract with a purity of 22.8% was enriched to 44.9% purity after a water wash.[1] Additionally, incorporating a charcoalization step after extraction and before concentration can help in removing certain impurities.[1][2]
Q2: I'm struggling to increase the purity of this compound beyond 75-85% using crystallization alone. What is the issue?
A2: Achieving high purity of this compound (>90%) through crystallization alone is indeed challenging because of the presence of closely related isomers like Pneumocandin A0 and C0, which co-crystallize with this compound.[2][3] While crystallization is an effective step to reach a moderate purity of 75-85%, further purification requires chromatographic methods to separate these structurally similar impurities.[3] Successive crystallizations often lead to significant product loss with only a slight increase in purity.[3]
Q3: What type of chromatography is most effective for separating this compound from its isomers, particularly C0?
A3: While reversed-phase (C8 or C18) and normal phase chromatography are used in the overall purification scheme, Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating the closely related isomers this compound and C0.[4][5][6] Crystallization and standard reversed-phase chromatography have been reported to be unable to separate these two isomers.[4] HILIC, using an unmodified silica (B1680970) stationary phase and a mobile phase of acetonitrile (B52724) and an acidic aqueous solution, provides a fast and effective separation.[4][5]
Q4: I am observing poor solubility of my this compound sample in the mobile phase for normal phase chromatography. How can I address this?
A4: Low solubility in the loading solution is a known drawback of traditional normal phase chromatography for this compound purification, which can also affect the robustness of the method.[4][5] One solution is to switch to a different chromatographic technique like HILIC, where the mobile phase composition (high percentage of organic solvent) offers better solubility for pneumocandins.[5]
Q5: What are the key steps in a multi-step purification process to achieve >99% purity for this compound?
A5: A multi-step process is essential for achieving high purity. A typical workflow involves:
-
Extraction: Initial extraction from the fermentation broth mycelia using a solvent like methanol (B129727) or n-butanol.[2][7]
-
Adsorption/Coarse Purification: The extract is then subjected to adsorption on a resin (e.g., XR910 resin) followed by elution to get a concentrate.[7] This stage can also involve liquid-liquid extraction and carbon treatment to remove a significant portion of impurities.[5]
-
Chromatography: The concentrate undergoes chromatographic separation. A common approach is to use spherical silica gel chromatography with a mobile phase like a dichloromethane-methanol mixture.[7] For resolving difficult isomers like B0 and C0, a dedicated HILIC step is recommended.[4][5]
-
Concentration and Crystallization: The purified fractions are concentrated under reduced pressure, and the final high-purity this compound is obtained through crystallization.[1][3][7] This combined approach can increase the purity to 99% or higher.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield After Crystallization | Product solubility is temperature-dependent. | Perform crystallization at a lower temperature (e.g., 0-3°C) to decrease the solubility of this compound in the mother liquor and improve yield.[1][3] |
| Co-elution of this compound and C0 in Reversed-Phase HPLC | These isomers have very similar physicochemical properties and are not well-resolved by reversed-phase methods. | Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) method with an unmodified silica column and a mobile phase of acetonitrile and an acidic aqueous solution.[4][5] |
| Presence of Multiple Pneumocandin Analogs (A0, D0, E0) in the Extract | The fermentation process naturally produces a range of related pneumocandins.[8] | Optimize fermentation conditions, such as dissolved oxygen levels, to minimize the production of unwanted analogs.[8] Subsequent multi-step purification, including column chromatography with adsorbents like neutral alumina (B75360) or silica gel, is necessary to remove these impurities.[1][2] |
| Ineffective Removal of Impurities with Alumina Column Chromatography | The elution solvent composition may not be selective enough for impurities. | Use a stepwise elution strategy. Start with a solvent composition that is more selective for impurities to wash them off the column, followed by a solvent system that is selective for eluting the high-purity product.[1][2] |
Data Presentation
Table 1: Summary of Purity Enhancement at Different Purification Stages
| Purification Step | Starting Purity | Achieved Purity | Key Method/Solvent | Reference |
| n-Butanol Extraction & Water Wash | ~22.8% | ~44.9% | n-Butanol, Water | [1] |
| First Crystallization | Post-extraction | 75-85% | Amorphous form precipitation | [1][2][3] |
| Alumina Column Chromatography & Crystallization | 75-85% | >90% | Neutral Alumina, Stepwise elution | [1][2][3] |
| Resin Adsorption & Spherical Silica Gel Chromatography | Crude Extract | >99% | XR910 Resin, Dichloromethane-Methanol (4:1) | [7] |
Table 2: Comparison of Chromatographic Methods for this compound Purification
| Method | Stationary Phase | Typical Mobile Phase | Separation of B0/C0 Isomers? | Key Advantages/Disadvantages | Reference |
| Reversed-Phase Chromatography | C8 or C18 | Acetonitrile/Water | No | Good for general impurity removal but cannot separate B0 and C0. | [5][9] |
| Normal Phase Chromatography | Silica Gel | Ethyl Acetate/Methanol/Water | Yes | Can separate isomers but suffers from low sample solubility and robustness issues. | [4][5] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Unmodified Silica | Acetonitrile/Acidic Aqueous Solution (80-90% Acetonitrile) | Yes (Fast Separation) | Excellent for B0/C0 separation, compatible with mass spectrometry. Requires careful column equilibration. | [4][5][6] |
| Adsorption Chromatography | Neutral Alumina | Stepwise elution with varying solvent compositions | Can separate A0 | Effective for removing impurities like A0 after initial crystallization. | [1][2] |
| Adsorption/Chromatography | Spherical Silica Gel | Dichloromethane-Methanol (4:1) | Not specified for C0, but achieves >99% overall purity | High final purity, reusable stationary phase. | [7] |
Experimental Protocols
Protocol 1: Purification of this compound to >90% Purity via Adsorption Chromatography
This protocol is based on a process that takes moderately pure (75-85%) this compound to a higher purity.[1][2]
-
Preparation of the Sample:
-
Take 1.5 g of solid this compound with a purity of approximately 78%.
-
Dissolve the solid in methanol to achieve a concentration of about 25 g/L.
-
Analyze the initial sample by HPLC to determine the percentage area of this compound and its related impurities (e.g., A0, C0).[1]
-
-
Column Preparation:
-
Prepare a column packed with neutral alumina as the adsorbent.
-
-
Loading and Elution:
-
Load the dissolved this compound solution onto the prepared alumina column.
-
Impurity Elution: Begin elution with a solvent composition that is selective for impurities, particularly Pneumocandin A0. This helps in washing away these impurities from the adsorbent.
-
Product Elution: Subsequently, change the solvent composition to one that is selective for this compound to elute the product from the column.
-
Collect the fractions rich in high-purity this compound.
-
-
Concentration and Crystallization:
-
Pool the high-purity fractions.
-
Concentrate the pooled fractions under vacuum.
-
Crystallize the concentrated solution to obtain solid this compound with a purity greater than 90%.
-
-
Drying:
-
Separate the solid product from the mother liquor by vacuum filtration.
-
Dry the solid product under vacuum at 40°C for 24 hours.[2]
-
Protocol 2: High-Purity (>99%) this compound Purification Using Resin Adsorption and Silica Gel Chromatography
This protocol is adapted from a method designed to produce very high purity this compound with reduced solid waste.[7]
-
Initial Extraction:
-
Filter the fermented liquid of Glarea lozoyensis to collect the mycelia.
-
Extract the mycelia with methanol and filter to obtain the methanol extract.
-
-
Resin Adsorption and Concentration:
-
Adsorb the methanol extract onto XR910 resin in a column.
-
After adsorption, rinse the column with 5-7 times the column bed volume of 60% methanol.
-
Elute the product with 3-5 times the column bed volume of methanol.
-
Concentrate the eluent under reduced pressure at 45°C to obtain a concentrate.
-
-
Spherical Silica Gel Chromatography:
-
Chromatograph the concentrate on a column packed with spherical silica gel.
-
Use a 4:1 dichloromethane-methanol mixture as the mobile phase for development.
-
Collect the chromatographic solution containing the purified this compound.
-
-
Final Concentration:
-
Distill the collected chromatographic solution under reduced pressure at 45°C to obtain the final this compound product with a purity of over 99%.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 4. EP2464374B1 - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2011019285A1 - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
- 7. Purification method for this compound with few solid wastes - Eureka | Patsnap [eureka.patsnap.com]
- 8. Pilot-scale process sensitivity studies for the scaleup of a fungal fermentation for the production of pneumocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102816207B - Method for purifying caspofungin precursor this compound component - Google Patents [patents.google.com]
Technical Support Center: Stability Studies and Degradation Pathways of Pneumocandin B0
Welcome to the Technical Support Center for Pneumocandin B0. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a naturally occurring lipohexapeptide of the echinocandin family, produced by the fungus Glarea lozoyensis. It is a crucial starting material for the semi-synthetic antifungal drug, Caspofungin Acetate.[1] The stability of this compound is critical as its degradation can lead to the formation of impurities, which may impact the safety, efficacy, and manufacturability of the final drug product. Understanding its degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.
Q2: What are the primary degradation pathways for this compound?
A2: Based on studies of the closely related echinocandin, Caspofungin, the primary degradation pathway for this compound is believed to be hydrolysis. This involves the opening of the cyclic peptide ring structure.[2][][4] Other potential degradation pathways include oxidation, photodegradation, and thermal degradation.
Q3: How does pH affect the stability of this compound?
A3: this compound is susceptible to degradation at both acidic and basic pH. Studies on the related compound Caspofungin show degradation under both acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[2][5] It is crucial to maintain a controlled pH environment to ensure the stability of this compound in solution.
Q4: What are the recommended storage conditions for this compound?
A4: Due to its susceptibility to moisture and temperature, this compound should be stored in well-dried conditions at low temperatures.[] For its derivative Caspofungin, storage at refrigerated temperatures (2-8 °C) significantly extends its shelf-life compared to room temperature.[2] Similar precautions should be taken for this compound.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the stability of this compound and its degradation products.[6][7] A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradants. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of unknown degradation products.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram during stability testing. | Degradation of this compound. | Confirm the identity of the new peaks using LC-MS.Review storage conditions (temperature, humidity, light exposure).Check the pH of the sample solution.Perform forced degradation studies to intentionally generate degradation products and confirm their retention times. |
| Loss of this compound potency over time. | Chemical degradation (e.g., hydrolysis, oxidation). | Ensure storage in a dry, cool, and dark environment.For solutions, use a buffered system at an optimal pH (if known) and consider the use of antioxidants.Minimize the time samples are kept at room temperature during analysis. |
| Inconsistent stability results between batches. | Variability in initial purity, moisture content, or storage conditions. | Ensure consistent and controlled storage conditions for all batches.Characterize the initial purity and moisture content of each batch before starting the stability study.Review the manufacturing and purification process for any inconsistencies. |
| Difficulty in separating degradation products from the main peak in HPLC. | The analytical method is not stability-indicating. | Optimize the HPLC method (e.g., change mobile phase composition, gradient, column type, or temperature).Develop a new method using a different chromatographic mode (e.g., HILIC if using reversed-phase).Validate the method according to ICH guidelines to ensure specificity.[9] |
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are general protocols adapted from studies on Caspofungin.[2][5]
1. Acidic Degradation:
-
Procedure: Dissolve this compound in 0.1 M hydrochloric acid (HCl). Incubate the solution at 60°C.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the samples and analyze by a validated stability-indicating HPLC method.
2. Basic Degradation:
-
Procedure: Dissolve this compound in 0.1 M sodium hydroxide (B78521) (NaOH). Keep the solution at room temperature.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis: Neutralize the samples and analyze by HPLC.
3. Oxidative Degradation:
-
Procedure: Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis: Analyze the samples directly by HPLC.
4. Thermal Degradation:
-
Procedure: Expose solid this compound to dry heat at a high temperature (e.g., 80°C).
-
Sampling: Take samples at different time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Dissolve the solid samples in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation:
-
Procedure: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Sampling: Withdraw aliquots at various light exposure levels.
-
Analysis: Analyze the samples by HPLC.
Stability-Indicating HPLC Method
The following is an example of a reversed-phase HPLC method that can be used as a starting point for developing a stability-indicating assay for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable percentage of B, and gradually increase to elute degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound (Predicted)
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Ring-opened hydrolytic products |
| Base Hydrolysis | 0.1 M NaOH | Room Temp. | 8 hours | Ring-opened hydrolytic products, potential dimers |
| Oxidation | 3% H₂O₂ | Room Temp. | 8 hours | Oxidized derivatives |
| Thermal | Dry Heat | 80°C | 72 hours | Thermally induced degradants |
| Photolytic | UV/Visible Light | Ambient | Variable | Photodegradation products |
Visualizations
Predicted Degradation Pathway of this compound
The following diagram illustrates the predicted primary degradation pathway of this compound based on the known degradation of Caspofungin. The main mechanism is the hydrolytic opening of the cyclic peptide ring.
Experimental Workflow for Stability Study
This workflow outlines the general steps for conducting a stability study of this compound.
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. impactfactor.org [impactfactor.org]
- 6. ijapbjournal.com [ijapbjournal.com]
- 7. ijsra.net [ijsra.net]
- 8. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
Troubleshooting common issues in HPLC analysis of Pneumocandin B0
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Pneumocandin B0.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the HPLC analysis of this compound?
A1: The primary challenge is the separation of this compound from its structurally similar isomer, Pneumocandin C0.[1][2] These two compounds differ only by the position of a single hydroxyl group, making their separation by traditional reversed-phase chromatography difficult.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase chromatography are the recommended techniques for effective separation.[1][2]
Q2: What are the key chemical properties of this compound to consider for HPLC analysis?
A2: this compound has limited water solubility but is soluble in organic solvents like methanol, ethanol, and DMSO. It is also sensitive to pH and temperature, which can lead to degradation if not controlled during sample preparation and analysis.
Q3: My this compound peak is tailing. What are the likely causes and solutions?
A3: Peak tailing for this compound, a compound with multiple polar functional groups, can be caused by several factors:
-
Secondary Interactions: Strong interactions between the basic functional groups on this compound and acidic residual silanol (B1196071) groups on the silica-based column packing are a common cause.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions with the stationary phase.
-
Column Degradation: An old or poorly maintained column can lead to peak tailing.
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 4.0-4.5) can suppress the ionization of silanol groups, reducing secondary interactions.[3][4]
-
Use a Different Column: Employing a highly deactivated column with end-capping can minimize the number of available silanol groups.
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
-
Column Washing: If the column is contaminated, a thorough washing procedure with a strong solvent may resolve the issue.
Q4: I am observing peak fronting for my this compound peak. What should I investigate?
A4: Peak fronting is less common than tailing but can occur due to:
-
Sample Overload: Injecting too much sample mass can lead to fronting.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.
-
Column Collapse: A sudden physical change in the column bed, often due to extreme pH or temperature, can cause severe peak fronting.[5]
Solutions:
-
Dilute the Sample: Try a 10-fold dilution of your sample to see if the peak shape improves.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.
-
Check Column Condition: If fronting appears suddenly and is severe, it may indicate a collapsed column, which will need to be replaced.
Q5: I see ghost peaks in my chromatogram. Where could they be coming from?
A5: Ghost peaks are extraneous peaks that can originate from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents or buffer salts can appear as ghost peaks, especially in gradient elution.
-
System Contamination: Carryover from a previous injection, contaminated injector components, or leaching from tubing can all cause ghost peaks.
-
Sample Preparation: Impurities introduced during sample handling or from filtration materials can result in unexpected peaks.
-
Degradation of this compound: Given its sensitivity, this compound may degrade in the sample vial, leading to the appearance of new peaks.
Troubleshooting Steps:
-
Run a blank gradient (without injecting a sample) to see if the ghost peaks are from the mobile phase or system.
-
Inject a vial containing only the sample solvent to check for contamination from the solvent or vial.
-
Ensure proper cleaning of the autosampler needle and injection port.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Pneumocandin C0
| Potential Cause | Recommended Action |
| Inappropriate Column Chemistry | Switch from a reversed-phase column to a HILIC or normal-phase silica (B1680970) column. |
| Incorrect Mobile Phase Composition | For HILIC, ensure a high percentage of organic solvent (e.g., 85-87% acetonitrile) with an acidic aqueous buffer (e.g., 13-15% 0.1% w/w ammonium (B1175870) acetate (B1210297) pH 4.5).[6] |
| Mobile Phase pH Not Optimal | Adjust the pH of the aqueous portion of the mobile phase. For HILIC, a pH of 4.5 is a good starting point.[6] |
| Flow Rate Too High | Decrease the flow rate to allow for better separation. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature (e.g., 30°C or 40°C).[3][7] |
Issue 2: Retention Time Shifts
| Potential Cause | Recommended Action |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate pH measurement and solvent ratios. |
| Column Equilibration is Insufficient | Allow the column to equilibrate with the mobile phase for an adequate amount of time before starting the analysis. |
| Fluctuations in Column Temperature | Use a column thermostat to maintain a consistent temperature. |
| Changes in Mobile Phase pH | Even small changes in pH can affect the retention of ionizable compounds like this compound.[8][9] Ensure the mobile phase is well-buffered. |
| Column Aging | Over time, the stationary phase can degrade, leading to shifts in retention time. Replace the column if performance deteriorates. |
Issue 3: Loss of Sensitivity / Small Peak Area
| Potential Cause | Recommended Action |
| Sample Degradation | This compound can degrade under acidic, basic, and oxidative conditions.[3] Prepare samples fresh and keep them in a cooled autosampler (e.g., 4°C).[3] |
| Poor Solubility | Ensure this compound is fully dissolved in the sample solvent. A co-solvent may be necessary for normal-phase chromatography.[1] |
| Incorrect Injection Volume | Verify the injection volume and ensure the autosampler is functioning correctly. |
| Detector Malfunction | Check the detector lamp and other settings to ensure they are optimal. |
Experimental Protocols
Protocol 1: HILIC-HPLC Method for Separation of this compound and C0
This protocol is based on methods developed for the separation of these closely related isomers.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 HPLC system or equivalent.[6]
-
Column: Supelco Ascentis Express HILIC (15 cm x 4.6 mm, 2.7 µm).[6]
-
Mobile Phase: 85% (v/v) Acetonitrile and 15% (v/v) 0.1% (w/w) Ammonium Acetate, pH adjusted to 4.5.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or Mass Spectrometer.
-
Protocol 2: Reversed-Phase HPLC Method for Analysis of this compound in the Presence of Other Impurities
This method is adapted from the analysis of Caspofungin Acetate and its related substances, including this compound.
-
Sample and Standard Preparation:
-
Diluent: Prepare a mixture of 0.8203 g/L Sodium Acetate solution (pH adjusted to 4.0 with glacial acetic acid) and Acetonitrile in a 4:1 ratio.[3][10]
-
Standard Solution: Accurately weigh about 55 mg of this compound standard into a 100 mL volumetric flask, dissolve and dilute to volume with the diluent.
-
Sample Solution: Accurately weigh about 55 mg of the sample into a 100 mL volumetric flask, dissolve and dilute to volume with the diluent. Use within 14 hours.[3]
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity Quaternary Pump or equivalent.[3][10]
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm).[3]
-
Mobile Phase A: 0.8203 g/L Sodium Acetate, pH 4.0 with glacial acetic acid.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-14.5 min: 33% B
-
14.5-35 min: 33-50% B
-
35-50 min: 50-80% B
-
50-70 min: Hold at 33% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Autosampler Temperature: 4°C.[3]
-
Injection Volume: 10 µL.[3]
-
Detection: UV at 210 nm.
-
Quantitative Data Summary
| Parameter | HILIC Method | Reversed-Phase Method |
| Column Type | Supelco Ascentis Express HILIC | YMC Hydrosphere C18 |
| Column Dimensions | 15 cm x 4.6 mm, 2.7 µm | 150 x 4.6 mm, 3 µm |
| Mobile Phase | 85% ACN, 15% 0.1% Ammonium Acetate, pH 4.5 | Gradient of ACN in Sodium Acetate buffer, pH 4.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 30°C |
| Typical Retention Time | Varies with exact conditions, focus on resolution | Dependent on gradient |
| Resolution (B0/C0) | Baseline separation is achievable | Not suitable for B0/C0 separation |
| USP Tailing Factor (Typical) | < 1.5 | < 1.5 |
| Repeatability (%RSD) | < 2% | < 2% |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Caption: Logical steps to identify the source of ghost peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. EP2464374B1 - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
- 3. impactfactor.org [impactfactor.org]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. WO2011019285A1 - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
- 7. KR20120059554A - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pneumocandin B0 Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in Pneumocandin B0 production, with a focus on overcoming feedback inhibition.
Frequently Asked Questions (FAQs)
Q1: My Glarea lozoyensis fermentation is resulting in low yields of this compound. What are the common causes and solutions?
A1: Low yields of this compound are often attributed to feedback inhibition, where the accumulation of the product inside the fungal mycelia becomes toxic, leading to reduced productivity and even cell death.[1] Other contributing factors can include the presence of competing biosynthetic pathways and suboptimal fermentation conditions.
Troubleshooting Strategies:
-
Genetic Modification:
-
Eliminate Byproduct Formation: The production of Pneumocandin A0, a common byproduct, competes for precursors with this compound. Disrupting the GLOXY4 gene, which is responsible for a key step in Pneumocandin A0 synthesis, can lead to the exclusive production of this compound and a significant increase in its titer.[2][3][4]
-
Modulate Cellular Stress Response: The deletion of the Glyap1 gene, a regulator of oxidative stress, has been shown to increase this compound production per unit of biomass.[5][6] This is linked to the role of reactive oxygen species (ROS) in signaling pathways that regulate secondary metabolite production.[6][7]
-
-
Fermentation Process Optimization:
-
Enhance Secretion: this compound is primarily stored within the mycelia.[1] Adding surfactants, such as Sodium Dodecyl Sulfate (SDS), to the fermentation broth can increase cell membrane permeability, promoting the secretion of this compound and relieving intracellular feedback inhibition.[5][8]
-
Osmotic Stress Control: Implementing a fed-batch strategy that maintains osmotic stress in the culture has been demonstrated to enhance this compound production.[3][7] This can also lead to the accumulation of precursor amino acids like proline and glutamate.[7]
-
Precursor Supplementation: The addition of amino acid precursors, particularly proline, to the fermentation medium can boost this compound synthesis.[5]
-
Q2: How can I eliminate the production of the byproduct Pneumocandin A0?
A2: The most effective method to eliminate Pneumocandin A0 production is through the targeted knockout of the GLOXY4 gene in Glarea lozoyensis. The GLOXY4 enzyme is essential for the synthesis of a specific precursor required for Pneumocandin A0, and its absence redirects the metabolic flux entirely towards this compound production.[2][3][4]
Q3: What is the underlying mechanism of feedback inhibition in this compound production?
A3: Feedback inhibition in this compound production is primarily due to the accumulation of the final product within the fungal mycelia. This intracellular accumulation leads to cytotoxicity, growth inhibition, and ultimately, a decrease in productivity.[1] While direct allosteric inhibition of a specific biosynthetic enzyme by this compound has not been definitively established, the toxic effect of the accumulated product is a well-documented limiting factor. Strategies to overcome this focus on enhancing the secretion of this compound out of the cell or creating intracellular storage sinks, such as lipid droplets, to sequester the product and reduce its cytotoxic effects.[1]
Troubleshooting Guides
Issue: Suboptimal Yield Despite Strain Optimization
Even with genetically modified strains, suboptimal yields can occur due to fermentation conditions. This guide provides a systematic approach to troubleshooting your fermentation process.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intracellular Product Accumulation | Introduce a surfactant (e.g., 1.0 g/L SDS) during the late exponential growth phase. | Increased secretion of this compound into the medium, relieving feedback inhibition and boosting overall yield. |
| Precursor Limitation | Supplement the fermentation medium with L-proline. | Increased availability of a key building block for the this compound peptide core, leading to higher production. |
| Suboptimal Metabolic State | Implement an osmotic stress control fed-batch strategy using a carbon source like mannitol (B672). | Enhanced production through activation of stress-response pathways and increased precursor availability. |
| Competing Carbon Flux | Utilize a co-fermentation strategy with both mannitol and glucose as carbon sources. | A balanced supply of carbon for both growth and secondary metabolite production, leading to improved yields. |
Quantitative Data Summary
The following tables summarize the reported quantitative improvements in this compound production using various strategies.
Table 1: Genetic Modification Strategies
| Genetic Modification | Effect on Production | Fold Increase/Yield | Reference |
| GLOXY4 Gene Disruption | Exclusive production of this compound | 9.5-fold increase in titer | [2][3] |
| Glyap1 Gene Deletion | Increased production per unit biomass | 38.78 mg/g DCW (50% increase) | [5][6] |
Table 2: Fermentation Optimization Strategies
| Optimization Strategy | Key Parameter | Effect on Production | Yield/Improvement | Reference |
| Surfactant Addition | 1.0 g/L SDS | Enhanced secretion | 2528.67 mg/L (37.63% increase) | [8][9] |
| Osmotic Stress Control | Fed-batch with mannitol | Increased productivity | 2711 mg/L (34.67% improvement) | [3][7] |
| Carbon Source Optimization | Mannitol and glucose co-fermentation | Increased yield | 65% increase | [5] |
Experimental Protocols
Protocol 1: GLOXY4 Gene Disruption in Glarea lozoyensis
This protocol is adapted from established methods for gene disruption in G. lozoyensis.
1. Construction of the Disruption Vector:
-
Amplify ~1.2 kb upstream and downstream homologous fragments of the GLOXY4 gene from G. lozoyensis genomic DNA using high-fidelity polymerase.
-
Primer design should incorporate unique restriction sites for subsequent cloning.
-
Clone the upstream and downstream fragments into a vector containing a selectable marker, such as the hygromycin resistance gene (hygR), flanking the marker.
2. Fungal Transformation (Agrobacterium tumefaciens-mediated):
-
Introduce the final disruption vector into A. tumefaciens.
-
Prepare a conidial suspension of G. lozoyensis.
-
Co-cultivate the A. tumefaciens carrying the disruption vector with the G. lozoyensis conidia on induction medium.
-
After co-cultivation, transfer the fungal culture to a selection medium containing hygromycin to select for transformants.
3. Verification of Gene Disruption:
-
Isolate genomic DNA from putative transformants.
-
Perform PCR analysis using primers specific to the GLOXY4 gene and the hygromycin resistance gene to confirm the homologous recombination event.
-
Further confirm the absence of Pneumocandin A0 production through HPLC analysis of fermentation extracts.
Protocol 2: General Protocol for Gene Knockout in Glarea lozoyensis using CRISPR/Cas9
This protocol provides a general workflow for gene editing in G. lozoyensis, which has been successfully applied for genes like gloF.[10]
1. Design and Construction of sgRNA Expression Cassette:
-
Identify a suitable protospacer adjacent motif (PAM) sequence within the target gene (e.g., Glyap1).
-
Design a specific single-guide RNA (sgRNA) targeting this sequence.
-
Synthesize and clone the sgRNA expression cassette into a suitable vector.
2. Preparation of Cas9 and Donor DNA:
-
A vector expressing Cas9 endonuclease is required.
-
For homologous recombination-mediated knockout, prepare a donor DNA template containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene.
3. Protoplast Transformation:
-
Generate protoplasts from young G. lozoyensis mycelia using cell wall-degrading enzymes.
-
Co-transform the protoplasts with the Cas9 expression vector, the sgRNA expression vector, and the donor DNA template using a polyethylene (B3416737) glycol (PEG)-mediated method.
4. Selection and Screening of Mutants:
-
Regenerate the transformed protoplasts on a selection medium corresponding to the marker used in the donor DNA.
-
Screen the resulting colonies by PCR to identify successful gene knockout events.
-
Confirm the desired phenotype (e.g., altered this compound production) through fermentation and analytical methods like HPLC.
Visualizations
Caption: this compound Biosynthesis Pathway.
Caption: Experimental Workflow for Gene Disruption.
Caption: Overcoming Feedback Inhibition.
Caption: ROS-Dependent Signaling in this compound Production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glyap1 regulates this compound synthesis by controlling the intracellular redox balance in Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel osmotic stress control strategy for improved this compound production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of SDS on release of intracellular this compound in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR/Cas9-Based Genome Editing in the Filamentous Fungus Glarea lozoyensis and Its Application in Manipulating gloF - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pneumocandin B0 Titer in Glarea lozoyensis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the genetic engineering of Glarea lozoyensis to increase Pneumocandin B0 (PB0) production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound production after genetic modification. | 1. Inefficient gene knockout or overexpression. 2. Disruption of essential genes in the PB0 biosynthetic pathway. 3. Suboptimal fermentation conditions. | 1. Verify genetic modification by PCR and sequencing. For overexpression, confirm transcript levels using RT-qPCR. 2. Ensure that the targeted gene is not essential for PB0 biosynthesis. For example, knocking out glhyp or glhtyC leads to a complete loss of PB0 production[1]. 3. Optimize fermentation parameters such as temperature, pH, and media composition. The combination of mannitol (B672) and glucose as carbon sources has been shown to increase PB0 yield[2]. |
| High levels of byproduct Pneumocandin A0. | The GLOXY4 gene, which is responsible for the biosynthesis of 4S-methyl-l-proline (a precursor for Pneumocandin A0), is active. | Disrupt the GLOXY4 gene. This has been shown to abolish Pneumocandin A0 production and can increase the titer of this compound by up to 9.5-fold[3][4]. |
| Presence of other competing byproducts like 6-methylsalicylic acid (6-MSA) or pyranidine E. | Active competing metabolic pathways that divert precursors away from PB0 synthesis. | Knock out the core genes in the biosynthetic gene clusters for 6-MSA and pyranidine E. This has been shown to increase the PB0 titer[5]. |
| Low efficiency of CRISPR-Cas9 gene editing. | 1. Inefficient protoplast transformation. 2. Suboptimal sgRNA design. 3. Low Cas9 expression or activity. | 1. Optimize protoplast preparation and transformation protocols[1]. 2. Design and test multiple sgRNAs targeting the gene of interest. A dual-sgRNA strategy can increase editing efficiency[1]. 3. Use a strong constitutive promoter to drive Cas9 expression[1]. |
| Engineered strain shows reduced growth or fitness. | 1. The genetic modification has unintended pleiotropic effects. 2. Accumulation of toxic intermediates. | 1. Analyze the growth phenotype of the mutant strain compared to the wild type. Consider alternative genetic modification strategies. 2. Analyze the metabolome of the engineered strain to identify any accumulated toxic compounds. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the genetic engineering of Glarea lozoyensis for enhanced this compound production.
Q1: What are the primary genetic engineering strategies to increase this compound titer in Glarea lozoyensis?
A1: The main strategies include:
-
Disrupting competing pathways: This involves knocking out genes responsible for the production of byproducts. A key example is the disruption of the GLOXY4 gene to eliminate the production of the closely related Pneumocandin A0, thereby channeling precursors towards this compound synthesis[3][6][7]. Similarly, knocking out pathways for 6-methylsalicylic acid and pyranidine E can also enhance PB0 production[5].
-
Overexpressing key biosynthetic genes: Increasing the expression of rate-limiting enzymes and regulatory proteins within the pneumocandin biosynthetic gene cluster can significantly boost the final titer. Genes that have been successfully overexpressed include the thioesterase GLHYD, two cytochrome P450s (GLP450s), chorismate synthase GLCS, and the global transcriptional activator GLHYP[5]. Overexpression of glhyp has been shown to increase PB0 production by 2.38-fold[1].
-
CRISPR-Cas9 Mediated Gene Editing: This powerful tool allows for precise and efficient gene knockouts and knock-ins, facilitating the rapid engineering of G. lozoyensis strains[8][9][10].
Q2: How can I exclusively produce this compound without Pneumocandin A0?
A2: Pneumocandin A0 differs from this compound by the presence of a 4S-methyl-l-proline residue instead of a 3S-hydroxyl-l-proline. The biosynthesis of 4S-methyl-l-proline is dependent on the enzyme encoded by the GLOXY4 gene[3][6][7]. By knocking out or disrupting the GLOXY4 gene, the production of Pneumocandin A0 can be completely abolished, leading to the exclusive production of this compound[3][6][7].
Q3: What is the role of the transcriptional activator GLHYP in this compound production?
A3: GLHYP is a global transcriptional activator that plays a crucial role in regulating the pneumocandin biosynthetic gene cluster. Deletion of glhyp results in the silencing of almost all genes within the cluster and a complete loss of this compound biosynthesis[1]. Conversely, overexpression of glhyp has been demonstrated to significantly increase this compound production[1][5].
Q4: Are there non-genetic strategies to improve this compound yield?
A4: Yes, in addition to genetic engineering, several process-based strategies have been shown to enhance this compound production. These include:
-
Low-Temperature Adaptive Laboratory Evolution (ALE): This method has been used to improve the membrane permeability of G. lozoyensis, which can alleviate feedback inhibition and increase the secretion of this compound[11][12].
-
Osmotic Stress Control: Utilizing a fed-batch strategy with controlled osmotic stress, for instance by using mannitol as a carbon source, can lead to increased this compound titers[13][14].
-
Media Optimization: The choice of carbon and nitrogen sources can significantly impact yield. For example, using a combination of mannitol and glucose as carbon sources has been shown to be beneficial[2].
Quantitative Data Summary
The following tables summarize the quantitative impact of various genetic modifications on this compound titer.
Table 1: Effect of Gene Knockout on this compound Production
| Target Gene(s) | Genetic Modification | Effect on this compound Titer | Reference |
| GLOXY4 | Knockout | 9.5-fold increase and exclusive production of PB0 | [3] |
| gl6-ma and glpyrE | Knockout of competing pathways | 35.0% increase (to 1.66 g/L) | [5] |
| glhyp | Knockout | Complete loss of PB0 production | [1] |
| glhtyC | Knockout | Complete loss of PB0 production | [1] |
| gltrt | Knockout | Reduced PB0 production | [1] |
| gl10050 | Knockout | Reduced PB0 production | [1] |
Table 2: Effect of Gene Overexpression on this compound Production
| Overexpressed Gene(s) | Effect on this compound Titer | Reference |
| glhyp (global transcriptional activator) | 2.38-fold increase | [1] |
| Combinatorial overexpression of GLHYD, GLP450s, GLCS, and GLHYP with knockout of competing pathways | 108.7% increase (to 2.63 g/L) | [5] |
Experimental Protocols & Visualizations
This compound Biosynthetic Pathway and Key Genetic Interventions
The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS)[3]. The diagram below illustrates the simplified biosynthetic pathway and highlights key points for genetic intervention.
Caption: Simplified this compound biosynthetic pathway and competing pathways.
Experimental Workflow for CRISPR-Cas9 Mediated Gene Knockout in G. lozoyensis
The following diagram outlines a typical workflow for performing a gene knockout in G. lozoyensis using the CRISPR-Cas9 system.
Caption: Workflow for CRISPR-Cas9 gene knockout in Glarea lozoyensis.
Logical Relationship of Genetic Strategies for Enhancing this compound Titer
This diagram illustrates the logical combination of different genetic engineering strategies to achieve a high-yield this compound producing strain.
Caption: Logical flow of genetic modifications to enhance this compound production.
References
- 1. Exploration of the pneumocandin biosynthetic gene cluster based on efficient CRISPR/Cas9 gene editing strategy in Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CRISPR/Cas9-Based Genome Editing in the Filamentous Fungus Glarea lozoyensis and Its Application in Manipulating gloF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 12. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel osmotic stress control strategy for improved this compound production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Impact of dissolved oxygen levels on Pneumocandin B0 fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pneumocandin B0 fermentation, with a specific focus on the impact of dissolved oxygen (DO) levels.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dissolved oxygen (DO) level for this compound fermentation?
A1: Maintaining a specific dissolved oxygen level is crucial for successful this compound production. Generally, DO levels should be maintained at or above 20-30% of air saturation.[1][2][3] One study found that by controlling pellet morphology, DO could be maintained above 30%, which led to a 40% increase in the this compound yield.[1][3] Another fermentation protocol specifies that the DO should not be less than 20%.[2]
Q2: How does low dissolved oxygen affect this compound production?
A2: Low dissolved oxygen levels can be detrimental to this compound production. Insufficient oxygen can limit the growth of the producing fungus, Glarea lozoyensis, and negatively impact the biosynthetic pathway of this compound, which involves several oxygenase enzymes.[4][5][6] This can lead to reduced yields and potentially alter the ratio of this compound to other analogues.[5][7] High broth viscosity due to fungal morphology can lead to oxygen limitation and lower product yields.[3]
Q3: What are the common methods to control dissolved oxygen during fermentation?
A3: Dissolved oxygen concentration is typically controlled by manipulating three main parameters:
-
Agitation Speed: Increasing the agitation or stirrer speed improves the mixing and enhances the transfer of oxygen from the gas phase to the liquid medium.[8][9]
-
Aeration Rate: Increasing the flow rate of sterile air or oxygen-enriched air into the fermenter provides more oxygen for dissolution.[8]
-
Partial Pressure of Oxygen: Using pure oxygen or oxygen-enriched air in the gas supply increases the driving force for oxygen to dissolve in the broth.[8]
Q4: Can dissolved oxygen levels affect the morphology of Glarea lozoyensis?
A4: While DO is critical for growth, the morphology of Glarea lozoyensis (e.g., pellet size) can, in turn, significantly impact dissolved oxygen levels. Large, dense pellets can lead to oxygen transfer limitations within the pellet, creating anaerobic cores.[1] Controlling pellet diameter to a smaller size (0.3-0.5 mm) has been shown to help maintain DO levels above 30%, improving nutrient and oxygen uptake.[1]
Q5: How does dissolved oxygen relate to oxidative stress and this compound biosynthesis?
A5: Oxidative stress and the generation of reactive oxygen species (ROS) are known to be involved in regulating this compound biosynthesis.[4][10][11] While sufficient oxygen is necessary for the activity of oxygenase enzymes in the biosynthetic pathway, excessively high DO can lead to increased oxidative stress, which may have complex and potentially negative effects on the fungus if not properly managed.[12] Some studies have shown that osmotic stress can activate ROS-dependent signal transduction, leading to increased this compound production.[10][11]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Actions |
| Low this compound Titer | 1. Sub-optimal Dissolved Oxygen: DO levels are consistently below 20%.[2] | 1a. Gradually increase the agitation speed. 1b. Increase the aeration rate (vvm). 1c. If available, supplement the inlet air with pure oxygen. |
| 2. Poor Mass Transfer: High broth viscosity due to filamentous growth or large pellets.[3] | 2a. Optimize the seed culture conditions to promote the formation of smaller, more compact pellets.[1] 2b. Consider the use of surfactants, which have been shown to improve the release of intracellular this compound. | |
| 3. Nutrient Limitation: Depletion of essential nutrients in the fermentation medium. | 3a. Implement a fed-batch strategy to supply nutrients throughout the fermentation.[10][13] | |
| Dissolved Oxygen Crash During Fermentation | 1. Rapid Microbial Growth: Exponential growth phase leads to high oxygen consumption. | 1a. Proactively increase agitation and aeration rates just before the expected exponential growth phase. |
| 2. Probe Malfunction: The DO probe is fouled or not calibrated correctly. | 2a. Perform regular cleaning and calibration of the DO probe. | |
| 3. Mechanical Failure: Issues with the agitator or air sparger. | 3a. Visually inspect the fermenter for proper agitation and air distribution. | |
| High Impurity Profile (e.g., Pneumocandin A0) | 1. Sub-optimal Fermentation Conditions: DO, pH, or temperature may be favoring the production of other analogues. | 1a. Tightly control DO levels in the optimal range (above 20-30%). 1b. Review and optimize other critical parameters like pH and temperature.[14] |
| 2. Strain Genetics: The production strain may naturally produce a high ratio of impurities. | 2a. Consider strain improvement through mutagenesis or genetic engineering to disrupt the biosynthesis of unwanted analogues.[5][6][14] |
Experimental Protocols
Protocol 1: Determination of Optimal Dissolved Oxygen Level
Objective: To identify the optimal DO concentration for maximizing this compound production in a lab-scale fermenter.
Methodology:
-
Prepare and sterilize the fermentation medium and the fermenter.
-
Inoculate the fermenter with a seed culture of Glarea lozoyensis.
-
Set up a cascade control loop for DO. The primary control parameter will be the agitation speed, followed by the aeration rate.
-
Run a series of fermentations, each with a different DO setpoint (e.g., 20%, 30%, 40%, 50% air saturation).
-
Maintain all other parameters (temperature, pH) constant across all experiments.
-
Collect samples at regular intervals for the analysis of biomass (Dry Cell Weight), substrate consumption, and this compound concentration (using HPLC).[5][15]
-
Compare the final this compound titers and productivities from each fermentation to determine the optimal DO level.
Protocol 2: DO Probe Calibration (Electrochemical)
Objective: To ensure accurate measurement of dissolved oxygen by the DO probe.
Methodology:
-
Zero Point Calibration:
-
Place the DO probe in a solution of sodium sulfite (B76179) (a strong oxygen scavenger) or sparge the calibration vessel with nitrogen gas until the reading stabilizes at zero.
-
Adjust the meter to read 0%.
-
-
Span (100%) Calibration:
-
Place the probe in the fermenter filled with the sterile medium before inoculation.
-
Saturate the medium with oxygen by sparging with air at the intended fermentation temperature and pressure while agitating.
-
Wait for the reading to stabilize. This reading represents 100% air saturation under those specific conditions.
-
Adjust the meter to read 100%.
-
Quantitative Data Summary
Table 1: Impact of Dissolved Oxygen on this compound Fermentation Parameters
| DO Level (% Air Saturation) | This compound Yield Increase (%) | Dry Cell Weight (DCW) Increase (%) | Reference |
| >30% (achieved via morphology control) | 40 | 18.8 | [1] |
| Not less than 20% | - | - | [2] |
Table 2: Example of a DO-pH Control Strategy
| Fermentation Time (h) | Target DO (%) | pH Control Range | Reference |
| 72-96 | ≥ 45% | 5.0 - 5.4 | [2] |
| 96-110 | 35-45% | 5.4 - 5.8 | [2] |
| 110-130 | 25-35% | 5.8 - 6.2 | [2] |
| >130 | < 25% | 6.2 - 6.6 | [2] |
Visualizations
Caption: Workflow for automatic DO control during fermentation.
Caption: Role of oxygen in this compound biosynthesis.
References
- 1. Effect of SDS on release of intracellular this compound in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106755225B - Fermentation method of this compound - Google Patents [patents.google.com]
- 3. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and this compound Yield of Glarea lozoyensis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. Novel osmotic stress control strategy for improved this compound production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Dissolved Oxygen (DO) on Fermentation and Control Measures | Meckey [meckey.com]
- 13. Strain Breeding and Fermentation Process Optimization for Production of this compound by Filamentous fungus [cjph.com.cn]
- 14. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pneumocandin B0 Secretion with SDS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the use of surfactants, specifically Sodium Dodecyl Sulfate (SDS), to improve the secretion of Pneumocandin B0 from Glarea lozoyensis.
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of using SDS in Glarea lozoyensis fermentation for this compound production?
A1: The primary benefit of adding SDS during the late fermentation stage is a significant increase in the yield of this compound.[1] Reports have shown that the yield can be increased by as much as 38%, achieving concentrations up to 2529 mg/L.[1][2][3][4][5] This enhancement is attributed to the increased permeability of the fungal cell membrane, which facilitates the release of the intracellularly accumulated this compound.[5][6]
Q2: How does SDS increase this compound secretion?
A2: this compound is a hydrophobic secondary metabolite that tends to accumulate within the mycelia of Glarea lozoyensis.[6][7] SDS, an anionic surfactant, is believed to interact with the phospholipids (B1166683) in the cell membrane, altering its structure and increasing its permeability.[5] This allows the intracellular this compound to be released into the fermentation broth, thereby alleviating potential feedback inhibition and leading to a higher overall yield.[5][6]
Q3: Are there other surfactants that can be used to enhance echinocandin production?
A3: Yes, other surfactants have been shown to increase the yield of echinocandins. For instance, the addition of Tween-80 to the fermentation medium has been reported to increase echinocandin B yield.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low this compound yield despite SDS addition. | 1. Suboptimal SDS Concentration: The concentration of SDS is critical; too high a concentration can be detrimental to cell viability and production.[2][6] 2. Incorrect Timing of SDS Addition: Adding SDS too early in the fermentation can negatively impact biomass accumulation. | 1. Optimize SDS Concentration: The most effective concentration of SDS has been reported to be 1.0 g/L.[2][6] Concentrations above this may lead to a sharp decrease in yield.[2][6] 2. Optimize Timing of Addition: The optimal time to add SDS is during the late fermentation stage. One study found that adding 1.0 g/L of SDS on the 13th day of fermentation yielded the best results.[3][4][6] |
| Decreased biomass after SDS addition. | Cell Lysis: High concentrations of SDS can disrupt cell membranes to the point of causing cell death. | Monitor Biomass: A slight decrease in dry cell weight (DCW) may be observed. One study noted a 6.42% decrease in DCW with the addition of SDS.[6] If a drastic decrease is observed, consider lowering the SDS concentration or adding it at a later time point. |
| Inconsistent results between batches. | Variability in Fermentation Conditions: Factors such as pH, temperature, and media composition can influence the effectiveness of SDS treatment. | Standardize Fermentation Parameters: Ensure that the initial pH of the seed and fermentation media are consistent. A culture medium pH below 4.0 or above 8.0 can negatively affect this compound stability.[1] Maintain a consistent two-stage temperature control strategy if applicable.[1] |
Quantitative Data Summary
The following tables summarize the quantitative impact of SDS addition on this compound production as reported in the literature.
Table 1: Effect of Optimal SDS Addition on this compound Yield
| Parameter | Conventional Batch Fermentation | Extractive Batch Fermentation (with 1.0 g/L SDS) | Percentage Increase |
| Maximum this compound Yield | Not explicitly stated, but implied to be lower | 2528.67 mg/L[3][4][5][6] | 37.63%[3][4][5][6] |
| Extracellular this compound Yield | Not explicitly stated, but implied to be lower | 580.33 mg/L[3][4][5][6] | 154%[3][4][5][6] |
Table 2: Effect of Different Surfactants on this compound Yield
| Surfactant (at 0.1 g/L) | Effect on this compound Yield |
| SDS | Beneficial[2] |
| Tween-80 | Beneficial[2] |
| DMSO | Beneficial[2] |
| Span-80 | Promoted growth, not yield[2] |
| SAG471 | Promoted growth, not yield[2] |
| CTAB | Promoted growth, not yield[2] |
Experimental Protocols
Protocol 1: Extractive Batch Fermentation of Glarea lozoyensis with SDS
This protocol is based on the methodology described by Yuan et al. (2019).[6]
1. Microorganism and Media:
- Strain: Glarea lozoyensis CCTCC M 2019020 Q1, a mutant of Glarea lozoyensis ATCC 74030.[6]
- Seed Medium: Glucose 40 g/L, soybean powder 20 g/L, KH₂PO₄ 1 g/L, and trace element solution 10 mL. Adjust initial pH to 5.0.[6]
- Fermentation Medium: Glucose 20.0 g/L, D-mannitol 80 g/L, soybean meal 20 g/L, and K₂HPO₄ 2.5 g/L. Adjust initial pH to 6.8.[6]
2. Fermentation Process:
- Inoculate the seed medium and incubate for the required duration to achieve sufficient biomass.
- Transfer the seed culture to the fermentation medium.
- Carry out the fermentation under controlled conditions (e.g., temperature, agitation).
- On day 13 of the fermentation, add a sterile solution of SDS to achieve a final concentration of 1.0 g/L.[3][4][6]
- Continue the fermentation and monitor this compound production.
3. Analysis:
- Measure the concentration of this compound in both the mycelia and the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Determine the dry cell weight (DCW) to assess biomass.
Visualizations
Caption: Workflow for enhancing this compound secretion using SDS.
Caption: Mechanism of SDS-induced this compound secretion.
References
- 1. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of SDS on release of intracellular this compound in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mutagenesis of Glarea lozoyensis for Improved Pneumocandin B0 Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the mutagenesis of Glarea lozoyensis to develop strains with improved Pneumocandin B0 yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of mutagenesis in Glarea lozoyensis for this compound production?
The primary goal is to increase the production titer of this compound, which is the precursor for the antifungal drug Caspofungin. In the wild-type strain, this compound is a minor fermentation product compared to the more abundant Pneumocandin A0.[1] Mutagenesis aims to alter the fungus's metabolic pathways to favor the synthesis and accumulation of this compound.
Q2: What are the main strategies for improving this compound production?
There are two main strategies:
-
Random Mutagenesis: This involves exposing fungal spores (conidia) to mutagens like ultraviolet (UV) light or chemicals (e.g., N-methyl-N'-nitro-N-nitrosoguanidine - NTG) to induce random genetic mutations.[2][3] This is followed by extensive screening to identify mutants with desired characteristics.[4] The industrial strain G. lozoyensis ATCC 74030 was developed using this classical approach.[2]
-
Targeted Genetic Engineering: This is a rational design approach based on knowledge of the Pneumocandin biosynthetic gene cluster. The key target is the GLOXY4 gene, which encodes an oxygenase responsible for converting the this compound precursor into Pneumocandin A0.[1][5] Disrupting this gene, for example, via Agrobacterium tumefaciens-mediated transformation or CRISPR/Cas9, can lead to the exclusive production of this compound.[1][2]
Q3: Why is the Pneumocandin A0 to B0 ratio important?
In the wild-type G. lozoyensis strain, the ratio of Pneumocandin A0 to B0 (A0:B0) is approximately 7:1, making the purification of the desired B0 compound challenging and costly.[1] Successful strain improvement programs have managed to shift this ratio dramatically to 1:80, significantly simplifying downstream processing.[1]
Q4: How is this compound quantified after a mutagenesis experiment?
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for separating and quantifying Pneumocandins.[6] Crude extracts from fermentation broths are typically analyzed using a C18 reverse-phase column with detection at 210 nm.[1] Due to the structural similarity of Pneumocandin isomers, specialized methods like Hydrophilic Interaction Liquid Chromatography (HILIC) may be required for complete separation, especially from the C0 isomer.[6][7]
Troubleshooting Guides
This section addresses common problems encountered during the strain improvement workflow.
Problem 1: Low Mutation Rate or Low Frequency of High-Yielding Mutants
| Possible Cause | Troubleshooting Step |
| Suboptimal Mutagen Dosage: Too low a dose results in insufficient mutations; too high a dose leads to excessive cell death. | Action: Perform a dose-response curve (kill curve) to determine the optimal mutagen exposure. For UV mutagenesis, aim for a survival rate of 1-5%. For chemical mutagens, titrate the concentration and exposure time to achieve a similar survival rate.[8] |
| Inefficient Screening Method: The screening assay is not sensitive enough to detect small improvements or is too labor-intensive for the required throughput. | Action: Develop a high-throughput screening (HTS) method. Consider using a multi-step approach, such as an initial antimicrobial activity assay followed by TLC and confirmatory HPLC for the most promising candidates.[9] |
| Instability of Mutants: High-yielding mutants revert to a low-production phenotype after several generations. | Action: After isolating a promising mutant, perform multiple rounds of subculturing to confirm its genetic stability. Store stable mutants as spore suspensions at -80°C or in liquid nitrogen for long-term preservation. |
| Mutagenesis has reached a plateau: Successive rounds of random mutagenesis no longer yield significant improvements. | Action: Switch to a different mutagenic agent (e.g., from UV to a chemical mutagen) or consider rational genetic engineering approaches if the biosynthetic pathway is known.[2][10] Adaptive Laboratory Evolution (ALE) under specific stress conditions (e.g., low temperature) can also be an effective strategy.[11][12] |
Problem 2: Inconsistent Fermentation Results
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum: Inconsistent spore concentration or physiological state of the seed culture. | Action: Standardize the inoculum preparation. Use a hemocytometer to count spores and ensure a consistent spore concentration for inoculating seed cultures. Monitor the morphology and growth phase of the seed culture before inoculating the main fermentation.[13] |
| Suboptimal Culture Conditions: The fermentation medium composition, pH, or temperature is not optimal for the new mutant strain. | Action: Re-optimize fermentation parameters for the improved strain. This includes testing different nitrogen and carbon sources, pH profiles, and temperature settings. Media optimization can lead to significant yield increases.[2] |
| Morphological Issues: The fungal morphology (e.g., large pellets vs. dispersed mycelia) in submerged culture is affecting nutrient uptake and oxygen transfer. | Action: Optimize the seed medium and agitation speed to control fungal morphology. Small, compact pellets are often associated with higher productivity.[13] |
Problem 3: Difficulty in Analyzing this compound
| Possible Cause | Troubleshooting Step |
| Poor HPLC Resolution: Co-elution of this compound with other isomers (e.g., A0 or C0). | Action: Modify the HPLC method. Adjust the mobile phase gradient, switch to a different column chemistry (e.g., HILIC), or change the pH of the mobile phase.[7][14] |
| Low Signal/Sensitivity: The concentration of this compound in the extract is below the limit of detection. | Action: Concentrate the sample extract using solid-phase extraction (SPE) before HPLC analysis. Ensure the detector wavelength is set correctly (210 nm).[1] |
| Matrix Effects: Other components in the crude extract are interfering with the analysis. | Action: Perform a sample clean-up step. This can involve liquid-liquid extraction or SPE to remove interfering compounds before injecting the sample into the HPLC system. |
Data Presentation: Yield Improvement
The following tables summarize quantitative data from successful strain improvement studies on G. lozoyensis.
Table 1: Improvement via Random Mutagenesis and Process Optimization
| Strain | Method | This compound Titer (µg/mL) | Fold Increase | A0:B0 Ratio | Reference |
|---|---|---|---|---|---|
| ATCC 20868 (Wild-Type) | - | 18 | - | 7:1 | [2] |
| ATCC 74030 | Chemical Mutagenesis | 241 | 13.4 | - | [2] |
| Optimized Mutant | Mutagenesis & Medium Optimization | - | - | 1:80 | [1] |
| ALE50 Strain | Adaptive Laboratory Evolution | ~2131 | 1.32 (vs. starting strain) | - |[11][15] |
Table 2: Improvement via Targeted Gene Disruption
| Strain | Genetic Modification | This compound Titer | Fold Increase (vs. WT) | Key Outcome | Reference |
|---|---|---|---|---|---|
| Wild-Type (WT) | None | Baseline | - | Produces mainly Pneumocandin A0 | [1] |
| ΔGLOXY4 Mutant | Disruption of GLOXY4 gene | 9.5x WT level | 9.5 | Exclusive production of this compound |[1] |
Experimental Protocols
Protocol 1: General UV Mutagenesis of G. lozoyensis Conidia
-
Spore Suspension Preparation: Harvest conidia from a mature (10-14 days) agar (B569324) plate culture of G. lozoyensis by adding sterile 0.05% Tween 20 solution and gently scraping the surface.
-
Filtration and Washing: Filter the suspension through sterile glass wool to remove mycelial fragments. Centrifuge the spores, discard the supernatant, and wash twice with sterile saline (0.9% NaCl).
-
Spore Counting: Resuspend the spores in sterile saline and determine the concentration using a hemocytometer. Adjust the concentration to 10⁶ - 10⁷ conidia/mL.
-
UV Exposure:
-
Pipette 5 mL of the spore suspension into a sterile petri dish (without the lid).
-
Place the dish under a UV lamp (254 nm) at a fixed distance.
-
Expose the suspension for varying time intervals (e.g., 0, 30, 60, 90, 120, 180 seconds) to generate a kill curve.[8] The procedure should be conducted in a dark room to prevent photoreactivation.
-
Gently agitate the dish during exposure to ensure uniformity.
-
-
Plating and Incubation:
-
Prepare serial dilutions of the irradiated spore suspension.
-
Plate the dilutions onto a suitable agar medium.
-
Incubate the plates in the dark at 25°C for 7-10 days.
-
-
Screening: Calculate the survival rate. Select plates from an exposure time that resulted in a 95-99% kill rate for further screening of high-yielding colonies.
Protocol 2: HPLC Quantification of this compound
-
Sample Preparation:
-
Extract the fermentation broth (whole broth, including mycelia) with a suitable organic solvent like methanol (B129727) or acetonitrile.
-
Vortex or sonicate to ensure complete extraction.
-
Centrifuge to pellet cell debris and filter the supernatant through a 0.22 µm filter before analysis.
-
-
HPLC Conditions (Example): [1]
-
Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 100% Mobile Phase B over approximately 28 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a standard curve using pure this compound standard of known concentrations.
-
Calculate the concentration in the samples by comparing the peak area from the sample chromatogram to the standard curve.
-
Visualizations
Caption: Workflow for strain improvement via random mutagenesis and screening.
Caption: Simplified biosynthetic pathway leading to this compound and A0.
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current challenges of research on filamentous fungi in relation to human welfare and a sustainable bio-economy: a white paper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. KR20120059554A - Separation and/or purification of this compound from c0 - Google Patents [patents.google.com]
- 8. ProtocolsUVLibrary < Lab < TWiki [barricklab.org]
- 9. New and highly efficient methodology for screening high-yield strains of cytotoxic deacetylmycoepoxydiene (DAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and this compound Yield of Glarea lozoyensis [frontiersin.org]
- 14. joac.info [joac.info]
- 15. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Activity of Pneumocandin B0 and Echinocandin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of two naturally occurring echinocandins: Pneumocandin B0 and Echinocandin B. These compounds are the natural precursors to the clinically significant antifungal drugs, caspofungin and anidulafungin (B1665494), respectively. This document will delve into their shared mechanism of action, present available in vitro antifungal activity data for their semi-synthetic derivatives as a proxy, and outline the standardized experimental protocols for determining antifungal susceptibility.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Both this compound and Echinocandin B belong to the echinocandin class of lipopeptide antifungals. Their primary mechanism of action is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is a critical component in the biosynthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, these compounds disrupt the formation of the fungal cell wall, leading to osmotic instability and ultimately, cell death.[3] This targeted mechanism offers a significant therapeutic advantage as β-(1,3)-D-glucan is absent in mammalian cells, resulting in a high degree of selectivity and a favorable safety profile.[3]
Caption: Mechanism of action of this compound and Echinocandin B.
Comparative In Vitro Antifungal Activity
Direct head-to-head comparative studies on the in vitro activity of the natural precursors, this compound and Echinocandin B, are limited in publicly available literature. The majority of research focuses on their semi-synthetic derivatives, caspofungin (from this compound) and anidulafungin (from Echinocandin B), which have been optimized for clinical use. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for these derivatives against a range of common fungal pathogens, providing an indirect comparison of the potential of their parent compounds. The MIC is defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of Caspofungin (derived from this compound) against Candida Species
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | 0.008 - 8 | 0.03 | 0.12 |
| C. glabrata | 0.015 - 16 | 0.03 | 0.12 |
| C. parapsilosis | 0.06 - 8 | 0.25 | 1 |
| C. tropicalis | 0.015 - 8 | 0.03 | 0.12 |
| C. krusei | 0.03 - 4 | 0.06 | 0.25 |
Table 2: In Vitro Activity of Anidulafungin (derived from Echinocandin B) against Candida Species
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | 0.008 - 4 | 0.03 | 0.12 |
| C. glabrata | 0.015 - 8 | 0.06 | 0.12 |
| C. parapsilosis | 0.25 - 16 | 2 | 4 |
| C. tropicalis | 0.015 - 4 | 0.03 | 0.12 |
| C. krusei | 0.008 - 2 | 0.03 | 0.12 |
For filamentous fungi such as Aspergillus species, the endpoint is often the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of abnormal, stunted, and highly branched hyphae.
Table 3: In Vitro Activity of Caspofungin and Anidulafungin against Aspergillus Species
| Aspergillus Species | Compound | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) |
| A. fumigatus | Caspofungin | 0.008 - 4 | 0.03 | 0.06 |
| Anidulafungin | 0.008 - 0.125 | 0.008 | 0.015 | |
| A. flavus | Caspofungin | ≤0.015 - 0.12 | 0.03 | 0.06 |
| Anidulafungin | 0.008 - 0.125 | 0.008 | 0.015 | |
| A. niger | Caspofungin | ≤0.015 - 0.12 | 0.03 | 0.06 |
| Anidulafungin | 0.008 - 0.125 | 0.008 | 0.015 | |
| A. terreus | Caspofungin | ≤0.015 - 0.5 | 0.03 | 0.5 |
| Anidulafungin | 0.008 - 0.125 | 0.008 | 0.06 |
Note: The MIC and MEC values are compiled from multiple sources and can vary based on the specific isolates and testing methodologies used.
Experimental Protocols: Antifungal Susceptibility Testing
The in vitro activity of this compound and Echinocandin B is determined using standardized broth microdilution methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (Generalized Protocol)
-
Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.
-
-
Antifungal Agent Preparation:
-
Stock solutions of this compound and Echinocandin B are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Control wells, including a drug-free growth control and a sterility control, are also included.
-
The plates are incubated at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
-
-
Endpoint Determination:
-
MIC (for yeasts): The lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control is determined visually or using a spectrophotometer.
-
MEC (for molds): The lowest drug concentration at which abnormal, short, and branched hyphal growth is observed using an inverted microscope.
-
Caption: General experimental workflow for MIC/MEC determination.
Conclusion
This compound and Echinocandin B are potent natural antifungal compounds that share a common and highly specific mechanism of action. While direct comparative efficacy data for these natural precursors is not extensively available, the in vitro activity of their respective semi-synthetic derivatives, caspofungin and anidulafungin, demonstrates broad and potent activity against a wide range of clinically important fungal pathogens, particularly Candida and Aspergillus species. The continued study of these natural compounds and their analogs is crucial for the development of new and improved antifungal therapies.
References
- 1. In Vitro Susceptibility of Invasive Isolates of Candida spp. to Anidulafungin, Caspofungin, and Micafungin: Six Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandins for the Treatment of Invasive Aspergillosis: from Laboratory to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
Pneumocandin B0: A Comparative Analysis of its Antifungal Spectrum Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of Pneumocandin B0 and its close derivatives against various clinically relevant Candida species. While direct and comprehensive Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly available literature, this guide leverages data from its semi-synthetic derivative, Caspofungin, and other pneumocandin analogues to provide a robust understanding of its potential antifungal spectrum. This compound is a naturally occurring lipopeptide antifungal agent produced by the fungus Glarea lozoyensis.[1][2] It is the direct precursor to Caspofungin, a widely used echinocandin antifungal drug.[1][3]
Spectrum of In Vitro Activity
Pneumocandins, including this compound and its derivatives, exhibit potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][4] This mechanism of action results in fungicidal activity against most Candida species.[5]
The following table summarizes the available MIC data for Caspofungin and other pneumocandin analogues against various Candida species. This data serves as a surrogate to infer the potential activity of this compound.
| Candida Species | Caspofungin MIC (µg/mL) | L-733,560 Mean MIC (µg/mL) | L-743,872 MIC Range (µg/mL) |
| C. albicans | ≤0.12 | 0.01 - 0.06 | 0.015 - 0.12 |
| C. glabrata | ≤0.12 | - | 0.03 - 0.25 |
| C. tropicalis | ≤0.12 | - | 0.03 - 0.25 |
| C. parapsilosis | ≤1 | 0.72 | 0.25 - 2.0 |
| C. krusei | ≤0.24 | 0.78 | 0.5 - 4.0 |
| C. lusitaniae | ≤0.5 | 0.15 | 0.25 - 2.0 |
| C. guilliermondii | - | 1.25 | 1.0 - >8.0 |
| C. kefyr | - | - | 0.03 - 0.12 |
Note: Data is compiled from multiple sources.[6][7][8] MIC values can vary depending on the specific isolate and testing methodology.
Studies have shown that a semisynthetic derivative of this compound, L-733,560, demonstrated potent activity against Candida albicans, Torulopsis glabrata (Candida glabrata), Candida tropicalis, and Candida kefyr, with less activity against Candida krusei, Candida lusitaniae, and Candida parapsilosis, and the least activity against Candida guilliermondii.[7] Another derivative, L-743,872, also showed excellent activity against azole-susceptible and -resistant strains of C. albicans, C. glabrata, C. tropicalis, C. parapsilosis, and C. kefyr.[6]
Experimental Protocols
The in vitro antifungal activity of this compound and its derivatives is primarily determined using the broth microdilution method, following standardized procedures from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Based on CLSI M27-A3)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
1. Preparation of Antifungal Agent:
-
This compound or its derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
A series of twofold dilutions of the antifungal agent is prepared in 96-well microtiter plates using RPMI 1640 medium. The final concentrations typically range from 0.008 to 16 µg/mL.
2. Inoculum Preparation:
-
Candida species are cultured on Sabouraud dextrose agar (B569324) for 24-48 hours.
-
A suspension of the yeast is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the standardized fungal inoculum.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at 35°C for 24 to 48 hours.[9]
4. MIC Determination:
-
The MIC is determined by visual inspection or by using a spectrophotometer to measure turbidity.
-
For echinocandins, the MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.[9]
Mechanism of Action
This compound and other echinocandins target the fungal cell wall, a structure that is absent in mammalian cells, providing a high degree of selective toxicity.[5] The primary target is the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan polymers.[1][4] These polymers are crucial for maintaining the structural integrity of the fungal cell wall.
By non-competitively inhibiting this enzyme, pneumocandins disrupt cell wall synthesis, leading to osmotic instability and ultimately, cell lysis and death.[10]
Conclusion
This compound, as the natural precursor to Caspofungin, possesses a potent antifungal activity profile against a broad range of Candida species. While direct comparative MIC data for this compound is not extensively available, the data from its semi-synthetic derivatives strongly suggest its efficacy, particularly against common pathogenic species like C. albicans, C. glabrata, and C. tropicalis. The unique mechanism of targeting the fungal cell wall makes it and its derivatives a critical class of antifungal agents in the face of increasing resistance to other drug classes. Further research to elucidate the specific MICs of this compound against a wider array of clinical Candida isolates would be beneficial for a more complete understanding of its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro activity of a new pneumocandin antifungal, L-743,872, against azole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdarin.com [newdarin.com]
A Comparative In Vitro Efficacy Analysis of Pneumocandin B0 and Caspofungin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the antifungal efficacy of Pneumocandin B0 and its semi-synthetic derivative, caspofungin. Both compounds belong to the echinocandin class of antifungals, which target the fungal cell wall. This document synthesizes available experimental data to offer a comparative overview for research and drug development purposes.
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
This compound and caspofungin share a common mechanism of action, which involves the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[1] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall. By disrupting the synthesis of this vital polymer, these echinocandins compromise the fungal cell wall, leading to osmotic instability and ultimately cell death. A key advantage of this mechanism is its high specificity for fungal cells, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme, contributing to a favorable safety profile.
Comparative In Vitro Antifungal Activity
The in vitro efficacy of antifungal agents is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for filamentous fungi. Direct comparative studies evaluating the in vitro efficacy of this compound and caspofungin side-by-side are limited in publicly available literature. Caspofungin, being a clinically approved drug, has been extensively studied. Data for this compound is less abundant and often reported in the context of the development of its derivatives.
The following tables summarize the available MIC and MEC data from various studies. It is important to note that variations in testing methodology between studies can influence results, and therefore, direct comparison of values from different sources should be interpreted with caution.
Table 1: In Vitro Activity against Candida Species
| Fungal Species | This compound Derivative (L-733,560) Mean MIC (µg/mL) | Caspofungin MIC Range (µg/mL) | Caspofungin MIC₅₀ (µg/mL) | Caspofungin MIC₉₀ (µg/mL) |
| Candida albicans | 0.15 | 0.008 - 4 | 0.03 - 0.5 | 0.06 - 1.0 |
| Candida glabrata | 0.2 | 0.008 - 4 | 0.03 - 0.5 | 0.06 - 1.0 |
| Candida tropicalis | 0.28 | 0.008 - 4 | 0.03 - 0.5 | 0.06 - 1.0 |
| Candida parapsilosis | 0.72 | 0.06 - >8 | 0.5 | 0.5 - 2.0 |
| Candida krusei | 0.78 | 0.06 - 8 | 0.12 - 0.5 | 0.5 - 2.0 |
| Candida guilliermondii | 1.25 | 0.25 - >8 | 0.5 | 1.0 - >8 |
| Candida lusitaniae | 0.70 | 0.125 - 4 | 0.25 | 0.5 - 2.0 |
Data for this compound derivative L-733,560 is presented as a surrogate for the parent compound due to the scarcity of direct MIC data for this compound.[2][3] Data for caspofungin is compiled from multiple sources.[4][5][6][7][8]
Table 2: In Vitro Activity against Aspergillus Species
| Fungal Species | This compound | Caspofungin MEC Range (µg/mL) | Caspofungin MEC₅₀ (µg/mL) | Caspofungin MEC₉₀ (µg/mL) |
| Aspergillus fumigatus | Data not available | ≤0.008 - 4 | 0.015 - 0.03 | 0.03 - 0.06 |
| Aspergillus flavus | Data not available | ≤0.008 - 0.125 | 0.015 - 0.03 | 0.03 - 0.06 |
| Aspergillus niger | Data not available | ≤0.008 - 0.125 | 0.015 - 0.03 | 0.03 - 0.06 |
| Aspergillus terreus | Data not available | ≤0.008 - >8 | 0.015 - 0.03 | 0.03 - 0.5 |
Experimental Protocols: Antifungal Susceptibility Testing
The determination of MIC and MEC values is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[14][15][16][17][18][19][20][21][22][23]
Broth Microdilution Method (CLSI M27-A3/M38-A2)
This is the reference method for antifungal susceptibility testing.
-
Inoculum Preparation:
-
For yeasts (Candida spp.), isolates are grown on Sabouraud dextrose agar (B569324) plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[20][21][22][23]
-
For filamentous fungi (Aspergillus spp.), conidia are harvested from potato dextrose agar plates and suspended in sterile saline containing a wetting agent. The conidial suspension is adjusted spectrophotometrically to a specific optical density, which is then diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[14][15][16][18][19]
-
-
Drug Dilution:
-
A series of twofold dilutions of the antifungal agent (this compound or caspofungin) is prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate, including a drug-free growth control well, is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C. Incubation times are typically 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[1]
-
-
Endpoint Determination:
-
MIC (for yeasts): The Minimum Inhibitory Concentration is the lowest drug concentration that causes a prominent decrease in turbidity (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by using a spectrophotometer.[1]
-
MEC (for filamentous fungi): The Minimum Effective Concentration is the lowest drug concentration at which short, stubby, and highly branched hyphal growth is observed microscopically, compared to the normal filamentous growth in the control well.[1][11]
-
Conclusion
Both this compound and its derivative caspofungin are potent inhibitors of fungal (1,3)-β-D-glucan synthase. The extensive data available for caspofungin demonstrates its broad-spectrum in vitro activity against clinically important Candida and Aspergillus species. While direct comparative in vitro efficacy data for this compound is limited, the information available for its derivatives suggests a strong intrinsic antifungal potential. The development of caspofungin from this compound highlights the successful optimization of a natural product to create a clinically effective therapeutic agent. Further research involving direct, side-by-side in vitro comparisons of this compound and caspofungin would be valuable to fully elucidate their relative potencies and spectra of activity.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspofungin susceptibility testing of isolates from patients with esophageal candidiasis or invasive candidiasis: relationship of MIC to treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [In vitro susceptibilities to caspofungin and micafungin of clinical isolates of Candida species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Susceptibility of Clinical Isolates of Aspergillus spp. to Anidulafungin, Caspofungin, and Micafungin: a Head-to-Head Comparison Using the CLSI M38-A2 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. intertekinform.com [intertekinform.com]
- 15. njccwei.com [njccwei.com]
- 16. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 17. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. webstore.ansi.org [webstore.ansi.org]
- 22. researchgate.net [researchgate.net]
- 23. scribd.com [scribd.com]
A Comparative Analysis of the In Vitro Antifungal Activity of Pneumocandin B0 and Anidulafungin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antifungal activities of Pneumocandin B0 and anidulafungin (B1665494), two prominent members of the echinocandin class of antifungal agents. While both compounds share a common mechanism of action, their structural differences, arising from this compound's natural origin and anidulafungin's semi-synthetic nature, lead to variations in their antifungal spectrum and potency. This document summarizes their minimum inhibitory concentration (MIC) values against key fungal pathogens, details the standardized experimental protocol for MIC determination, and provides visual representations of the underlying biological pathway and experimental workflow.
Introduction to the Compounds
This compound is a naturally occurring lipopeptide produced by the fungus Glarea lozoyensis. It serves as a crucial starting material for the semi-synthesis of caspofungin, a widely used clinical antifungal agent. Anidulafungin is a semi-synthetic echinocandin derived from a fermentation product of Aspergillus nidulans. Both this compound and anidulafungin exert their antifungal effect by inhibiting β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. This targeted mechanism provides a high degree of selectivity for fungal cells over mammalian cells.
Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC) Values
The in vitro activity of an antifungal agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism. Due to the limited availability of published MIC data for this compound, this guide presents a comparison of anidulafungin with caspofungin, a direct semi-synthetic derivative of this compound. This serves as a clinically relevant surrogate to appraise the antifungal potential of the pneumocandin structural class.
The following table summarizes the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) values for anidulafungin and caspofungin against various clinically important Candida and Aspergillus species. These values have been determined using the standardized broth microdilution method established by the Clinical and Laboratory Standards Institute (CLSI).
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | Anidulafungin | ≤0.008 - 2 | ≤0.03 | 0.06 |
| Caspofungin | 0.008 - 8 | 0.06 | 0.125 | |
| Candida glabrata | Anidulafungin | ≤0.008 - 2 | 0.06 | 0.12 |
| Caspofungin | 0.015 - 8 | 0.06 | 0.125 | |
| Candida parapsilosis | Anidulafungin | 0.06 - 4 | 1 | 2 |
| Caspofungin | 0.06 - 16 | 0.5 | 2 | |
| Candida tropicalis | Anidulafungin | ≤0.008 - 2 | ≤0.03 | 0.06 |
| Caspofungin | 0.015 - 8 | 0.06 | 0.25 | |
| Candida krusei | Anidulafungin | 0.015 - 2 | 0.06 | 0.12 |
| Caspofungin | 0.03 - 8 | 0.125 | 0.5 | |
| Aspergillus fumigatus | Anidulafungin | ≤0.008 - 2 | ≤0.008 | ≤0.008 |
| Caspofungin | 0.008 - >16 | 0.125 | 0.25 | |
| Aspergillus flavus | Anidulafungin | ≤0.008 - 1 | ≤0.008 | 0.015 |
| Caspofungin | 0.03 - >16 | 0.25 | 0.5 | |
| Aspergillus niger | Anidulafungin | ≤0.008 - 0.5 | 0.015 | 0.03 |
| Caspofungin | 0.06 - >16 | 0.5 | 1 | |
| Aspergillus terreus | Anidulafungin | ≤0.008 - 0.5 | 0.015 | 0.03 |
| Caspofungin | 0.06 - >16 | 0.25 | 0.5 |
Note: For Aspergillus species, the endpoint is often reported as the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of abnormal, branched hyphae. The data presented here for Aspergillus are MIC values for comparative purposes.
Experimental Protocol: Broth Microdilution MIC Testing (CLSI M27/M38)
The determination of MIC values is performed following the standardized broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[1][2][3]
1. Preparation of Antifungal Agents:
-
Stock solutions of this compound and anidulafungin are prepared by dissolving the compounds in dimethyl sulfoxide (B87167) (DMSO).[4][5]
-
Serial twofold dilutions of each antifungal agent are then prepared in RPMI 1640 medium, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer. The final concentrations typically range from 0.008 to 16 µg/mL.
2. Inoculum Preparation:
-
Yeasts (Candida spp.): Isolates are cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24 hours at 35°C. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Filamentous Fungi (Aspergillus spp.): Fungi are grown on potato dextrose agar until sporulation is evident. Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific optical density, and then diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
3. Microdilution Plate Setup:
-
A 96-well microtiter plate is used. Each well receives 100 µL of the appropriate antifungal dilution.
-
Control wells are included: a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
100 µL of the standardized fungal inoculum is added to each well (except the sterility control).
4. Incubation:
-
The plates are incubated at 35°C.
-
Incubation times are typically 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of echinocandins and the experimental workflow for MIC determination.
Caption: Mechanism of action of echinocandins.
Caption: Broth microdilution MIC determination workflow.
Conclusion
Both this compound, represented by its derivative caspofungin, and anidulafungin demonstrate potent in vitro activity against a broad spectrum of clinically relevant fungal pathogens. Anidulafungin generally exhibits lower MIC values against many of the tested species, suggesting a higher intrinsic potency. However, it is crucial to note that in vitro activity does not always directly correlate with clinical efficacy, which is influenced by pharmacokinetic and pharmacodynamic factors. The standardized methodologies for MIC determination are essential for the reproducible assessment of antifungal activity and are a cornerstone of antifungal drug development and clinical surveillance.
References
- 1. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound | Antifungal | Antibiotic | TargetMol [targetmol.com]
Investigating the Synergistic Potential of Pneumocandin B0 in Antifungal Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pneumocandin B0, a naturally occurring lipopeptide of the echinocandin class, is a potent inhibitor of β-(1,3)-D-glucan synthase, a critical enzyme in the synthesis of the fungal cell wall.[1] This mechanism of action makes it an attractive candidate for antifungal therapy. While this compound itself is primarily a precursor for the semi-synthetic drug caspofungin, understanding its potential for synergistic interactions with other antifungal agents is crucial for the development of novel and more effective treatment strategies against invasive fungal infections.[2][3] This guide provides a comparative overview of the synergistic effects observed with its close derivative, caspofungin, and other echinocandins when combined with other classes of antifungal drugs, offering insights into the potential of this compound in combination therapy.
Synergistic Effects with Azoles
Azoles, such as fluconazole, voriconazole, and posaconazole, inhibit the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The combination of an echinocandin with an azole targets two different essential components of the fungal cell, providing a strong rationale for potential synergy.
Experimental Data Summary: Echinocandin-Azole Combinations
While specific data for this compound is limited, studies on caspofungin demonstrate the potential for synergistic and additive effects when combined with azoles against various Candida and Aspergillus species.
| Combination | Fungal Species | Interaction | Fractional Inhibitory Concentration (FIC) Index | Reference |
| Caspofungin + Posaconazole | Candida auris (biofilms) | Synergy | 0.033–0.5 | [4] |
| Caspofungin + Voriconazole | Aspergillus fumigatus | Synergy (in vivo) | Not Applicable | [5][6] |
| Caspofungin + Fluconazole | Candida albicans | Indifference to Synergy | >0.5 to ≤1.0 | [7] |
Note: The Fractional Inhibitory Concentration (FIC) index is a common measure of interaction. An FIC index of ≤0.5 is typically defined as synergy, >0.5 to ≤4.0 as additive or indifferent, and >4.0 as antagonism.[8]
Synergistic Effects with Polyenes
Polyenes, like amphotericin B, bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. The combined action on both cell wall integrity (echinocandins) and cell membrane function (polyenes) suggests a potential for enhanced antifungal activity.
Experimental Data Summary: Echinocandin-Polyene Combinations
Studies investigating the combination of pneumocandin derivatives and amphotericin B have shown varied results, ranging from indifference to additive effects.
| Combination | Fungal Species | Interaction | Key Findings | Reference |
| Pneumocandin Derivative (L-733560) + Amphotericin B | Candida albicans | Indifferent | No significant enhancement of activity observed. | [9][10] |
| Pneumocandin Derivative (L-733560) + Amphotericin B | Cryptococcus neoformans | Additive | Enhanced combined effect compared to individual drugs. | [9][10] |
| Pneumocandin Derivative (L-733560) + Amphotericin B | Aspergillus fumigatus | Additive | Enhanced combined effect observed. | [9][10] |
| Caspofungin + Amphotericin B | Candida glabrata | Indifferent (in vitro) | In vivo studies showed organ sterilization with the combination. | [8] |
Experimental Protocols
The following is a generalized protocol for the checkerboard broth microdilution method, a standard in vitro technique used to assess antifungal synergy.[11][12][13]
Checkerboard Broth Microdilution Assay
Objective: To determine the in vitro interaction between two antifungal agents against a specific fungal isolate.
Materials:
-
96-well microtiter plates
-
Antifungal agent 1 (e.g., this compound) stock solution
-
Antifungal agent 2 (e.g., an azole or polyene) stock solution
-
Fungal isolate
-
RPMI-1640 medium (or other suitable broth)
-
Spectrophotometer or plate reader
Procedure:
-
Drug Dilutions: Prepare serial dilutions of each antifungal agent in the appropriate broth.
-
Plate Setup:
-
Dispense 50 µL of broth into each well of the microtiter plate.
-
Add 50 µL of the serially diluted antifungal agent 1 to the wells of each row, creating a concentration gradient along the y-axis.
-
Add 50 µL of the serially diluted antifungal agent 2 to the wells of each column, creating a concentration gradient along the x-axis. This results in a matrix of wells with various combinations of the two drugs.
-
Include control wells for each drug alone, a growth control (no drug), and a sterility control (no inoculum).
-
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells (typically 0.5 x 10^5 to 2.5 x 10^5 CFU/mL).
-
Inoculation: Add 100 µL of the final inoculum to each well, except for the sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungal species.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that inhibits visible growth. This can be assessed visually or by using a spectrophotometer.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the formula: FIC = (MIC of drug in combination) / (MIC of drug alone) The FIC Index is then calculated as: FIC Index = FIC of drug A + FIC of drug B
Visualizing Antifungal Mechanisms and Workflows
To better understand the rationale behind combination therapy and the experimental process, the following diagrams are provided.
Caption: Mechanisms of action for major antifungal drug classes.
Caption: Workflow for in vitro antifungal synergy testing.
Conclusion
While direct experimental evidence for the synergistic effects of this compound is not widely available, the data from its derivative, caspofungin, and other echinocandins strongly suggest a potential for beneficial interactions with other antifungal classes, particularly azoles. The combination of agents that target different essential fungal structures—the cell wall and the cell membrane—represents a promising strategy to enhance efficacy, overcome resistance, and potentially reduce required dosages, thereby minimizing toxicity. Further in vitro and in vivo studies specifically investigating this compound in combination therapies are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of the Combination of Voriconazole and Caspofungin in Experimental Pulmonary Aspergillosis by Different Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Caspofungin in Combination with Amphotericin B against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of the pneumocandin antifungal agent L-733560, a new water-soluble hybrid of L-705589 and L-731373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of the pneumocandin antifungal agent L-733560, a new water-soluble hybrid of L-705589 and L-731373 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Method Validation for Accurate Pneumocandin B0 Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Pneumocandin B0, a key precursor to the antifungal agent Caspofungin, is critical for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) remains the cornerstone for the analytical assessment of this compound. This guide provides a comparative overview of validated HPLC methods, with a focus on their performance characteristics and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.
This compound is often produced alongside structurally similar isomers, such as Pneumocandin C0, presenting a significant analytical challenge.[1] Standard reversed-phase chromatography has been reported to be ineffective for separating these isomers.[1] Consequently, alternative chromatographic techniques, namely Hydrophilic Interaction Liquid Chromatography (HILIC) and Normal Phase Chromatography, have emerged as the preferred methods for the successful separation and quantification of this compound.[1]
Comparison of HPLC Methodologies
This section compares two principal HPLC-based methods for the analysis of this compound: a HILIC-based method and a Normal Phase-based method. Both methods, when properly validated, are capable of providing accurate and reliable quantitative data.
Method Performance Characteristics
The validation of an analytical method ensures its suitability for the intended purpose.[1] The following tables summarize key validation parameters as per the International Council for Harmonisation (ICH) guidelines. The quantitative data presented are representative values based on typical HPLC method performance and should be established during in-house validation studies.[1]
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Resolution (Rs) | Rs > 1.5 between this compound and critical isomers |
Table 2: Comparison of Validated Method Performance
| Validation Parameter | HILIC-based Method (Representative Data) | Normal Phase-based Method (Representative Data) | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Baseline separation of this compound and C0 | Good resolution between B0 and C0 isomers | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.[1] |
| Linearity (R²) | > 0.995 | > 0.995 | R² ≥ 0.99 |
| Range (µg/mL) | 0.1 - 100 | 0.5 - 100 | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[1] |
| Precision (%RSD) | |||
| - Repeatability | < 2% | < 2% | For drug substance, RSD ≤ 1% is often expected. For impurities, it can be higher.[1] |
| - Intermediate Precision | < 3% | < 3% | |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | For drug substance, typically 98.0% to 102.0%.[1] |
| Limit of Detection (LOD) (µg/mL) | ~0.05 | ~0.1 | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.1 | ~0.5 | Signal-to-noise ratio of 10:1 |
| Robustness | Unaffected by small, deliberate changes in mobile phase composition, pH, and flow rate. | Unaffected by minor variations in mobile phase composition and flow rate. | The reliability of an analytical procedure with respect to deliberate variations in method parameters. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method.[1] The following sections provide generalized protocols for the HILIC-based and Normal Phase-based HPLC methods.
HILIC-HPLC Method Protocol
This method is well-suited for the separation of polar Pneumocandin isomers.[1]
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable diluent, such as a mixture of acetonitrile (B52724) and water, to a known concentration.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: A silica-based HILIC column (e.g., Supelco Ascentis Si HILIC, 15 cm x 2.1 mm, 5 µm).
-
Mobile Phase A: 0.1% (w/w) Ammonium Acetate in Water, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic.
-
Composition: 13% Mobile Phase A and 87% Mobile Phase B.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Detection:
-
UV detection is commonly used. For higher specificity and sensitivity, Mass Spectrometric (MS) detection can be employed.[1]
-
Ionization Mode (for MS): Electrospray Ionization (ESI), Positive Mode.[1]
-
Scan Mode (for MS): Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of specific isomers.[1]
Normal Phase HPLC Method Protocol
This method has been traditionally used for the separation of Pneumocandin isomers.[1]
1. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase. A co-solvent may be necessary due to lower solubility in typical normal phase solvents.[1]
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: A silica-based column (e.g., KR60-SIL).
-
Mobile Phase: A mixture of organic solvents such as ethyl acetate, methanol, and water (e.g., 84:9:7, v/v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.[1]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.[1]
3. Detection:
-
UV detection is standard. For enhanced selectivity, MS detection can be utilized.[1]
-
Ionization Mode (for MS): Electrospray Ionization (ESI), Positive Mode.[1]
-
Scan Mode (for MS): Full scan for identification or SIM/MRM for quantification.[1]
Method Validation Workflow and Logic
The validation of an HPLC method is a systematic process to confirm that the analytical procedure is suitable for its intended purpose. The following diagrams illustrate a general workflow for HPLC method validation and the interrelationship between key validation parameters.
Caption: Experimental Workflow for HPLC Method Validation.
Caption: Interrelationship of Key Method Validation Parameters.
Conclusion
The selection of an appropriate HPLC method for the quantification of this compound is contingent on the specific analytical requirements, including desired resolution, sensitivity, and sample throughput. Both HILIC and Normal Phase chromatography offer robust and reliable solutions for the separation of this compound from its challenging isomers.[1] Regardless of the chosen method, rigorous validation in accordance with ICH guidelines is imperative to ensure the generation of accurate and reproducible data, which is fundamental for regulatory submissions and maintaining product quality.[1]
References
A Comparative Guide to the Efficacy of Pneumocandin B0 Against Aspergillus Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal efficacy of Pneumocandin B0 and its semi-synthetic derivative, caspofungin, against clinically relevant Aspergillus species. The performance is benchmarked against other key antifungal agents: the echinocandins micafungin (B1204384) and anidulafungin (B1665494), the polyene amphotericin B, and the triazole voriconazole (B182144). This document synthesizes available in vitro and in vivo experimental data to offer an objective overview for research and drug development purposes.
Mechanism of Action: Targeting the Fungal Cell Wall
This compound is a member of the echinocandin class of lipopeptide antifungals. Its primary mechanism of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, a critical component in the synthesis of β-(1,3)-D-glucan. This polysaccharide is an essential structural component of the Aspergillus cell wall, providing osmotic stability. By disrupting its synthesis, this compound compromises cell wall integrity, leading to osmotic stress and abnormal hyphal growth, which is a fungistatic effect against Aspergillus species. This targeted action is highly specific to fungi, as mammalian cells lack a cell wall, contributing to a favorable safety profile.
Comparative In Vitro Efficacy
The in vitro activity of echinocandins against filamentous fungi like Aspergillus is typically measured by the Minimum Effective Concentration (MEC), which is the lowest drug concentration that causes the formation of abnormal, short, and branched hyphae. For azoles and polyenes, the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, is used.
As this compound is the direct precursor to caspofungin, and extensive comparative data for this compound is limited, data for caspofungin is presented as a close surrogate to reflect its potential efficacy.
| Antifungal Agent | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger | Aspergillus terreus |
| This compound (as Caspofungin) | MEC90: 0.03 µg/mL | MEC90: ≤0.06 µg/mL | MEC90: ≤0.06 µg/mL | MEC90: 0.06 µg/mL |
| Micafungin | MEC90: 0.015 µg/mL | MEC90: ≤0.06 µg/mL | MEC90: ≤0.06 µg/mL | MEC90: 0.03 µg/mL |
| Anidulafungin | MEC90: 0.015 µg/mL | MEC90: ≤0.06 µg/mL | MEC90: ≤0.06 µg/mL | MEC90: 0.06 µg/mL |
| Amphotericin B | MIC90: 1-2 µg/mL | MIC90: 1-2 µg/mL | MIC90: 1-2 µg/mL | MIC90: 1-2 µg/mL |
| Voriconazole | MIC90: ≤1 µg/mL | MIC90: ≤1 µg/mL | MIC90: ≤1 µg/mL | MIC90: ≤1 µg/mL |
Data synthesized from multiple sources. MEC90/MIC90 represents the concentration required to inhibit 90% of tested isolates.[1][2][3][4][5][6][7]
Comparative In Vivo Efficacy
In vivo studies in murine models of invasive aspergillosis provide crucial data on the therapeutic potential of these antifungal agents. Efficacy is often measured by increased survival rates and reduction in fungal burden in target organs.
| Antifungal Agent | Animal Model | Aspergillus Species | Key Efficacy Findings |
| This compound (as Caspofungin) | Immunosuppressed Mice | A. fumigatus, A. terreus | Significantly prolonged survival at doses ≥0.125 mg/kg/day; reduced fungal burden in kidneys and brain.[8][9][10] |
| Micafungin | Immunosuppressed Mice | A. fumigatus | Prolonged survival at 1 mg/kg; reduced fungal burden in lungs.[11][12][13][14] |
| Anidulafungin | Neutropenic Mice | A. flavus, A. niger, A. terreus | Prolonged survival and reduced kidney fungal load at doses of 5 and 10 mg/kg/day.[15][16][17][18][19] |
| Amphotericin B (Liposomal) | Neutropenic/Steroid-treated Mice | A. fumigatus | Dose-dependent increase in survival, with 90-100% survival at 16 mg/kg.[20][21][22][23] |
| Voriconazole | Immunosuppressed Mice | A. fumigatus | Prolonged survival and reduced fungal burden in mice infected with strains exhibiting low MICs (≤0.25 µg/mL).[24][25][26][27][28] |
Experimental Protocols
Standardized methodologies are critical for the reproducible assessment of antifungal susceptibility. The Clinical and Laboratory Standards Institute (CLSI) document M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3 provide guidelines for testing filamentous fungi.
CLSI M38-A2 Broth Microdilution Method (for MEC of Echinocandins)
This method is a reference standard for determining the MEC of echinocandins against Aspergillus.
-
Inoculum Preparation: Aspergillus isolates are grown on potato dextrose agar (B569324) for 7 days to encourage sporulation. Conidia are then harvested and suspended in sterile saline with 0.05% Tween 80. The suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 48 hours.
-
Endpoint Reading (MEC): The MEC is determined as the lowest drug concentration at which there is a visible change in hyphal morphology, such as the formation of short, stubby, and highly branched hyphae, compared to the long, unbranched hyphae in the growth control well.
EUCAST E.Def 7.3.2 Broth Microdilution Method
The EUCAST method presents an alternative standardized protocol with some key differences from the CLSI guidelines.
-
Medium: RPMI 1640 is supplemented with 2% glucose to enhance growth.
-
Inoculum Preparation: Inoculum is prepared by counting conidia with a hemocytometer to achieve a final concentration of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Endpoint Reading (MIC): For azoles and polyenes, the MIC is read as the lowest concentration showing no visible growth. For echinocandins, the MEC is the endpoint. The reading is typically done at 48 hours.
Conclusion
This compound, as the natural precursor to caspofungin, demonstrates potent in vitro activity against a range of Aspergillus species. The echinocandin class, including this compound's derivatives, generally exhibits very low MEC values, indicating high efficacy in disrupting fungal cell wall synthesis. In comparison to other antifungal classes, the echinocandins are highly effective in vitro. In vivo studies confirm the therapeutic potential of caspofungin in treating invasive aspergillosis in animal models. Voriconazole also shows excellent in vivo efficacy, particularly against susceptible isolates, while amphotericin B remains a potent therapeutic option. The choice of antifungal agent in a clinical or research setting will depend on the specific Aspergillus species, host immune status, and local resistance patterns. The standardized protocols outlined by CLSI and EUCAST are essential for accurate and comparable susceptibility testing to guide these decisions.
References
- 1. Wild-type minimum effective concentration distributions and epidemiologic cutoff values for caspofungin and Aspergillus spp. as determined by Clinical and Laboratory Standards Institute broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibility of Clinical Isolates of Aspergillus spp. to Anidulafungin, Caspofungin, and Micafungin: a Head-to-Head Comparison Using the CLSI M38-A2 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Efficacy of Caspofungin against Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of micafungin alone or in combination against experimental pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of micafungin alone or in combination against systemic murine aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Single-Dose Liposomal Amphotericin B or Micafungin Prophylaxis in a Neutropenic Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Micafungin Alone or in Combination against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro activity and in vivo efficacy of anidulafungin in murine infections by Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Efficacy of anidulafungin against Aspergillus niger in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental efficacy of anidulafungin against Aspergillus terreus species complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.asm.org [journals.asm.org]
- 21. In Vivo Efficacy of Liposomal Amphotericin B against Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates in Two Different Immunosuppression Models of Invasive Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vivo Synergy of Amphotericin B plus Posaconazole in Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. journals.asm.org [journals.asm.org]
- 25. Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Voriconazole Inhibits Fungal Growth without Impairing Antigen Presentation or T-Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. In vivo efficacy of voriconazole and posaconazole therapy in a novel invertebrate model of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Pneumocandin B0 Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Pneumocandin B0 and its analogs, a class of lipopeptide antibiotics that are pivotal in the development of modern antifungal therapies. By inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, these compounds exhibit potent and selective antifungal activity.[1][2] This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
This compound and its analogs exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][3] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. The inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[3][4] A key advantage of this mechanism is its high selectivity for fungal cells, as mammalian cells lack a cell wall and, therefore, the β-(1,3)-D-glucan synthase enzyme.[2]
Data Presentation
The following tables summarize the in vitro antifungal activity and hemolytic effects of this compound and several of its key analogs. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The 50% inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, β-(1,3)-D-glucan synthase activity.
Table 1: In Vitro Antifungal Activity of this compound Analogs (MIC in µg/mL)
| Compound | Candida albicans | Candida glabrata | Aspergillus fumigatus (MEC) | Reference(s) |
| This compound | 0.8 | 1.6 | >1.6 | [5] |
| Caspofungin | 0.1 - 0.2 | 0.1 - 0.2 | 0.1 | [3][5] |
| Pneumocandin I (5) | 0.1 | 0.05 | 0.1 | [5] |
| Pneumocandin F (3) | More potent than this compound | More potent than this compound | More potent than this compound | [3][6] |
| Pneumocandin G (4) | More potent than this compound | More potent than this compound | More potent than this compound | [3][6] |
| L-733,560 | 0.01 - 0.06 | 0.15 | - | [7] |
Table 2: Inhibition of β-(1,3)-D-Glucan Synthase (IC50)
| Compound | Candida albicans (ng/mL) | Reference(s) |
| This compound | 70 | [5] |
| Caspofungin | - | |
| Pneumocandin I (5) | 40 | [5] |
Table 3: Hemolytic Activity of this compound Analogs
| Compound | Hemolytic Activity | Reference(s) |
| This compound | Low | [5] |
| Pneumocandin I (5) | Similar to this compound at 25.6 µg/mL | [5] |
| Analog 7 (palmitic acid side chain) | Higher than this compound | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Broth Microdilution Assay for Antifungal Susceptibility Testing (MIC Determination)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[8]
-
Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10³ cells/mL.[9]
-
-
Drug Dilution:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO or water).
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
-
Assay Procedure:
-
100 µL of each drug dilution is added to the wells of a new 96-well plate.
-
100 µL of the fungal inoculum is added to each well.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to a drug-free control well.[3]
-
β-(1,3)-D-Glucan Synthase Inhibition Assay (IC50 Determination)
This protocol measures the in vitro activity of the β-(1,3)-D-glucan synthase enzyme.[10]
-
Enzyme Preparation:
-
Fungal cells are grown to the mid-logarithmic phase and harvested.
-
The cells are lysed to release the cellular contents, and the membrane fraction containing the β-(1,3)-D-glucan synthase is isolated by centrifugation.
-
-
Assay Reaction:
-
A reaction mixture is prepared containing an assay buffer, the enzyme preparation, and various concentrations of the test compound.
-
The reaction is initiated by the addition of UDP-[¹⁴C]glucose, a radiolabeled substrate.
-
The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
-
Product Quantification:
-
The reaction is stopped, and the insoluble [¹⁴C]-glucan product is captured on a filter.
-
The radioactivity of the captured product is measured using a scintillation counter.
-
The percentage of enzyme inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[10]
-
Hemolysis Assay
This assay assesses the potential of the compounds to damage red blood cells.[11][12]
-
Red Blood Cell Preparation:
-
Fresh red blood cells are isolated from blood by centrifugation and washed with a phosphate-buffered saline (PBS) solution.
-
A diluted suspension of the red blood cells is prepared in PBS.
-
-
Assay Procedure:
-
The red blood cell suspension is incubated with various concentrations of the test compounds at 37°C for a specified time (e.g., 1 hour).
-
A positive control (e.g., water or a known hemolytic agent like Triton X-100) and a negative control (PBS) are included.[12]
-
After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at a wavelength of 541 nm or 415 nm.[12][13]
-
The percentage of hemolysis is calculated relative to the positive control.
-
Experimental Workflow: Generation and Evaluation of this compound Analogs
The development of novel this compound analogs often involves genetic engineering and mutasynthesis techniques to modify the biosynthetic pathway of the producing organism, Glarea lozoyensis.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Manipulation of the Pneumocandin Biosynthetic Pathway for Generation of Analogues and Evaluation of Their Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. haemoscan.com [haemoscan.com]
- 13. Hemolysis Assay [protocols.io]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pneumocandin B0 Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Pneumocandin B0, a key precursor in the synthesis of the antifungal drug Caspofungin. The accurate analysis of this compound is critical, particularly for resolving it from closely related isomers like Pneumocandin C0, which can impact the purity, efficacy, and safety of the final active pharmaceutical ingredient.
The Challenge of this compound Analysis
This compound and its isomers, such as Pneumocandin C0, are structurally similar lipopeptides that differ only by the position of a single hydroxyl group. This subtle difference makes their separation and individual quantification a significant analytical challenge. Standard reversed-phase high-performance liquid chromatography (HPLC) methods are often insufficient for resolving these isomers. Consequently, alternative chromatographic techniques are required to ensure accurate and reliable analysis.
Comparative Analysis of Analytical Methods
The primary methods for the quantification of this compound are based on chromatography. The following table summarizes the performance characteristics of the most effective techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) and Normal Phase (NP) HPLC, often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. The data presented is representative of typical method validation results.
| Parameter | HILIC-LC-MS | Normal Phase HPLC-UV/MS | Reversed-Phase HPLC-UV |
| Specificity | Baseline separation of B0 and C0 isomers | Good resolution between B0 and C0 isomers | Ineffective for B0/C0 isomer separation |
| Linearity (R²) | > 0.995 | > 0.995 | Not Applicable |
| Range (µg/mL) | 0.1 - 100 | 0.5 - 100 | Not Applicable |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Not Applicable |
| Precision (%RSD) | |||
| - Repeatability | < 2% | < 2% | Not Applicable |
| - Intermediate | < 3% | < 3% | Not Applicable |
| Limit of Detection | ~0.05 µg/mL | ~0.1 µg/mL | Not Applicable |
| Limit of Quant. | ~0.1 µg/mL | ~0.5 µg/mL | Not Applicable |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound detection.
Detailed Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
HILIC-LC-MS Method
This method is highly effective for the separation and sensitive quantification of this compound and C0.
-
Sample Preparation:
-
Extract this compound from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate (B1210297) or butanol).
-
Evaporate the organic extract to dryness under reduced pressure.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Unmodified Silica or Amide-based HILIC column (e.g., Waters XBridge Amide, 4.6 x 250 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an acidic aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate). A typical starting condition is a high percentage of acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-40°C.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Detection (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Precursor Ion (m/z): [M+H]⁺ for this compound.
-
Fragment Ions (for MRM): Monitor specific fragment ions for unambiguous identification and quantification.
-
Normal Phase HPLC-UV Method
A traditional and effective method for isomer separation, though potentially less sensitive than LC-MS.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the fermentation broth with a suitable organic solvent.
-
Concentrate the extract and dissolve it in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Silica-based normal phase column.
-
Mobile Phase: A mixture of non-polar and polar organic solvents, such as hexane/ethanol or ethyl acetate/methanol/water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10-50 µL.
-
-
UV Detection:
-
Wavelength: Monitor at a suitable wavelength, typically around 210 nm.
-
Reversed-Phase HPLC-UV Method
While widely used for many pharmaceutical analyses, this method is generally not suitable for the separation of this compound and C0 isomers. It can be used for the analysis of total Pneumocandins or for the quantification of this compound in samples where C0 is not a significant impurity.
-
Sample Preparation:
-
Extract the sample with a compatible solvent.
-
Filter the sample prior to injection.
-
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column.
-
Mobile Phase: A gradient of water with an acid modifier (e.g., formic acid or TFA) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
-
UV Detection:
-
Wavelength: 210 nm.
-
This guide provides a foundational comparison to aid in the selection and validation of analytical methods for this compound. The choice of method will depend on the specific requirements of the analysis, including the need for isomer separation, sensitivity, and the sample matrix. It is recommended that any chosen method be fully validated in-house to ensure its suitability for the intended purpose.
In Vitro and In Vivo Correlation of Pneumocandin B0 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antifungal activity of Pneumocandin B0 and its close derivatives. Due to the limited availability of public data on this compound itself, this guide leverages the extensive research conducted on its semi-synthetic derivative, caspofungin, to establish a correlative understanding of its potential efficacy. This document aims to serve as a valuable resource by presenting supporting experimental data, detailed methodologies, and visual representations of key processes.
Executive Summary
This compound is a naturally occurring lipopeptide of the echinocandin class, known for its potent antifungal properties.[1] It is the direct precursor to caspofungin, a widely used antifungal medication.[1][2][3][4] The primary mechanism of action for this compound and other echinocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[5][6] This targeted mechanism provides a significant therapeutic advantage, as mammalian cells lack this enzyme. This guide explores the correlation between the in vitro susceptibility of various fungal pathogens to pneumocandin derivatives and the in vivo efficacy observed in animal models of fungal infections.
Data Presentation
In Vitro Activity of this compound Derivatives and Comparators
The in vitro activity of antifungal agents is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC), the lowest drug concentration causing aberrant hyphal growth, is often used.[5]
Table 1: In Vitro Activity of Caspofungin (a this compound derivative) against Candida Species
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | 0.007 - >8 | 0.12 | 0.25 |
| C. glabrata | 0.015 - >8 | 0.12 | 0.25 |
| C. tropicalis | 0.015 - >8 | 0.25 | 0.5 |
| C. parapsilosis | 0.03 - >8 | 1 | 2 |
| C. krusei | 0.03 - >8 | 0.25 | 0.5 |
| C. guilliermondii | 0.06 - >8 | 2 | >8 |
Data synthesized from multiple sources.[7]
Table 2: In Vitro Activity of Caspofungin against Aspergillus Species
| Aspergillus Species | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) |
| A. fumigatus | 0.015 - 2 | 0.125 | 0.5 |
| A. flavus | 0.06 - 1 | 0.25 | 0.5 |
| A. niger | 0.06 - 1 | 0.25 | 0.5 |
| A. terreus | 0.03 - 2 | 0.125 | 0.5 |
Data synthesized from multiple sources.[8]
Table 3: Comparative In Vitro Activity of Various Antifungal Agents against Candida albicans
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) |
| Caspofungin | Echinocandin | 0.007 - >8 | 0.12 |
| Amphotericin B | Polyene | 0.12 - 2 | 0.5 |
| Fluconazole | Azole | 0.12 - >128 | 0.5 |
Data synthesized from multiple sources.[7][9]
In Vivo Efficacy of this compound Derivatives
The in vivo efficacy of antifungal agents is commonly evaluated in animal models of disseminated fungal infections. Key endpoints include the reduction of fungal burden in target organs (measured in Colony Forming Units, CFU) and improvement in survival rates.
Table 4: In Vivo Efficacy of Caspofungin in a Murine Model of Disseminated Candidiasis (C. albicans)
| Dose (mg/kg/day) | Treatment Duration | Fungal Burden Reduction (log₁₀ CFU/kidney) vs. Control | Survival Rate (%) |
| 0.25 | 7 days | 1.5 - 2.0 | 40 - 60 |
| 1.0 | 7 days | 2.5 - 3.5 | 80 - 100 |
| 5.0 | 7 days | > 4.0 | 100 |
Data synthesized from multiple sources demonstrating dose-dependent efficacy.[10][11]
Table 5: In Vivo Efficacy of Caspofungin in a Guinea Pig Model of Invasive Aspergillosis (A. fumigatus)
| Dose (mg/kg/day) | Treatment Duration | Fungal Burden Reduction (log₁₀ CFU/lung) vs. Control | Survival Rate (%) |
| 1.0 | 10 days | 1.0 - 1.5 | 60 |
| 2.5 | 10 days | 1.5 - 2.0 | 80 |
| 5.0 | 10 days | > 2.0 | 90 |
Data synthesized from studies demonstrating efficacy in reducing fungal burden and improving survival.[12]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[13][14]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A standardized suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[15][16]
-
Drug Dilution: A two-fold serial dilution of the antifungal agent is prepared in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well, including a drug-free growth control, is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
-
Endpoint Determination:
-
MIC (for yeasts): The lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control is determined visually or spectrophotometrically.[5]
-
MEC (for filamentous fungi): The lowest drug concentration at which there is a visible change in hyphal morphology, such as the formation of short, stubby, and highly branched hyphae, is determined microscopically.[5]
-
In Vivo Efficacy Study: Murine Model of Disseminated Candidiasis
This protocol describes a common method for evaluating the in vivo efficacy of antifungal agents against disseminated candidiasis in mice.[17][18][19]
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are typically used to establish a robust infection. Immunosuppression can be induced by agents like cyclophosphamide.[18]
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans (e.g., 1 x 10⁵ CFU/mouse).
-
Treatment: Treatment with the antifungal agent (e.g., caspofungin) or vehicle control is initiated at a specified time post-infection (e.g., 2 hours) and administered for a defined period (e.g., 7 days).
-
Efficacy Endpoints:
-
Fungal Burden: At the end of the treatment period, animals are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on appropriate agar to determine the fungal burden (CFU/gram of tissue). A significant reduction in CFU in the treated group compared to the control group indicates efficacy.[10]
-
Survival: A separate cohort of animals is monitored for a longer period (e.g., 21 days) to assess the impact of the treatment on survival.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro antifungal susceptibility testing.
Caption: Workflow for in vivo antifungal efficacy studies.
Correlation and Conclusion
The presented data illustrates a strong positive correlation between the in vitro activity and in vivo efficacy of this compound's derivative, caspofungin. Fungal species that exhibit low MIC or MEC values in vitro, such as Candida albicans and Aspergillus fumigatus, are effectively treated in vivo, as demonstrated by significant reductions in fungal burden and improved survival rates in animal models. Conversely, species with higher MICs, such as Candida parapsilosis and Candida guilliermondii, may require higher doses for effective treatment in vivo.
This correlation underscores the predictive value of in vitro susceptibility testing in the preclinical development of antifungal agents. While direct in vivo data for this compound is limited, the robust dataset for its immediate derivative, caspofungin, strongly suggests that this compound possesses significant antifungal potential that translates from in vitro potency to in vivo efficacy. Further studies directly evaluating the pharmacokinetic and pharmacodynamic properties of this compound are warranted to fully elucidate its therapeutic promise.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. drugs.com [drugs.com]
- 10. In vitro and in vivo effects of echinocandins against Candida parapsilosis sensu stricto, Candida orthopsilosis and Candida metapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Efficacy of Caspofungin Alone and in Combination with Voriconazole in a Guinea Pig Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 17. niaid.nih.gov [niaid.nih.gov]
- 18. Effects of immune suppression in murine models of disseminated Candida glabrata and Candida tropicalis infection and utility of a synthetic peptide vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pneumocandin B0 Production in Engineered Glarea lozoyensis Strains
For Researchers, Scientists, and Drug Development Professionals
Pneumocandin B0, a lipohexapeptide secondary metabolite produced by the fungus Glarea lozoyensis, is the crucial precursor for the semi-synthesis of Caspofungin, a first-line echinocandin antifungal drug. Enhancing the production titer of this compound is a primary objective in industrial microbiology to improve the economic feasibility of Caspofungin manufacturing. This guide provides an objective comparison of this compound production across various Glarea lozoyensis strains, including wild-type, chemically mutated, adaptively evolved, and genetically engineered variants, supported by experimental data from peer-reviewed studies.
Quantitative Comparison of Glarea lozoyensis Strains
The production of this compound has been significantly improved through various strain development strategies. The following tables summarize the quantitative data on this compound production and other key fermentation parameters from different publicly available studies.
Table 1: Comparison of this compound Production in Different Glarea lozoyensis Strains
| Strain | Strain Development Method | This compound Titer (mg/L) | Biomass (DCW, g/L) | Specific Productivity (mg/g DCW) | Key Findings |
| G. lozoyensis ATCC 20868 (Wild-Type) | Wild-Type | 18 | Not Reported | Not Reported | Produces this compound as a minor component, with Pneumocandin A0 being the major product (A0:B0 ratio of 7:1)[1][2]. |
| G. lozoyensis ATCC 74030 | Chemical Mutagenesis | 241 | Not Reported | Not Reported | 13-fold increase in this compound yield compared to the wild-type strain[3]. This strain has a disrupted GLOXY4 gene function due to two amino acid mutations[1][4]. |
| G. lozoyensis ΔGLOXY4 | Targeted Gene Knockout | ~490 | Not Reported | Not Reported | Exclusive production of this compound by abolishing Pneumocandin A0 synthesis. 9.5-fold increase in this compound titer compared to the wild-type strain[1]. |
| G. lozoyensis ALE0 (Starting Strain) | Not Applicable | ~1614 | ~92.6 | ~17.4 | The baseline strain used for adaptive laboratory evolution[5][6]. |
| G. lozoyensis ALE50 | Adaptive Laboratory Evolution (Low Temp.) | 2131 | 63 | ~33.8 | 32% increase in this compound production compared to the ALE0 strain. Showed enhanced membrane permeability and a three-fold increase in the secretion ratio[5][6]. |
| G. lozoyensis Q1 | ARTP Mutagenesis of ATCC 74030 | 1134 (initial) -> 1873 (optimized media) | Not Reported | Not Reported | 1.39-fold improvement over the parent strain (ATCC 74030) in initial tests, with further enhancement through media optimization[7]. |
| Engineered G. lozoyensis (Multi-level) | Systems Metabolic Engineering | 2630 | Not Reported | Not Reported | 108.7% increase in titer through overexpression of four rate-limiting enzymes, knockout of two competing pathways, and overexpression of a global transcriptional activator[8][9]. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental protocols used in the cited studies for the cultivation of Glarea lozoyensis and the quantification of this compound.
Fermentation Protocol for this compound Production
This protocol is a representative summary based on the methods described in studies focusing on adaptive laboratory evolution and metabolic engineering[5][6].
-
Seed Culture Preparation:
-
A frozen mycelial stock of the desired G. lozoyensis strain is inoculated into a 250-mL shake flask containing 50 mL of seed medium.
-
The seed medium typically contains (per liter): 20 g glucose, 20 g peptone, and 2.5 g K₂HPO₄, with an initial pH of 6.8[6].
-
The culture is incubated at 25°C with agitation at 220 rpm for approximately 168 hours.
-
-
Production Fermentation:
-
The production fermentation is carried out in 250-mL flasks containing 50 mL of fermentation medium.
-
The fermentation medium often consists of (per liter): 80 g mannitol, 20 g glucose, 20 g peptone, and 2.5 g K₂HPO₄, with the initial pH adjusted to 6.8[6].
-
The production flasks are inoculated with 10% (v/v) of the seed culture.
-
Incubation is performed at 25°C with agitation at 220 rpm for up to 432 hours (18 days)[5][6].
-
Analytical Methods
1. Biomass Quantification (Dry Cell Weight - DCW):
-
A known volume of the fermentation broth is centrifuged to harvest the mycelia.
-
The mycelial pellet is washed with distilled water to remove residual medium components.
-
The washed mycelia are dried in an oven at a constant temperature (e.g., 60-80°C) until a constant weight is achieved.
-
The dry cell weight is then determined gravimetrically and typically expressed in grams per liter (g/L)[5].
2. This compound Quantification:
-
Extraction: Since this compound is primarily intracellular, a whole-broth extraction method is commonly used. A 1 mL aliquot of the fermentation broth (containing mycelia) is mixed vigorously with 4 mL of ethanol (B145695) for 10 minutes[5].
-
Separation: The mixture is then centrifuged at 8000 g for 5 minutes to pellet the cell debris.
-
Analysis: The supernatant is collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound. A C18 column is typically used with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water). The concentration is calculated by comparing the peak area to that of a known standard[5].
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in strain improvement and the cellular response to echinocandins, the following diagrams are provided.
Caption: Experimental workflow for this compound production and analysis.
Caption: Fungal cell wall integrity signaling pathways.
This guide highlights the significant progress made in enhancing this compound production through various scientific approaches. The data clearly indicates that targeted genetic engineering and systems metabolic engineering have yielded the most substantial improvements in production titers, providing a strong foundation for future industrial strain development.
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 6. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Metabolic engineering of Glarea lozoyensis for high-level production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Pneumocandin B0: A Safety and Operations Guide
For Immediate Reference: Core Disposal Principle
All materials contaminated with Pneumocandin B0, including the pure compound, solutions, and used labware, must be treated as hazardous chemical waste . Due to its potential health risks and significant aquatic toxicity, under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular solid waste streams.[1] Disposal must be coordinated through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[1][2]
Hazard Identification and Safety Precautions
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others provide significant hazard warnings.[3] Adhering to the precautionary principle, it is imperative to manage this compound as a hazardous compound. All handling and disposal procedures should be conducted based on the hazards identified in the most comprehensive safety data.
Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a disposable gown, and safety goggles with a face shield.[2] Handling of solid powder should occur in a certified chemical fume hood to prevent inhalation.[2]
Table 1: Summary of this compound Hazards
| Hazard Classification | Description |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
| Serious Eye Damage | Causes serious eye damage. |
| Skin Irritation | Causes skin irritation. |
| Skin Sensitization | May cause an allergic skin reaction. |
| Acute Aquatic Toxicity | Very toxic to aquatic life. |
This data is based on the classification for the structurally similar compound, this compound, and should be considered for safe handling and disposal protocols.[1]
Step-by-Step Disposal and Operational Plan
This plan outlines the required procedures for the safe segregation, containment, and disposal of all waste streams contaminated with this compound.
Waste Segregation at the Point of Generation
Immediate segregation of contaminated materials is critical to prevent cross-contamination and ensure proper disposal.[1] All items that have come into contact with this compound must be considered hazardous waste, including:
-
Unused or expired this compound powder.[1]
-
Contaminated PPE (e.g., gloves, disposable lab coats).[1][2]
-
All contaminated labware (e.g., vials, pipette tips, weighing boats, tubes).[1][2]
-
Materials used for spill cleanup.[1]
Procedures for Different Waste Streams
Solid Waste (Non-Sharps):
-
Contaminated PPE and Consumables: Place all contaminated items such as gloves, wipes, and plastic consumables into a dedicated, clearly labeled hazardous waste bag or container.[2]
-
Unused/Expired Powder: Carefully transfer any unused solid this compound into a designated hazardous waste container. Use a scoop or spatula to minimize dust generation.[1]
Liquid Waste:
-
Unused Solutions: Collect all solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.[2]
-
Aqueous and Solvent-Based Waste: Do not pour any liquid waste containing this compound down the drain.[2] Collect it as hazardous liquid waste.
Contaminated Sharps:
-
Needles, Scalpels, and Glassware: Dispose of all sharps that are contaminated with this compound in a puncture-proof, clearly labeled sharps container that is also designated as hazardous chemical waste.[1][2]
Container Labeling and Storage
Proper labeling and storage are essential for safety and regulatory compliance.
-
Labeling: Every waste container must be affixed with a "Hazardous Waste" label that includes:
-
Sealing: Keep waste containers securely sealed at all times, except when adding waste.[1]
-
Storage: Store sealed containers in a designated, well-ventilated, cool, and dry hazardous waste accumulation area. Ensure they are stored away from incompatible materials. For liquid waste, secondary containment should be used to mitigate potential spills.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Ensure proper PPE is worn before addressing the spill.
-
For liquid spills, absorb the material with diatomite, universal binders, or other inert absorbent materials.[2]
-
For solid spills, gently sweep the material to avoid creating dust and place it into the designated hazardous waste container.[1]
-
If a solvent is used for cleaning the spill area, the resulting solution must be collected as hazardous liquid waste.[1]
-
Dispose of all cleanup materials as hazardous waste.[1]
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes. The standard and required procedure is based on the precautionary principle of containment and disposal via a licensed hazardous waste facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pneumocandin B0
For Researchers, Scientists, and Drug Development Professionals: Your trusted source for essential safety and logistical information for handling Pneumocandin B0. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe handling and disposal of this potent antifungal agent.
This compound is a lipopeptide antifungal agent that functions by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] This mechanism of action makes it a valuable precursor for the synthesis of the antifungal drug Caspofungin.[1][3] While effective in its therapeutic application, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with multiple potential risks. Adherence to the following safety precautions is mandatory.
Summary of Hazards:
| Hazard Type | Description | Citations |
| Skin Irritation | Causes skin irritation. | [4][5] |
| Serious Eye Damage | Causes serious eye damage. | [4][5] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [4] |
| Skin Sensitization | May cause an allergic skin reaction. | [4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [4] |
| Aquatic Toxicity | Very toxic to aquatic life. | [4][5] |
Physical and Chemical Properties:
| Property | Value | Citations |
| Chemical Formula | C₅₀H₈₀N₈O₁₇ | [1][2] |
| Molar Mass | 1065.229 g·mol−1 | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility. | [1][2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the required PPE for handling this compound.
Required Personal Protective Equipment:
| Body Part | Required PPE | Specifications and Best Practices | Citations |
| Respiratory | Air-purifying respirator (APR) with appropriate cartridges | A NIOSH-approved respirator must be worn to prevent inhalation of the powder.[6] A user seal check should be performed before each use. | [6][7] |
| Eyes and Face | Chemical splash goggles and face shield | Goggles must provide front, brow, and temple protection against chemical splashes. A face shield should be worn in conjunction with goggles. | [8] |
| Hands | Double-gloving with chemical-resistant gloves | Wear two pairs of chemical-resistant gloves (e.g., nitrile). The outer glove should be removed and disposed of immediately after handling the compound. | [7][8] |
| Body | Chemical-resistant lab coat or coveralls | A long-sleeved, chemical-resistant lab coat or coveralls should be worn over personal clothing. Ensure it is fully buttoned or zipped. | [6][7][8] |
| Feet | Chemical-resistant, closed-toe shoes and boot covers | Leather or fabric shoes are not permissible.[6] Chemical-resistant boots or shoe covers should be worn over shoes. Pant legs should be worn outside of boots. | [6] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5][9]
-
Designated Area: Designate a specific area for handling this compound and ensure it is clearly marked.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[9]
2. Weighing and Reconstitution:
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.[10]
-
Spatula Use: Use a dedicated, clean spatula for transferring the powder.
-
Solubilization: If preparing a solution, add the solvent slowly to the powder to avoid splashing. This compound is soluble in ethanol, methanol, DMF, and DMSO.[1]
3. Experimental Use:
-
Containment: Keep all containers with this compound tightly sealed when not in use.[9]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[5][9]
4. Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
This compound and all contaminated materials must be treated as hazardous waste.[10] Under no circumstances should it be disposed of down the drain or in regular trash.[10][11]
Waste Segregation and Collection:
All materials contaminated with this compound must be segregated at the point of generation. This includes:
-
Unused or expired this compound powder.[10]
-
Contaminated PPE (gloves, lab coats, etc.).[10]
-
Contaminated labware (vials, pipette tips, weighing boats).[10]
-
Spill cleanup materials.[10]
These items must be collected in a dedicated, clearly labeled hazardous waste container.[10]
Container Labeling and Storage:
The hazardous waste container must be:
-
Clearly Labeled: Affix a "Hazardous Waste" label that includes the chemical name ("this compound Waste"), the primary hazards (e.g., "Toxic," "Environmental Hazard"), and the accumulation start date.[10]
-
Securely Sealed: The container lid must be kept tightly closed except when adding waste.[10]
-
Stored Safely: Store the sealed container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[10]
Disposal Workflow Diagram
The following diagram outlines the required steps for the safe disposal of this compound waste.
Final Disposal:
The final disposal of the hazardous waste container must be arranged through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10] Do not attempt to dispose of this waste through municipal channels.[10]
Emergency Procedures
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE as outlined above.
-
Containment: For solid spills, gently sweep the material to avoid generating dust and place it into the designated hazardous waste container.[10] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[10]
First Aid Measures:
| Exposure Route | First Aid Procedure | Citations |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. | [9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. | [5][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][9] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [9] |
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment - Canada.ca [canada.ca]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. abmole.com [abmole.com]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
